6-Chloro-N-cyclopropylpyrimidin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-3-7(10-4-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIQMVQXKPRCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624599 | |
| Record name | 6-Chloro-N-cyclopropylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-43-5 | |
| Record name | 6-Chloro-N-cyclopropyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-cyclopropylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-N-cyclopropylpyrimidin-4-amine (CAS No. 941294-43-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-N-cyclopropylpyrimidin-4-amine, a key building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document details its chemical and physical properties, provides a detailed synthesis protocol, outlines methods for its characterization, discusses its applications in drug discovery, and addresses safety and handling considerations. This guide is intended to serve as a valuable resource for researchers and scientists involved in the synthesis and application of novel heterocyclic compounds.
Introduction
This compound (CAS No. 941294-43-5) is a substituted pyrimidine that has emerged as a significant intermediate in the synthesis of pharmacologically active molecules.[1] The pyrimidine scaffold is a well-established privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities. The incorporation of a cyclopropylamine moiety at the 4-position and a chlorine atom at the 6-position provides a versatile platform for further chemical modifications, making it an attractive starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors for oncological applications.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 941294-43-5 | |
| Molecular Formula | C₇H₈ClN₃ | |
| Molecular Weight | 169.61 g/mol | |
| Appearance | White to off-white solid | (Typical) |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol | (General knowledge) |
| Melting Point | Not available |
Chemical Structure:
Figure 1: Chemical structure of this compound.
Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a di-substituted pyrimidine with cyclopropylamine.
Reaction Scheme
The general synthetic route involves the reaction of 4,6-dichloropyrimidine with cyclopropylamine in the presence of a base.[1]
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol
This protocol is adapted from procedures for similar aminopyrimidine syntheses and should be optimized for specific laboratory conditions.
Materials:
-
4,6-Dichloropyrimidine
-
Cyclopropylamine
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
n-Butanol or another suitable high-boiling solvent
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in n-butanol, add cyclopropylamine (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the cyclopropyl protons, and the amine proton. The pyrimidine protons will appear as singlets in the aromatic region, while the cyclopropyl protons will exhibit multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the pyrimidine ring and the cyclopropyl group.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 170.04.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method can be developed for this purpose.
Example HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of kinase inhibitors. The chlorine atom at the 6-position serves as a handle for further functionalization, often through Suzuki or Buchwald-Hartwig coupling reactions, to introduce various aryl or heteroaryl groups. These modifications allow for the fine-tuning of the molecule's binding affinity and selectivity for specific kinase targets.
Derivatives of this compound have been investigated for their potential to inhibit various kinases involved in cancer cell proliferation and survival.
Sources
6-Chloro-N-cyclopropylpyrimidin-4-amine molecular weight
An In-depth Technical Guide to 6-Chloro-N-cyclopropylpyrimidin-4-amine
Executive Summary: this compound is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug development. Its molecular framework makes it a valuable building block, particularly in the synthesis of targeted therapeutics like kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, applications in research, and essential safety protocols, intended for researchers and professionals in the field of drug discovery.
This compound, with the CAS Number 941294-43-5, is a substituted aminopyrimidine. The presence of a chlorine atom at the 6-position provides a reactive site for further chemical modification, typically via nucleophilic aromatic substitution, while the N-cyclopropyl group can influence binding affinity and metabolic stability in biological systems.
An In-Depth Technical Guide to the Structure Elucidation of 6-Chloro-N-cyclopropylpyrimidin-4-amine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 6-Chloro-N-cyclopropylpyrimidin-4-amine, a key heterocyclic amine with significant applications in medicinal chemistry and drug discovery.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synergistic application of modern analytical techniques. We will explore the theoretical underpinnings and practical execution of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray crystallography. The narrative emphasizes not just the procedural steps, but the causal logic behind experimental choices, ensuring a self-validating and robust approach to confirming the molecular architecture of this important compound.
Introduction: The Significance of Structural Certainty
This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in a vast array of pharmaceuticals.[1][2][4][5] The precise arrangement of its constituent atoms—the substituted pyrimidine ring, the chloro substituent, and the N-cyclopropylamino group—is paramount to its function and interaction with biological targets. In the realm of drug development, unambiguous structure determination is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), ensuring patentability, and meeting stringent regulatory standards.
This guide will walk through a multi-technique approach to elucidate the structure of this compound, demonstrating how the convergence of data from different analytical methods provides an irrefutable confirmation of its chemical identity.
The Analytical Workflow: A Symphony of Techniques
The structure elucidation of a novel or synthesized compound is a systematic process. Each analytical technique provides a unique piece of the structural puzzle. The interplay between these techniques forms a cohesive and self-validating workflow.
Caption: A plausible fragmentation pathway for this compound under EI-MS conditions.
Expertise & Experience: The fragmentation of substituted pyrimidines often involves the loss of substituents from the ring and cleavage of the ring itself. [6][7]The loss of the cyclopropyl group as cyclopropene or related C₃ fragments, the loss of the chlorine radical, and the characteristic loss of HCN from the pyrimidine ring are all expected fragmentation pathways.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation:
-
HRMS: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled to an electrospray ionization (ESI) source for accurate mass determination.
-
EI-MS: Use a gas chromatograph-mass spectrometer (GC-MS) with an EI source for fragmentation analysis.
-
-
Data Acquisition:
-
ESI-HRMS: Infuse the sample solution directly into the ESI source and acquire the spectrum in positive ion mode.
-
GC-EI-MS: Inject the sample onto a suitable GC column to separate it from any impurities before it enters the EI source. The mass analyzer will scan a typical m/z range (e.g., 50-500 amu).
-
-
Data Analysis:
-
For HRMS, use the instrument software to calculate the elemental composition from the accurate mass of the molecular ion.
-
For EI-MS, analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. [8] Characteristic FTIR Absorption Bands for this compound (Note: This data is based on the spectrum of a closely related compound, 6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine, and general IR correlation tables.)[9][10][11]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Medium | N-H stretch (secondary amine) |
| ~3100-3000 | Medium-Weak | C-H stretch (aromatic and cyclopropyl) |
| ~1620-1650 | Strong | C=N stretch (pyrimidine ring) |
| ~1550-1600 | Strong | C=C stretch (pyrimidine ring) |
| ~1200-1350 | Medium | C-N stretch |
| ~700-800 | Strong | C-Cl stretch |
Expertise & Experience: The presence of a sharp to medium band in the 3300-3400 cm⁻¹ region is a strong indicator of the N-H bond in the secondary amine. The strong absorptions in the 1550-1650 cm⁻¹ range are characteristic of the pyrimidine ring stretching vibrations. The C-Cl stretch is typically observed in the fingerprint region.
Experimental Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR)
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography provides the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state. [12][13]
The Crystallographic Experiment
A suitable single crystal of the compound is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions, bond lengths, and bond angles can be determined.
Expected Outcomes from X-ray Crystallography
-
Confirmation of Connectivity: The atomic connections will unequivocally match those deduced from NMR spectroscopy.
-
Precise Bond Lengths and Angles: Provides accurate measurements of all bond lengths and angles in the molecule.
-
Intermolecular Interactions: Reveals how the molecules pack in the crystal lattice and identifies any significant intermolecular interactions, such as hydrogen bonding.
Experimental Protocol for Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. [12]2. Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on the diffractometer and collect the diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters. [13]
Conclusion: A Unified Structural Assignment
The structural elucidation of this compound is a prime example of the power of a multi-technique analytical approach. High-resolution mass spectrometry establishes the correct molecular formula. FTIR spectroscopy confirms the presence of key functional groups, including the N-H and the pyrimidine ring. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon skeletons and their connectivity. Finally, single-crystal X-ray crystallography offers the definitive and unambiguous three-dimensional structure. The convergence of data from these independent methods provides an unshakeable foundation for the structural assignment, enabling further research and development with confidence.
References
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Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2025, December 16). Oreate AI Blog. Retrieved January 12, 2026, from [Link]
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Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved January 12, 2026, from [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. (2023, July 6). ResearchGate. Retrieved January 12, 2026, from [Link]
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Single-Step Synthesis of Pyrimidine Derivatives. (n.d.). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]
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6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine - Optional[FTIR] - Spectrum. (n.d.). Retrieved January 12, 2026, from [Link]
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CHEM 344 Shift Parameters.pdf. (n.d.). Retrieved January 12, 2026, from [Link]
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A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). Retrieved January 12, 2026, from [Link]
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[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
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Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. (2025, August 4). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]
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6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to the Solubility Profile of 6-Chloro-N-cyclopropylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for understanding and determining the solubility of 6-Chloro-N-cyclopropylpyrimidin-4-amine (CAS: 941294-43-5), a key intermediate in medicinal chemistry. In the landscape of drug discovery and development, a thorough grasp of a compound's solubility is not merely a perfunctory checkbox; it is a critical determinant of its therapeutic potential and developability.[1][2][3] Poor aqueous solubility can precipitate a cascade of challenges, from unreliable in vitro assay results to inadequate bioavailability and unforeseen toxicities in vivo.[4][5] This document is structured to provide not just theoretical knowledge but also actionable, field-proven methodologies for the precise characterization of this compound's solubility.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a molecule is paramount to interpreting its solubility behavior. For this compound, the following properties are established:
| Property | Value | Source |
| Molecular Formula | C₇H₈ClN₃ | BenchChem[6] |
| Molecular Weight | 169.61 g/mol | BenchChem[6] |
| CAS Number | 941294-43-5 | BenchChem[6] |
| Appearance | Solid (predicted) | --- |
| pKa | Not publicly available | --- |
The presence of the pyrimidine core, the chloro substituent, and the cyclopropylamine moiety suggests a molecule with a degree of lipophilicity, which may influence its aqueous solubility. The amine group provides a potential site for protonation, indicating that the solubility of this compound is likely pH-dependent.
The Imperative of Solubility in Drug Discovery
Solubility is a cornerstone of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7] A drug must be in solution to be absorbed and exert its pharmacological effect.[2][3] Consequently, early and accurate assessment of solubility is a critical step in de-risking a drug discovery program. It informs decisions on lead optimization, formulation development, and the design of preclinical and clinical studies.[8][9]
There are two primary types of solubility measurements relevant to drug discovery:
-
Kinetic Solubility: This is a high-throughput screening method that measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[5][10][11] It is a valuable tool in the early stages of discovery for ranking compounds.
-
Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[9][12][13] It is a more time-consuming measurement but provides the definitive solubility value crucial for later-stage development and formulation.
Experimental Protocols for Determining Solubility
The following sections detail robust, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.
Kinetic Solubility Determination
This protocol is designed for a high-throughput assessment, providing a rapid understanding of the compound's solubility profile.
Caption: Workflow for Kinetic Solubility Determination.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well plate, add 2 µL of the 10 mM DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1% and a theoretical compound concentration of 100 µM.
-
Incubation: Seal the plate and shake at 300 rpm for 2 hours at 25°C to allow for precipitation of the compound.
-
Filtration: Separate the undissolved compound by filtering the solutions through a 0.45 µm filter plate into a clean collection plate.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate by High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve of the compound in PBS with 1% DMSO should be used for accurate quantification.
Thermodynamic Solubility Determination
This protocol measures the equilibrium solubility and is considered the "gold standard" for solubility assessment.
Caption: Workflow for Thermodynamic Solubility Determination.
-
Sample Preparation: Add an excess amount (e.g., 1 mg) of solid this compound to a glass vial.
-
Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., buffers at pH 5.0, 7.4, and 9.0 to assess pH-dependent solubility) to the vial.
-
Equilibration: Seal the vial and shake at 300 rpm for 24 hours at 25°C to ensure equilibrium is reached.
-
Filtration: Filter the suspension through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method with a corresponding standard curve.
Data Presentation and Interpretation
The results of the solubility assays should be presented in a clear and concise manner.
Table 1: Hypothetical Kinetic Solubility Data
| Compound | Solvent | pH | Incubation Time (h) | Solubility (µM) |
| This compound | PBS + 1% DMSO | 7.4 | 2 | 45 |
| Reference Compound A (High Solubility) | PBS + 1% DMSO | 7.4 | 2 | >200 |
| Reference Compound B (Low Solubility) | PBS + 1% DMSO | 7.4 | 2 | <10 |
Table 2: Hypothetical Thermodynamic Solubility Data
| Compound | Solvent | pH | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) |
| This compound | Acetate Buffer | 5.0 | 24 | 15.2 | 89.6 |
| This compound | Phosphate Buffer | 7.4 | 24 | 7.6 | 44.8 |
| This compound | Borate Buffer | 9.0 | 24 | 5.1 | 30.1 |
Interpretation: The hypothetical data suggests that this compound has moderate kinetic solubility and exhibits pH-dependent thermodynamic solubility, with higher solubility at a more acidic pH. This is consistent with the presence of a basic amine functionality.
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound:
-
pH: As demonstrated in the hypothetical thermodynamic data, the protonation state of the cyclopropylamine and pyrimidine nitrogens will significantly impact solubility.[14]
-
Crystal Form (Polymorphism): Different crystalline forms of the compound can have different lattice energies, leading to variations in thermodynamic solubility.[13]
-
Temperature: For most solids, solubility increases with temperature.[15]
-
Presence of Co-solvents: The use of organic co-solvents can increase the solubility of lipophilic compounds.
Conclusion
A comprehensive understanding of the solubility of this compound is indispensable for its successful application in research and development. This guide provides the necessary theoretical framework and practical, detailed protocols for the robust determination of both its kinetic and thermodynamic solubility. By diligently applying these methodologies, researchers can generate high-quality, reliable data to inform critical project decisions and ultimately enhance the probability of success in their drug discovery endeavors.
References
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Substance solubility. (n.d.). Drug Discovery News. Retrieved from [Link]
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DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.). Retrieved from [Link]
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The Importance of Solubility for New Drug Molecules. (2020). Polymers, 12(8), 1730. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
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4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
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Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]
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In-vitro Thermodynamic Solubility. (2024). protocols.io. Retrieved from [Link]
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Key factors influencing small-molecule drug bioavailability. (n.d.). ResearchGate. Retrieved from [Link]
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ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2012). Journal of Medicinal Chemistry, 55(11), 5123-5134. [Link]
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Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. Retrieved from [Link]
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Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]
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Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]
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Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved from [Link]
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6-Chloro-2-methylpyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]
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6-chloro-N-methylpyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]
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6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine. (n.d.). ChemBK. Retrieved from [Link]
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Spectroscopic Data of 6-Chloro-N-cyclopropylpyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for the compound 6-Chloro-N-cyclopropylpyrimidin-4-amine. Due to the limited availability of published experimental spectra for this specific molecule, this guide employs a multi-faceted approach. It combines predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data with a thorough examination of experimentally obtained spectra for the structurally analogous compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. This comparative analysis allows for a robust interpretation and prediction of the key spectroscopic features of the title compound. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and quality control, providing the foundational knowledge needed for the identification, characterization, and purity assessment of this compound.
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleobases and a wide array of pharmaceuticals. The substituents on the pyrimidine ring, a chlorine atom at the 6-position and a cyclopropylamine group at the 4-position, are expected to significantly influence its chemical reactivity and biological properties.
Accurate structural elucidation and purity assessment are critical in the development of any chemical entity for research or pharmaceutical applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected ¹H NMR, ¹³C NMR, and MS data for this compound.
Molecular Structure and Key Features
The structure of this compound is characterized by a pyrimidine ring, a halogen substituent, and a secondary amine with a cyclopropyl group. These features will give rise to distinct signals in the NMR and MS spectra.
Figure 1: 2D structure of this compound.
Predicted ¹H NMR Spectroscopy
Predictive models are valuable tools in the absence of experimental data. The following is a predicted ¹H NMR spectrum for this compound. The chemical shifts are referenced to TMS (Tetramethylsilane) at 0.00 ppm.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | 8.2 - 8.4 | Singlet | 1H |
| H-5 | 6.4 - 6.6 | Singlet | 1H |
| NH | 7.0 - 7.5 | Broad Singlet | 1H |
| CH (cyclopropyl) | 2.6 - 2.8 | Multiplet | 1H |
| CH₂ (cyclopropyl) | 0.8 - 1.0 | Multiplet | 2H |
| CH₂ (cyclopropyl) | 0.6 - 0.8 | Multiplet | 2H |
Interpretation:
-
Aromatic Protons (H-2 and H-5): The protons on the pyrimidine ring are expected to appear as singlets in the aromatic region. H-2 is deshielded by the two adjacent nitrogen atoms, thus resonating at a lower field compared to H-5.
-
Amine Proton (NH): The proton attached to the nitrogen is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
-
Cyclopropyl Protons: The methine proton of the cyclopropyl group will be a multiplet due to coupling with the adjacent methylene protons. The four methylene protons are diastereotopic and will appear as two distinct multiplets.
Predicted ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 158 - 160 |
| C-4 | 160 - 162 |
| C-6 | 155 - 157 |
| C-5 | 105 - 107 |
| CH (cyclopropyl) | 28 - 30 |
| CH₂ (cyclopropyl) | 6 - 8 |
Interpretation:
-
Pyrimidine Carbons: The carbons of the pyrimidine ring are all in the aromatic region. The carbons attached to nitrogen (C-2, C-4, C-6) are expected to be significantly downfield. C-5 will be the most upfield of the ring carbons.
-
Cyclopropyl Carbons: The carbons of the cyclopropyl ring are in the aliphatic region, with the methine carbon appearing further downfield than the methylene carbons.
Comparative Analysis with 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine
To ground our predictions in experimental data, we will analyze the published spectroscopic data for 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine[1].
¹H NMR (CDCl₃, 400 MHz), δ:
-
8.51 (s, 1H)
-
7.39-7.37 (m, 3H)
-
7.17-7.15 (m, 2H)
-
3.57 (s, 3H)
¹³C NMR (CDCl₃, 100 Hz), δ:
-
156.6, 153.9, 152.4, 142.2, 129.8, 128.6, 126.3, 41.7
ES-MS:
-
265.0 [(M + H)⁺]
Analysis and Comparison:
-
The singlet at 8.51 ppm in the ¹H NMR of the reference compound corresponds to the H-2 proton of the pyrimidine ring. This is in good agreement with our predicted value for H-2 in the target molecule. The absence of a signal corresponding to H-5 is due to the nitro substituent at this position.
-
The multiplet signals between 7.15 and 7.39 ppm are from the phenyl ring, which is not present in our target molecule.
-
The singlet at 3.57 ppm is from the N-methyl group. In our target molecule, this will be replaced by the signals from the N-cyclopropyl group.
-
The ¹³C NMR of the reference compound shows several signals in the aromatic region for the pyrimidine and phenyl rings. The signal at 41.7 ppm is from the N-methyl carbon. This provides a reference point for the expected chemical shift of the N-cyclopropyl carbons in our target molecule.
-
The mass spectrum shows the protonated molecular ion at m/z 265.0.
Mass Spectrometry of this compound
Expected Molecular Ion:
The molecular formula of this compound is C₇H₈ClN₃. The expected monoisotopic mass is approximately 169.04 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
Predicted Fragmentation Pattern:
The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways:
-
Loss of the cyclopropyl group: Cleavage of the N-cyclopropyl bond would result in a fragment ion corresponding to the 4-amino-6-chloropyrimidine cation.
-
Loss of HCl: Elimination of hydrogen chloride is a common fragmentation pathway for chlorinated compounds.
-
Ring fragmentation: The pyrimidine ring can undergo fragmentation to produce smaller charged species.
Figure 2: Predicted major fragmentation pathways.
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
For fragmentation studies, perform MS/MS analysis by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predictive methods with a comparative analysis of a structurally related compound, a detailed interpretation of the ¹H NMR, ¹³C NMR, and mass spectra has been presented. The provided protocols offer a starting point for the experimental characterization of this molecule. This guide serves as a valuable resource for scientists and researchers, facilitating the unambiguous identification and characterization of this compound in various research and development settings.
References
-
Shi, F., Zhu, L.-H., Zhang, L., & Li, Y.-F. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2689. [Link]
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An In-Depth Technical Guide to the Biological Activity of 6-Chloro-N-cyclopropylpyrimidin-4-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Chloro-N-cyclopropylpyrimidin-4-amine is a substituted pyrimidine derivative that has emerged as a critical structural motif and key synthetic intermediate in modern medicinal chemistry. While not typically an end-product therapeutic agent itself, its unique combination of a reactive chloropyrimidine core and a cyclopropylamino group makes it an invaluable building block for the synthesis of highly potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the physicochemical properties, core biological relevance, and validated experimental protocols for assessing the activity of compounds derived from this scaffold, with a primary focus on its role in the development of kinase inhibitors for oncology.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged heterocyclic scaffold, foundational to the structure of nucleobases in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of drug discovery, leading to a wide array of approved therapeutics.[1][2] Their ability to form critical hydrogen bonds with protein targets, mimicking the interactions of adenosine in ATP-binding pockets, has rendered them particularly successful in the field of kinase inhibitor development.[2][3]
This compound (CAS No: 941294-43-5) represents a strategic evolution of this scaffold. The introduction of a cyclopropyl group can enhance metabolic stability, improve binding affinity, and provide a specific vector for exploring protein active sites.[4] The chlorine atom at the 6-position serves as a versatile chemical handle, enabling nucleophilic aromatic substitution (SNAr) to introduce further diversity and to covalently target residues like cysteine in an enzyme's active site.[5]
Physicochemical Properties and Structural Insights
A clear understanding of the molecule's properties is fundamental to its application in drug design and synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | BenchChem[5] |
| CAS Number | 941294-43-5 | BenchChem[5] |
| Molecular Formula | C₇H₈ClN₃ | BenchChem[5] |
| Molecular Weight | 169.61 g/mol | BenchChem[5] |
| Appearance | White to off-white solid | (General knowledge) |
| Core Scaffold | 4-aminopyrimidine | (General knowledge) |
The regioselectivity of synthesis is a critical consideration. The chlorine atom at the C4 position of the precursor, 4,6-dichloropyrimidine, is generally more susceptible to nucleophilic attack by cyclopropylamine than the chlorine at the C2 position, allowing for controlled, selective monosubstitution.[5]
Core Biological Activity: A Precursor to Potent Kinase Inhibitors
While this compound itself may exhibit modest biological activity, its primary significance lies in its role as a key intermediate for compounds targeting protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Derivatives built upon this scaffold have shown potent inhibitory activity against several important kinase families.
Mechanism of Action: The aminopyrimidine core acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, mimicking the binding of the adenine ring of ATP. The substituents attached at the C2 and C6 positions then project into the deeper ATP-binding pocket, conferring potency and selectivity. The cyclopropyl group can form favorable van der Waals interactions within hydrophobic sub-pockets.
The diagram below illustrates the general mechanism of action for a Type I kinase inhibitor derived from this scaffold, which competes with ATP for binding to the active site of a receptor tyrosine kinase (RTK).
Caption: General signaling pathway of an RTK and the inhibitory mechanism.
Targeted Kinases: Research and patent literature highlight that derivatives of this scaffold are investigated as inhibitors of various kinases, including:
-
Mitogen- and Stress-activated protein Kinase 1 (MSK1): The 6-chloro-pyrimidine core is a key feature in covalent inhibitors targeting this kinase.[5]
-
Cyclin-Dependent Kinases (CDKs): Pyrimidine derivatives are widely studied as inhibitors of CDKs, which are crucial for cell cycle progression.[1][5]
-
Aurora Kinases: Structure-based design has led to pyrimidine derivatives that inhibit Aurora A kinase, reducing levels of oncogenic proteins like MYC.[7]
-
Other Enzyme Systems: Analogues have also been explored as inhibitors of deubiquitinases (e.g., USP1) and soluble adenylyl cyclase (sAC).[5]
Key Experimental Protocols for Assessing Biological Activity
To evaluate the efficacy of novel compounds derived from the this compound scaffold, a tiered approach of in vitro and cell-based assays is essential.
In Vitro Kinase Inhibition Assay
Principle: This assay directly measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by a recombinant kinase enzyme. Luminescence-based assays, which quantify the amount of ATP remaining after the kinase reaction, are common, robust, and suitable for high-throughput screening.
Workflow Diagram:
Caption: Workflow for a typical in vitro luminescence-based kinase assay.
Detailed Protocol (Example: VEGFR-2 Inhibition Assay):
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 100 µM.
-
Reaction Mixture: In a 96-well or 384-well plate, add the reaction buffer, the test compound at various concentrations, and the diluted VEGFR-2 enzyme.[6] Include controls: a "no inhibitor" (vehicle control, e.g., DMSO) well for 0% inhibition and a "no enzyme" well for 100% inhibition.
-
Initiation: Add a solution containing the kinase-specific substrate and ATP to initiate the reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[8]
-
Detection: Stop the reaction by adding a detection reagent. For luminescence assays, this reagent depletes remaining ATP and generates a light signal.[6]
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Analysis: Calculate the percentage of kinase activity relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that causes 50% inhibition).
Cell-Based Proliferation Assay (MTT Assay)
Principle: This colorimetric assay assesses the impact of a compound on the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][8]
Detailed Protocol:
-
Cell Seeding: Seed a cancer cell line known to be dependent on the targeted kinase (e.g., a high-MYC expressing small-cell lung cancer line for an Aurora kinase inhibitor) in a 96-well plate and allow cells to adhere overnight.[7][8]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (and a vehicle control) for a specified period, typically 48-72 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[8]
-
Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Therapeutic Potential and Future Directions
The this compound scaffold is a validated starting point for developing targeted therapies, primarily in oncology .[5][9] Its derivatives have been extensively explored in patents as inhibitors of kinases implicated in tumor growth and survival.[10] Furthermore, the versatility of the pyrimidine core extends to other therapeutic areas, including neurodegenerative disorders and infectious diseases.[2][11]
Future research will likely focus on:
-
Improving Selectivity: Modifying the scaffold to enhance selectivity and minimize off-target effects, thereby reducing potential toxicity.[2]
-
Covalent Inhibition: Leveraging the 6-chloro position to design next-generation covalent inhibitors that can achieve durable target engagement.[5]
-
Novel Targets: Exploring the utility of this scaffold against understudied kinases and other enzyme classes to address unmet medical needs.[2]
Conclusion
This compound is a molecule of high strategic value in drug discovery. Its true biological significance is realized through its role as a foundational core for a multitude of potent and selective enzyme inhibitors. Its favorable synthetic accessibility and the tunable nature of its substituents ensure its continued prominence in the development of next-generation targeted therapeutics. This guide provides the foundational knowledge and experimental framework necessary for researchers to effectively utilize this powerful chemical scaffold in their drug discovery programs.
References
- This compound | 941294-43-5 | Benchchem. (URL: )
- in vitro and in vivo assay protocols for 4,6-diethoxypyrimidine deriv
- Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide - Benchchem. (URL: )
- 6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine - MySkinRecipes. (URL: )
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (URL: [Link])
-
Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC - NIH. (URL: [Link])
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (URL: [Link])
- US Patent US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google P
-
Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (URL: [Link])
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6-chloro-N-methylpyrimidin-4-amine (CAS No: 65766-32-7) API Intermediate Manufacturers. (URL: [Link])
-
(PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. (URL: [Link])
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC - NIH. (URL: [Link])
-
Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine - ResearchGate. (URL: [Link])
- US Patent US10456399B2 - Method for treating cancer patients with severe renal impairment - Google P
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Aminopyrimidine amide autophagy inhibitors and methods of use thereof - Patent US-12377097-B2 - PubChem. (URL: [Link])
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (URL: [Link])
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6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC - NIH. (URL: [Link])
- US Patent US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google P
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Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - MDPI. (URL: [Link])
-
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine - MySkinRecipes. (URL: [Link])
-
6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC - NIH. (URL: [Link])
-
Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[9]arene with Hydroxyl and Amine Groups - MDPI. (URL: [Link])
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Unraveling the Molecular Trajectory of 6-Chloro-N-cyclopropylpyrimidin-4-amine: A Mechanistic and Methodological Guide
Introduction: The Strategic Importance of the Aminopyrimidine Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds due to their inherent ability to interact with a wide array of biological targets. The aminopyrimidine core is a quintessential example of such a scaffold, renowned for its role in the development of targeted therapeutics, particularly kinase inhibitors. 6-Chloro-N-cyclopropylpyrimidin-4-amine represents a key exemplar of this chemical class, embodying the structural features that confer significant biological activity. Its molecular architecture, characterized by a chlorine atom at the 6-position and a cyclopropylamine moiety at the 4-position of the pyrimidine ring, provides a versatile platform for probing complex cellular signaling pathways.
This technical guide provides an in-depth exploration of the putative mechanism of action of this compound, drawing upon established knowledge of its analogs and the broader class of aminopyrimidine-based inhibitors. We will dissect its likely molecular interactions, the signaling cascades it may modulate, and the experimental methodologies required to elucidate and validate its biological function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound and its potential applications.
Core Mechanism of Action: A Multi-Targeted Profile
The biological activity of this compound and its derivatives is not monolithic but rather a consequence of its ability to engage with multiple classes of enzymes. The aminopyrimidine core frequently acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of enzyme active sites, particularly in kinases.[1] The true reactivity, however, is often dictated by the substituents on the pyrimidine ring.
Covalent Kinase Inhibition: The Role of the 6-Chloro Group
A primary and highly compelling mechanism of action for this compound class is covalent inhibition of specific kinases. The 6-chloro group is a critical reactive site, enabling a nucleophilic aromatic substitution (SNAr) reaction with cysteine residues located within the enzyme's active site.[1] This reaction results in the formation of a permanent, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.
Kinases such as Mitogen- and Stress-activated protein Kinase 1 (MSK1) and Cyclin-Dependent Kinase 2 (CDK2) have been identified as targets for N-cyclopropyl-pyrimidin-amine derivatives.[1] The covalent mechanism involving a cysteine residue has been confirmed for MSK1 through mass spectrometry and X-ray crystallography.[1] More recently, derivatives of aminopyrimidine have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a target in oncology.[2]
Modulation of Other Enzyme Systems
Beyond kinases, the aminopyrimidine scaffold has been implicated in the inhibition of other enzyme families:
-
Deubiquitinases (DUBs): N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of the Ubiquitin-Specific Protease 1 (USP1).[1] This suggests that this compound could be investigated for activity against DUBs, which are increasingly recognized as important cancer targets.
-
Soluble Adenylyl Cyclase (sAC): Analogs have been found to modulate sAC, an enzyme crucial for intracellular signaling involving cAMP.[1]
Potential Biological Activities
The multi-targeted nature of this compound class translates to a broad range of potential therapeutic applications. Preliminary studies on various derivatives have demonstrated promising results in several areas.
| Biological Activity | Target Cell/Organism | Observed Effect of Derivatives | Reference |
| Anticancer | Human tumor cell lines (e.g., breast cancer) | Inhibition of tumor growth, cytotoxic effects, antiproliferative activity. | [2][3] |
| Antimicrobial | Pathogenic bacteria and fungi | Inhibition of microbial growth (bacteriostatic/bactericidal). | [3][4][5] |
| Antifungal | Phytopathogenic fungi, Candida albicans | Inhibition of fungal growth. | [3][5] |
Experimental Protocols for Mechanistic Elucidation
A systematic approach is required to definitively identify the molecular target(s) and elucidate the mechanism of action of this compound. The following experimental workflow provides a robust framework for such an investigation.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: PLK4)
This protocol is designed to quantify the inhibitory activity of the compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of the compound in assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Prepare recombinant human PLK4 enzyme, a suitable substrate (e.g., a specific peptide), and ATP at a concentration near the Km.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, the compound at various concentrations, and the substrate.
-
Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[2]
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of the compound on the viability and proliferation of cancer cells.
-
Cell Culture:
-
Culture human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media in a 96-well plate.[2]
-
Allow cells to adhere and grow for 24 hours in a 5% CO₂ incubator at 37°C.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (and a 0.1% DMSO vehicle control) for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Quantification:
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 3: Covalent Binding Confirmation by Mass Spectrometry
This protocol is essential to confirm the SNAr mechanism.
-
Incubation:
-
Incubate the target protein (e.g., MSK1) with an excess of this compound for several hours at room temperature.
-
-
Sample Preparation:
-
Remove excess, unbound compound using a desalting column.
-
Denature the protein and digest it into smaller peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting spectra for a peptide whose mass has increased by the mass of the inhibitor minus the mass of the displaced chlorine atom.
-
Use tandem MS (MS/MS) to fragment the modified peptide and confirm the exact site of covalent modification (i.e., the specific cysteine residue).[1]
-
Conclusion and Future Directions
This compound is a compound of significant interest, built upon a scaffold with proven efficacy against key therapeutic targets. The available evidence strongly suggests a mechanism of action centered on covalent inhibition of kinases, with the potential to engage other enzyme systems such as deubiquitinases. Its derivatives have demonstrated a range of biological activities, most notably in anticancer and antimicrobial applications.
The true therapeutic potential of this specific molecule can only be unlocked through rigorous experimental validation. The protocols outlined in this guide provide a clear path for elucidating its precise mechanism, identifying its primary molecular targets, and characterizing its cellular effects. Future research should focus on comprehensive kinase and DUB profiling, structural studies to understand its binding mode, and in vivo studies to assess its efficacy and safety profile. Such a systematic investigation will be crucial in transitioning this promising chemical entity from a research compound to a potential therapeutic agent.
References
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Jafar, N. N., Al-Dahmoshi, H. O. M., Almamoori, A. M. J., Al-Khafajii, N. S. K., & Al-Masoudi, N. A. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal, 8(2). Retrieved from [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1135-1148. Retrieved from [Link]
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Jafar, N. N., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]
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Li, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. Molecules, 27(22), 8035. Retrieved from [Link]
-
Jafar, N. N., et al. (2015). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link]
-
Shi, Z., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. Retrieved from [Link]
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Davies, S. G., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-959. Retrieved from [Link]
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Shi, Z., et al. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2089. Retrieved from [Link]
-
PubMed. (n.d.). 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. Retrieved from [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Target Landscape of 6-Chloro-N-cyclopropylpyrimidin-4-amine
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive analysis of the potential therapeutic targets of 6-Chloro-N-cyclopropylpyrimidin-4-amine, a compound of significant interest in modern drug discovery. By examining its structural motifs and the known biological activities of analogous compounds, we illuminate a landscape rich with opportunities for therapeutic intervention in oncology, inflammation, and neurological disorders. This guide is intended to serve as a foundational resource for researchers seeking to explore the full therapeutic potential of this promising chemical scaffold.
Introduction: The Strategic Importance of the this compound Scaffold
This compound is a heterocyclic compound featuring a pyrimidine core, a pharmacologically significant scaffold known for its presence in a multitude of biologically active molecules. The strategic placement of a chloro group at the 6-position and a cyclopropylamine moiety at the 4-position creates a unique electronic and steric profile, suggesting the potential for selective interactions with a variety of protein targets. The aminopyrimidine core is a well-established "hinge-binder" in medicinal chemistry, particularly for kinase inhibitors, due to the ability of the nitrogen atoms in the pyrimidine ring to form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases[1]. This guide will delve into the most promising therapeutic target classes for this compound, drawing upon evidence from structurally related molecules and established principles of medicinal chemistry.
Kinase Inhibition: A Primary Avenue of Investigation
The substitution pattern of this compound strongly suggests its potential as a kinase inhibitor. The 6-chloro-pyrimidine core, in particular, has been identified as a key feature in a novel class of covalent inhibitors targeting the C-terminal kinase domain (CTKD) of Mitogen- and Stress-activated protein Kinase 1 (MSK1)[1][2][3].
Mitogen- and Stress-activated Protein Kinase 1 (MSK1)
MSK1 is a nuclear kinase involved in the regulation of transcription in response to stress and mitogenic signals[4]. Its dysregulation has been implicated in inflammatory diseases and cancer. The 6-chloro-pyrimidine moiety can act as an electrophile, susceptible to nucleophilic attack by a cysteine residue within the kinase's active site, leading to irreversible inhibition[1][2][3]. This covalent mechanism offers the potential for high potency and prolonged duration of action.
Experimental Protocol: In Vitro MSK1 Inhibition Assay
A common method to assess the inhibitory potential of a compound against MSK1 is a biochemical assay that measures the phosphorylation of a substrate.
-
Reagents and Materials:
-
Recombinant human MSK1 (CTKD)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., CREBtide)
-
Test compound (this compound)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the MSK1 enzyme and substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.
-
Calculate the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.
-
Causality Behind Experimental Choices: The use of a recombinant kinase domain allows for a direct assessment of target engagement without the complexity of a cellular environment. The ADP-Glo™ assay is a robust, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced, providing a sensitive readout of inhibition.
Polo-like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process critical for maintaining genomic integrity[5]. Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target[5]. Aminopyrimidine cores are features of potent PLK4 inhibitors[5]. Structure-based drug design has highlighted the importance of moieties like the cyclopropyl group in enhancing potency and selectivity for PLK4[6].
Experimental Workflow: Cellular Assay for PLK4 Inhibition
To assess the effect of a compound on PLK4 activity in a cellular context, one can monitor centriole duplication.
Caption: Workflow for assessing PLK4 inhibition in cells.
Self-Validating System: The protocol includes both direct visualization of the target's cellular function (centriole duplication) and a broader assessment of its downstream consequences (cell cycle arrest), providing a multi-faceted validation of the compound's effect. A potent PLK4 inhibitor would be expected to cause a decrease in centriole number and induce a G1 phase cell cycle arrest.
Deubiquitinase (DUB) Inhibition: A Novel Therapeutic Frontier
The pyrimidine scaffold is also present in inhibitors of deubiquitinating enzymes (DUBs), which are proteases that remove ubiquitin from substrate proteins, thereby regulating various cellular processes[7][8][9][10].
Ubiquitin-Specific Protease 1 (USP1)
USP1 plays a crucial role in DNA damage repair pathways[11][12][13]. Inhibitors of USP1 have shown promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations[11][14][15]. N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent, nanomolar inhibitors of the USP1/UAF1 complex[1]. The structural similarity suggests that this compound could also engage this target.
Experimental Protocol: USP1/UAF1 Biochemical Inhibition Assay
-
Reagents and Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-rhodamine110 substrate
-
Test compound
-
Assay buffer (e.g., Tris-HCl, DTT)
-
384-well, low-volume, black plates
-
-
Procedure:
-
Dispense the test compound into the assay plate.
-
Add the USP1/UAF1 enzyme complex.
-
Incubate for a defined period to allow for compound binding.
-
Initiate the reaction by adding the ubiquitin-rhodamine110 substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by USP1.
-
Determine the IC50 value from the dose-response curve.
-
Authoritative Grounding: This assay directly measures the enzymatic activity of the target DUB and is a standard method in the field for identifying and characterizing USP1 inhibitors.
Emerging Potential: Lysine-Specific Demethylase 1 (LSD1) Inhibition
The presence of the cyclopropylamine moiety in this compound points towards another potential target class: lysine-specific demethylase 1 (LSD1), also known as KDM1A[16]. LSD1 is a flavin-dependent demethylase that plays a key role in regulating gene expression and is implicated in various cancers[16][17][18]. Several LSD1 inhibitors in clinical development are based on a tranylcypromine scaffold, which features a cyclopropylamine ring[19][20].
Signaling Pathway: LSD1 in Transcriptional Regulation
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Pyrimidine Derivatives: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Pyrimidine Nucleus
The pyrimidine scaffold, a six-membered heterocyclic ring with two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its fundamental role as a key component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1 has made it an evolutionarily privileged structure for interaction with biological systems.[2][3] This inherent biocompatibility, coupled with its versatile chemical reactivity, has propelled the pyrimidine nucleus to the forefront of drug discovery, leading to a vast and ever-expanding portfolio of therapeutic agents.[1][4] Over the past six decades, pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, finding clinical application as anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) agents.[5][6][7] This guide provides a comprehensive technical overview of the role of pyrimidine derivatives in drug discovery, from fundamental structure-activity relationships to the synthesis and application of clinically approved drugs.
The Pyrimidine Core: A Privileged Pharmacophore
The unique electronic properties of the pyrimidine ring make it an attractive scaffold for medicinal chemists. The presence of two nitrogen atoms at positions 1 and 3 renders the ring electron-deficient, facilitating nucleophilic aromatic substitution at the 2, 4, and 6 positions.[8] This reactivity allows for the facile introduction of a wide array of substituents, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the pyrimidine ring can act as a bioisostere for phenyl and other aromatic systems, offering an alternative with improved medicinal chemistry properties.[5][6]
Structure-Activity Relationships (SAR): Tailoring Activity Through Substitution
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[2][3] Understanding these structure-activity relationships (SAR) is crucial for the rational design of potent and selective drug candidates. For instance, in the context of anticancer agents, the substitution pattern on the pyrimidine core can dictate the specific kinase or enzyme that the molecule inhibits.[9]
A prime example of SAR in action is the development of pyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer. Early EGFR inhibitors demonstrated that an amino group at the C4 position and a substituted aniline at the C2 position were critical for potent activity. Further optimization, guided by SAR studies, led to the development of third-generation inhibitors with improved efficacy against drug-resistant EGFR mutations.[5]
Diverse Biological Activities of Pyrimidine Derivatives
The versatility of the pyrimidine scaffold is evident in the wide spectrum of biological activities exhibited by its derivatives. This has led to the development of drugs for a multitude of diseases.
Anticancer Agents
Pyrimidine derivatives are particularly prominent in oncology.[10] They exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many pyrimidine-based drugs are potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Examples include inhibitors of EGFR, Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs).[5][11]
-
Antimetabolites: As structural analogs of endogenous pyrimidines, some derivatives can interfere with nucleic acid synthesis, leading to the death of rapidly dividing cancer cells. 5-Fluorouracil is a classic example of a pyrimidine-based antimetabolite that has been a mainstay of cancer chemotherapy for decades.
-
Thymidylate Synthase Inhibition: Thymidylate synthase is a key enzyme in the synthesis of thymidine, a necessary component of DNA. Pyrido[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of this enzyme.[9]
Antimicrobial Agents
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrimidine derivatives have shown significant promise in this area, with demonstrated antibacterial, antifungal, and antiviral activities.[10][12]
-
Antibacterial: Trimethoprim is a well-known pyrimidine-based antibacterial that selectively inhibits bacterial dihydrofolate reductase.[13] More recent research has focused on developing novel pyrimidine derivatives with activity against both Gram-positive and Gram-negative bacteria.[14]
-
Antifungal: Flucytosine, a fluorinated pyrimidine, is an effective antifungal agent used to treat systemic infections.[13]
-
Antiviral: Pyrimidine nucleoside analogs, such as zidovudine (AZT), have been instrumental in the treatment of HIV/AIDS. These compounds act as chain terminators during viral DNA synthesis.[12]
Anti-inflammatory and Analgesic Agents
Pyrimidine derivatives have also been investigated for their anti-inflammatory and analgesic properties.[15] Some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins.[15]
Central Nervous System (CNS) Agents
The pyrimidine scaffold has been successfully incorporated into drugs targeting the CNS.[7] These include agents that act on serotonin receptors, adenosine receptors, and cannabinoid receptors, with potential applications in treating depression, anxiety, and neurodegenerative diseases.[7]
Synthesis of Pyrimidine Derivatives: Building the Core
A variety of synthetic methods have been developed for the construction of the pyrimidine ring, providing access to a diverse range of derivatives.[16] A common and versatile approach is the Prins reaction , which involves the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine or guanidine derivative.
General Experimental Protocol: Biginelli-like Multicomponent Reaction
This protocol describes a one-pot, three-component reaction to synthesize dihydropyrimidine derivatives, a common and efficient method.
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or Thiourea (1.2 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., ethanol or solvent-free)
Procedure:
-
Combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in a round-bottom flask.
-
Heat the mixture to reflux (if using a solvent) or to a specified temperature (for solvent-free conditions) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
This method offers a straightforward and atom-economical route to a variety of substituted pyrimidine derivatives.[16]
Visualization of Key Concepts
Fundamental Pyrimidine Structure
Caption: A generalized workflow for the synthesis of pyrimidine derivatives.
FDA-Approved Drugs Containing the Pyrimidine Scaffold
The therapeutic success of pyrimidine derivatives is underscored by the large number of drugs containing this scaffold that have received FDA approval. [4][8][17]These drugs span a wide range of therapeutic areas, highlighting the versatility of the pyrimidine core.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Imatinib | Oncology | Tyrosine Kinase Inhibitor |
| Gefitinib | Oncology | EGFR Inhibitor |
| 5-Fluorouracil | Oncology | Antimetabolite |
| Zidovudine (AZT) | Antiviral (HIV) | Nucleoside Reverse Transcriptase Inhibitor |
| Trimethoprim | Antibacterial | Dihydrofolate Reductase Inhibitor |
| Rosuvastatin | Cardiovascular | HMG-CoA Reductase Inhibitor |
| Baricitinib | Rheumatoid Arthritis | Janus Kinase (JAK) Inhibitor |
This table represents a small selection of the numerous FDA-approved drugs that incorporate a pyrimidine moiety, demonstrating the profound impact of this scaffold on modern medicine. [4][11][18]
Future Directions and Conclusion
The field of pyrimidine-based drug discovery continues to evolve, with ongoing research focused on several key areas:
-
Targeting Novel Biological Pathways: The versatility of the pyrimidine scaffold allows for the design of ligands for a wide range of biological targets, including those that have been traditionally difficult to drug.
-
Combating Drug Resistance: The development of novel pyrimidine derivatives is a crucial strategy for overcoming drug resistance in cancer and infectious diseases. [19]* Fused Pyrimidine Systems: The exploration of fused heterocyclic systems containing a pyrimidine ring, such as purines and pteridines, continues to yield potent and selective therapeutic agents. [11][18] In conclusion, the pyrimidine nucleus remains an exceptionally valuable and versatile scaffold in drug discovery. Its inherent biological relevance, coupled with its synthetic tractability, ensures that pyrimidine derivatives will continue to be a rich source of new and improved medicines for the foreseeable future. The continued exploration of the chemical space around the pyrimidine core, guided by a deep understanding of structure-activity relationships, promises to address unmet medical needs and advance human health.
References
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(2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Journal Name], , [Page Numbers].
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Chloro-N-cyclopropylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential and Prudence Required for a Key Building Block
6-Chloro-N-cyclopropylpyrimidin-4-amine stands as a pivotal intermediate in the synthesis of numerous compounds under investigation for therapeutic applications. Its unique structural combination of a reactive chloropyrimidine core and a cyclopropylamine moiety makes it a valuable synthon for introducing specific functionalities into larger molecules. However, the very features that impart its synthetic utility also necessitate a thorough understanding and rigorous implementation of safety protocols. This guide provides an in-depth technical framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from structurally related compounds.
Part 1: Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a robust risk assessment can be formulated by examining the known hazards of its structural analogs, particularly other substituted chloropyrimidines. The primary hazards associated with this class of compounds are summarized below.
GHS Hazard Profile (Inferred)
The following table outlines the likely Globally Harmonized System (GHS) classifications for this compound based on data from similar chemical structures.[1][2][3] It is imperative to treat the compound as possessing these hazards until specific data becomes available.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
Signal Word: Warning
Part 2: The Hierarchy of Controls: A Proactive Approach to Safety
A multi-layered approach to risk mitigation is essential when working with this compound. The hierarchy of controls, a fundamental concept in chemical safety, prioritizes the most effective measures to ensure personnel protection.
Caption: Hierarchy of Controls for Safe Chemical Handling.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard.[4]
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dusts or vapors.[4]
-
Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or powder containment hood is recommended to minimize the risk of aerosolizing the fine powder.
-
Glove Box: For larger scale operations or when handling the material for extended periods, a glove box provides an additional layer of containment.
Administrative Controls: Standard Operating Procedures and Training
Well-defined procedures and comprehensive training are critical for reinforcing safe work practices.
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be written and readily accessible to all personnel.
-
Training: All researchers must be trained on the specific hazards of this compound and the procedures outlined in the SOPs before commencing any work. This training should be documented.
-
Restricted Access: Areas where this compound is used and stored should be clearly marked and access restricted to authorized personnel.
Personal Protective Equipment (PPE): Essential for Direct Handling
PPE is the final barrier between the researcher and the chemical and must be worn at all times when handling this compound.[1][2][3]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[2][3]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for any signs of degradation or perforation before use and changed frequently.[2]
-
Skin and Body Protection: A flame-resistant lab coat is essential. For larger quantities or when there is a significant risk of skin contact, a chemical-resistant apron and sleeves should be worn.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]
Part 3: Step-by-Step Experimental Protocols for Safe Handling
The following protocols are designed to provide a framework for the safe handling of this compound in a laboratory setting.
Weighing and Transfer of Solid Compound
Caption: Workflow for Weighing and Transferring Solid this compound.
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn.
-
Work Area Setup: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.
-
Weighing: Use a tared, sealed container to weigh the desired amount of this compound. This minimizes the risk of generating dust.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel using a spatula or powder funnel. Avoid any actions that could create dust.
-
Cleaning: Immediately after transfer, decontaminate the spatula, weighing container, and any other surfaces that may have come into contact with the compound using an appropriate solvent (e.g., isopropanol) and wipe. Dispose of the cleaning materials as hazardous waste.
Dissolution and Use in Reactions
-
Solvent Addition: Add the solvent to the reaction vessel containing the solid this compound in the fume hood.
-
Dissolution: If necessary, gently agitate the mixture to facilitate dissolution. Avoid vigorous stirring that could cause splashing.
-
Reaction Setup: Ensure the reaction apparatus is securely clamped and that all joints are properly sealed to prevent leaks.
-
Monitoring: Monitor the reaction from outside the fume hood whenever possible. If direct observation is necessary, ensure the fume hood sash is at the lowest practical height.
Part 4: Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and informed response is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
Spill Response
Caption: Decision Flow for Responding to a Spill of this compound.
-
Evacuate and Alert: Immediately evacuate the area of the spill and alert others in the vicinity.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, evacuate the lab and contact your institution's emergency response team.
-
Containment: For a solid spill, carefully cover it with a dry absorbent material such as vermiculite or sand. For a liquid spill, use an appropriate absorbent pad or material to dike the spill and prevent it from spreading.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.
Part 5: Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage
-
Container: Store this compound in a tightly sealed, clearly labeled container.[2]
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[5][6]
Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion: A Commitment to Safety in Pursuit of Discovery
This compound is a compound of significant interest in the field of drug discovery and development. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to the principles of chemical safety, researchers can confidently and responsibly unlock its synthetic potential. This guide serves as a foundational resource, and it is incumbent upon each user to supplement this information with institution-specific safety protocols and to exercise sound scientific judgment in all handling operations.
References
-
Chemtron Corporation. (2015). Safety Data Sheet. Retrieved from [Link]
-
Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis Precursors of 6-Chloro-N-cyclopropylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential precursors for the synthesis of 6-Chloro-N-cyclopropylpyrimidin-4-amine, a key intermediate in the development of various pharmaceutical compounds. This document delves into the synthesis of the core precursors, their physicochemical properties, and the pivotal reaction mechanism that governs the formation of the target molecule. Detailed, field-proven experimental protocols are provided, underpinned by a robust understanding of the underlying chemical principles. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both theoretical insights and practical, actionable methodologies.
Introduction: The Significance of this compound
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Their prevalence is due to their ability to mimic endogenous purines and pyrimidines, allowing them to interact with a wide range of biological targets. This compound serves as a critical building block in the synthesis of more complex molecules, particularly those targeting kinases and other enzymes implicated in various disease states. The strategic placement of the chloro and cyclopropylamino moieties provides a versatile platform for further chemical modifications, enabling the fine-tuning of a compound's pharmacological profile. Understanding the efficient and scalable synthesis of this intermediate is therefore of paramount importance for the rapid advancement of drug discovery programs.
Core Precursors: Properties and Synthesis
The successful synthesis of this compound is critically dependent on the quality and reactivity of its primary precursors: 4,6-dichloropyrimidine and cyclopropylamine.
4,6-Dichloropyrimidine: The Electrophilic Core
4,6-Dichloropyrimidine is a highly reactive heterocyclic compound that serves as the electrophilic backbone in this synthesis.[1] The two chlorine atoms activate the pyrimidine ring towards nucleophilic attack, making it an ideal substrate for the introduction of amine functionalities.
Table 1: Physicochemical Properties of 4,6-Dichloropyrimidine
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₂ | [2] |
| Molecular Weight | 148.98 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 67.5 °C | [3] |
| Boiling Point | 176 °C | [3] |
| Solubility | Soluble in organic solvents such as ethanol and toluene; insoluble in water.[2] | |
| CAS Number | 1193-21-1 | [2] |
The most common and industrially scalable synthesis of 4,6-dichloropyrimidine involves the chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃).[4][5] The reaction is typically carried out in the presence of a tertiary amine base, such as N,N-diisopropylethylamine or triethylamine, which acts as an acid scavenger.[4]
Reaction Scheme:
Caption: Synthesis of 4,6-Dichloropyrimidine.
Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine [4][5]
-
Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel with 4,6-dihydroxypyrimidine (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (3.0-5.0 eq) to the flask. Begin stirring the suspension and slowly add a tertiary amine (e.g., N,N-diisopropylethylamine, 2.0-2.2 eq) via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 40 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4,6-dichloropyrimidine.
Cyclopropylamine: The Nucleophilic Partner
Cyclopropylamine is a primary amine that acts as the nucleophile in the synthesis. The cyclopropyl moiety is a desirable feature in many drug candidates due to its unique conformational properties and metabolic stability.
Table 2: Physicochemical Properties of Cyclopropylamine
| Property | Value | Source |
| Molecular Formula | C₃H₇N | [6] |
| Molecular Weight | 57.09 g/mol | [6] |
| Appearance | Colorless liquid | |
| Melting Point | -50 °C | [4] |
| Boiling Point | 49-50 °C | [4] |
| Density | 0.824 g/mL at 25 °C | [4] |
| Solubility | Miscible with water and common organic solvents.[4] | |
| CAS Number | 765-30-0 | [5] |
The Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The formation of this compound from 4,6-dichloropyrimidine and cyclopropylamine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a well-established reaction class for electron-deficient aromatic and heteroaromatic systems.[7]
Mechanistic Insights
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the two electron-withdrawing chlorine atoms, making the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to nucleophilic attack.[7]
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks one of the electrophilic carbon atoms (C4 or C6) of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the final substituted product.
Due to the symmetry of 4,6-dichloropyrimidine, the initial monosubstitution can occur at either the C4 or C6 position without preference.
Caption: The SNAr reaction mechanism.
Experimental Protocol: Synthesis of this compound
This protocol is a robust and reproducible method for the synthesis of the target compound, based on established principles of SNAr reactions on dichloropyrimidines.[8][9]
Reaction Scheme:
Caption: Synthesis of the target compound.
Materials:
-
4,6-Dichloropyrimidine
-
Cyclopropylamine
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 eq) in a suitable anhydrous solvent such as DMF or ethanol (5-10 mL per mmol of dichloropyrimidine).
-
Addition of Base and Nucleophile: Add a base, such as finely powdered anhydrous potassium carbonate (2.0-3.0 eq) or triethylamine (1.5-2.0 eq), to the solution. To this stirred suspension, add cyclopropylamine (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and 140 °C. The optimal temperature will depend on the chosen solvent (e.g., reflux for ethanol, or a set temperature for DMF). Monitor the reaction for 4-24 hours by TLC or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF was used as the solvent, pour the reaction mixture into water and extract with ethyl acetate. If ethanol was used, concentrate the mixture under reduced pressure, and then partition the residue between water and ethyl acetate.
-
Extraction and Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Safety and Handling
Both 4,6-dichloropyrimidine and cyclopropylamine are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
4,6-Dichloropyrimidine: Corrosive and causes severe skin burns and eye damage.[9][10][11] It is also harmful if swallowed or inhaled.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Cyclopropylamine: Flammable liquid and vapor. It is also corrosive and can cause skin and eye irritation. Handle in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][10][11]
Conclusion
The synthesis of this compound is a straightforward yet crucial transformation in medicinal chemistry. A thorough understanding of the properties and synthesis of its precursors, 4,6-dichloropyrimidine and cyclopropylamine, is essential for a successful outcome. The nucleophilic aromatic substitution reaction that underpins this synthesis is a robust and well-understood process. By following the detailed experimental protocols provided in this guide, researchers can confidently and efficiently produce this valuable synthetic intermediate, thereby accelerating their drug discovery and development efforts.
References
- BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
-
Loba Chemie. (n.d.). CYCLOPROPYLAMINE, 765-30-0. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. Retrieved from [Link]
-
Shanghai SLT Chemical Technology Co., Ltd. (n.d.). 4,6-Dichloropyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dichloropyrimidine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of cyclopropylamine. Retrieved from [Link]
-
MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Retrieved from [Link]
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- 5. 765-30-0 CAS | CYCLOPROPYLAMINE | Amines & Amine Salts | Article No. 3139D [lobachemie.com]
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- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Characteristics of Substituted Pyrimidines for Drug Discovery Professionals
Foreword: The Pyrimidine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrimidine ring system is a privileged scaffold in drug discovery, forming the core of essential biomolecules like nucleic acids (cytosine, thymine, and uracil) and a plethora of approved therapeutic agents.[1] Its synthetic tractability and the diverse biological activities exhibited by its derivatives—ranging from anticancer and antiviral to anti-inflammatory and antimicrobial agents—make it a focal point of medicinal chemistry research.[1][2][3] However, the journey from a promising hit compound to a viable drug candidate is contingent on a thorough understanding and optimization of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its clinical success.
This guide provides an in-depth exploration of the key physicochemical characteristics of substituted pyrimidines. Moving beyond a mere recitation of facts, we will delve into the causal relationships between molecular structure and physical properties, offering field-proven insights into their measurement and interpretation. Every protocol described herein is designed as a self-validating system, ensuring the generation of robust and reliable data to drive your drug discovery programs forward.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's bioavailability and is a prerequisite for meaningful in vitro biological assessment.[4] Poor solubility can lead to erratic absorption, underestimated toxicity, and challenges in formulation development.[4] For substituted pyrimidines, solubility is profoundly influenced by the nature and position of their substituents. Generally, the introduction of polar functional groups capable of hydrogen bonding with water, such as hydroxyl (-OH) and amino (-NH2) groups, tends to enhance aqueous solubility.[5] Conversely, increasing the lipophilicity through the addition of large, non-polar substituents will decrease solubility.
Experimental Determination of Aqueous Solubility
In a drug discovery setting, solubility is typically assessed under two distinct conditions: kinetic and thermodynamic.
-
Kinetic Solubility: This measures the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer.[6][7] It reflects the solubility of the most rapidly precipitating form of the compound and is amenable to high-throughput screening (HTS) formats.[6][7]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where an excess of the solid material is allowed to equilibrate with the solvent over an extended period.[6] This measurement is crucial for lead optimization and formulation development.
This protocol outlines a high-throughput method for assessing the kinetic solubility of substituted pyrimidines.
Causality Behind Experimental Choices: The use of DMSO as the initial solvent is standard in early discovery due to its ability to dissolve a wide range of organic compounds. The turbidimetric readout provides a rapid indication of precipitation, making it ideal for screening large compound libraries.
-
Preparation of Stock Solutions: Dissolve the test pyrimidine derivatives in 100% DMSO to a final concentration of 10 mM.
-
Plate Setup: In a clear-bottom 96-well plate, perform serial dilutions of the DMSO stock solutions with DMSO to create a concentration gradient.
-
Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve the final desired compound concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity of the sample is not significantly different from the background.
This protocol describes the gold-standard method for determining the equilibrium solubility of a compound.
Causality Behind Experimental Choices: The shake-flask method ensures that the system reaches true thermodynamic equilibrium between the solid and dissolved states of the compound. The extended incubation period allows for any potential polymorphic transformations to occur, providing a more accurate measure of the solubility of the most stable crystalline form.
-
Sample Preparation: Add an excess amount of the solid pyrimidine derivative to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantification: Calculate the solubility based on a standard curve generated with known concentrations of the test compound.
Diagram of the Solubility Determination Workflow:
Caption: Workflow for kinetic and thermodynamic solubility determination.
Lipophilicity: Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences membrane permeability, protein binding, and metabolic stability.[8] It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, or the distribution coefficient (logD) at a specific pH for ionizable compounds.[9][10] For substituted pyrimidines, the introduction of halogen atoms (Cl, Br, I) or alkyl groups generally increases lipophilicity, which can enhance cell permeability.[11][12][13] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[10]
Experimental Determination of Lipophilicity
The shake-flask method is the traditional and most reliable technique for determining logP/logD values.[14][15]
This protocol details the steps for measuring the distribution coefficient of substituted pyrimidines at physiological pH.
Causality Behind Experimental Choices: n-Octanol is chosen as the organic phase because it is a good mimic of the lipid bilayer of cell membranes. Performing the measurement at pH 7.4 is essential for ionizable compounds, as their charge state, and thus their partitioning behavior, is pH-dependent. Pre-saturation of the solvents ensures that the two phases are in equilibrium before the addition of the test compound.
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. Mix equal volumes of n-octanol and the buffer in a separatory funnel and shake vigorously. Allow the phases to separate completely to obtain buffer-saturated n-octanol and n-octanol-saturated buffer.
-
Compound Addition: Add a known amount of the pyrimidine derivative to a vial containing a defined volume of the n-octanol-saturated buffer.
-
Partitioning: Add a defined volume of the buffer-saturated n-octanol to the vial.
-
Equilibration: Seal the vial and shake for a sufficient time (e.g., 2-4 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the logD value using the following equation: LogD = log ([Concentration in n-octanol] / [Concentration in aqueous buffer])
Table 1: Influence of Substituents on the Physicochemical Properties of Pyrimidine Derivatives
| Substituent at C5 | LogP (calculated) | Aqueous Solubility (µg/mL) | pKa (predicted) | Rationale for Property Change |
| -H | 0.5 | 20,000 | 1.3 | Unsubstituted pyrimidine is polar and water-soluble. |
| -CH3 | 1.0 | 5,000 | 1.9 | The methyl group adds lipophilicity, slightly reducing solubility. |
| -Cl | 1.2 | 2,500 | -0.4 | The chloro group is lipophilic and electron-withdrawing, decreasing basicity.[16] |
| -Br | 1.4 | 1,800 | -0.4 | Bromo group is more lipophilic than chloro, further reducing solubility. |
| -OH | -0.7 | >50,000 | 9.7 (acidic) | The hydroxyl group is highly polar and can act as a hydrogen bond donor/acceptor, increasing solubility. |
| -NH2 | -0.5 | >50,000 | 3.5 | The amino group is polar and a hydrogen bond donor/acceptor, enhancing solubility.[17] |
Note: The values in this table are illustrative and can vary depending on the specific pyrimidine scaffold and the presence of other substituents.
Ionization Constant (pKa): Understanding the Charge State
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For drug discovery, the pKa value is critical as it determines the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[18] The pyrimidine ring itself is a weak base due to the presence of the two nitrogen atoms. The pKa of substituted pyrimidines can be significantly influenced by the electronic properties of the substituents. Electron-withdrawing groups (e.g., halogens, nitro groups) decrease the basicity of the ring nitrogens (lower pKa), while electron-donating groups (e.g., amino, alkoxy groups) increase their basicity (higher pKa).[18]
Experimental Determination of pKa
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[19][20][21]
This protocol provides a step-by-step guide for the potentiometric determination of pKa values.
Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH upon the addition of a titrant, allowing for the precise determination of the inflection point, which corresponds to the pKa. Maintaining a constant ionic strength is crucial as it minimizes the effect of ionic activity on the pH measurements.
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Dissolve a precise amount of the pyrimidine derivative in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1-10 mM). Add an electrolyte (e.g., KCl) to maintain a constant ionic strength.
-
Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Add the titrant in small, precise increments.
-
Data Recording: Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region or by calculating the first or second derivative of the titration curve to identify the inflection point.
Diagram of the Physicochemical Property Inter-relationships:
Caption: Interplay of key physicochemical properties in drug discovery.
Crystal Structure: The Solid-State Foundation
The solid-state properties of a drug candidate, dictated by its crystal structure, are of paramount importance for formulation, stability, and manufacturing. Different crystalline forms of the same compound, known as polymorphs, can exhibit different solubilities, dissolution rates, and bioavailability. Understanding the crystal packing and intermolecular interactions of substituted pyrimidines can provide insights into their physical properties and guide efforts in crystal engineering to obtain the desired solid form.[22][23][24]
Determination of Crystal Structure
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.[22][23][25][26]
This workflow outlines the major steps involved in determining the crystal structure of a substituted pyrimidine.
Causality Behind Experimental Choices: The entire process is designed to go from a macroscopic crystal to a microscopic atomic model. Growing a high-quality single crystal is the most critical and often the most challenging step, as the quality of the diffraction data is directly dependent on the orderliness of the crystal lattice. The diffraction pattern is a unique fingerprint of the crystal structure, and its analysis allows for the reconstruction of the electron density and, subsequently, the atomic positions.
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the pyrimidine derivative of suitable size and quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling crystallization.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.
-
Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial atomic positions are then determined using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed diffraction intensities. This iterative process adjusts atomic positions, thermal parameters, and occupancies.
-
Structure Validation and Analysis: The final crystal structure is validated to ensure its chemical and crystallographic reasonability. The analysis of the structure reveals details about bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonds and π-π stacking.
Conclusion: An Integrated Approach to Physicochemical Profiling
The successful development of pyrimidine-based drug candidates necessitates a holistic and integrated approach to the assessment of their physicochemical properties. As we have demonstrated, solubility, lipophilicity, pKa, and crystal structure are not independent variables but are intricately interconnected. A change in a substituent intended to improve one property can have unintended consequences on others. Therefore, it is imperative for drug discovery teams to implement a robust physicochemical profiling cascade early in the discovery process. The experimental protocols and workflows detailed in this guide provide a validated framework for generating high-quality data to inform structure-activity relationships (SAR) and guide the rational design of pyrimidine derivatives with optimized ADMET profiles, ultimately increasing the probability of clinical success.
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discovery and history of novel pyrimidine amines
The journey of pyrimidine amines is a testament to the power of chemical synthesis and biological insight in the service of medicine. From the fundamental building blocks of DNA to serendipitously discovered hair-growth stimulants and now to rationally designed, life-saving cancer therapies, the pyrimidine core has demonstrated remarkable versatility. [5][6] The future for this elite scaffold remains bright. As our understanding of disease biology deepens, the pyrimidine amine core will continue to be a starting point for developing inhibitors against new and challenging targets, not only in oncology but also in inflammatory, infectious, and neurological diseases. [2][6][26][29]The ongoing innovation in synthetic methodologies will empower chemists to explore an even greater chemical space, creating novel pyrimidine amines with enhanced potency, unparalleled selectivity, and improved drug-like properties, continuing their legacy as a cornerstone of modern drug discovery. [24]
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Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 6-Chloro-N-cyclopropylpyrimidin-4-amine
Abstract
This comprehensive technical guide provides an in-depth exploration of the nucleophilic substitution reactions of 6-Chloro-N-cyclopropylpyrimidin-4-amine, a key heterocyclic building block in medicinal chemistry and drug discovery. The inherent electrophilicity of the pyrimidine ring, activated by the chloro substituent, makes this compound a versatile precursor for the synthesis of a diverse array of derivatives. This document details the mechanistic principles and provides field-proven protocols for common nucleophilic substitution pathways, including amination, alkoxylation, and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The causality behind experimental choices, self-validating system designs for protocols, and data interpretation are emphasized to empower researchers in their synthetic endeavors.
Introduction: The Significance of the 4-Aminopyrimidine Scaffold
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The specific motif of N-cyclopropyl-substituted pyrimidines is of particular interest due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group, often leading to enhanced biological activity and favorable pharmacokinetic profiles.[3]
This compound serves as a critical intermediate for the synthesis of novel drug candidates. The chlorine atom at the 6-position is a labile leaving group, susceptible to displacement by a variety of nucleophiles. This reactivity allows for the systematic modification of the pyrimidine core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide will provide a detailed overview of the key nucleophilic substitution reactions of this versatile substrate.
Core Concepts: Reactivity and Mechanism
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency is further accentuated by the inductive effect of the chlorine atom at the 6-position, rendering the C6 carbon highly electrophilic and susceptible to nucleophilic attack. The predominant mechanism for the substitution of the chloro group is Nucleophilic Aromatic Substitution (SNAr) .
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the elimination of the chloride ion, yielding the substituted product.
The general workflow for these reactions can be visualized as follows:
Caption: General workflow for SNAr reactions.
Reactions with Amine Nucleophiles (Amination)
The displacement of the chloro group with various amines is a fundamental transformation for building libraries of potential bioactive molecules. This can be achieved through a direct SNAr reaction or via palladium-catalyzed cross-coupling.
Direct Nucleophilic Aromatic Substitution (SNAr)
Direct amination is typically effective with primary and secondary aliphatic amines, which are sufficiently nucleophilic to displace the chloride under thermal conditions. The reaction is often carried out in a high-boiling polar aprotic solvent, and a non-nucleophilic base is frequently added to neutralize the HCl generated during the reaction.
Protocol 1: General Procedure for SNAr Amination
-
Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as n-butanol, isopropanol, or DMF (5-10 mL per mmol of substrate).
-
Addition of Amine: Add the desired primary or secondary amine (1.1 - 1.5 eq.).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | n-Butanol, Isopropanol, DMF | High boiling point allows for necessary thermal energy. Polarity helps to solvate the Meisenheimer intermediate. |
| Base | TEA, DIPEA | Neutralizes the in situ generated HCl, preventing protonation of the amine nucleophile and promoting the reaction. |
| Temperature | 80-120 °C | Provides the activation energy for the nucleophilic attack and chloride departure. |
| Equivalents of Amine | 1.1 - 1.5 eq. | A slight excess of the amine ensures complete consumption of the starting material. |
Table 1: Key parameters for SNAr amination.
Palladium-Catalyzed Buchwald-Hartwig Amination
For less nucleophilic amines, such as anilines or heteroaromatic amines, the Buchwald-Hartwig amination is a powerful alternative.[4][5] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions than traditional methods.[6]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon). Add a dry, degassed solvent such as toluene or 1,4-dioxane (5-10 mL per mmol of substrate).
-
Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium(0) or palladium(II) precursors. |
| Ligand | Xantphos, BINAP | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination. |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | The base is crucial for the deprotonation of the amine, forming the active nucleophile. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and degassed solvents are essential to prevent catalyst deactivation. |
Table 2: Key parameters for Buchwald-Hartwig amination.
Reactions with Oxygen Nucleophiles (Alkoxylation)
The introduction of alkoxy groups can significantly modulate the physicochemical properties of the pyrimidine core. Alkoxylation is typically achieved by reacting this compound with an alcohol in the presence of a strong base.
Protocol 3: General Procedure for Alkoxylation
-
Alkoxide Formation: In a dry, round-bottom flask under an inert atmosphere, add the desired alcohol (as solvent or in excess) and a strong base such as sodium hydride (NaH) or sodium metal (Na) (1.2 eq.). Stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Substrate Addition: Add this compound (1.0 eq.) to the freshly prepared alkoxide solution.
-
Reaction: Heat the reaction mixture to reflux for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Purification: Concentrate the mixture under reduced pressure to remove the excess alcohol. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the 6-position of the pyrimidine ring.
Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (typically in a 3:1 to 5:1 ratio). Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 30 minutes to 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography on silica gel.
| Reagent/Parameter | Example | Role |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the cross-coupling reaction. |
| Boron Reagent | Arylboronic acid, Heteroarylboronic acid | Source of the new carbon substituent. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |
Table 3: Key components for Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse chemical libraries for drug discovery. The protocols outlined in this guide for amination, alkoxylation, and Suzuki-Miyaura cross-coupling provide robust starting points for the functionalization of this important scaffold. Researchers are encouraged to adapt and optimize these procedures based on the specific nucleophiles and desired products to accelerate their research and development efforts.
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Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). ResearchGate. Available at: [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). NIH National Library of Medicine. Available at: [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1968). Journal of the Chemical Society C: Organic. Available at: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2023). Future Medicinal Chemistry. Available at: [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2017). Rasayan Journal of Chemistry. Available at: [Link]
-
4-Chloro-6-methoxypyrimidin-2-amine. (2009). ResearchGate. Available at: [Link]
-
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (2020). ChemRxiv. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2021). MDPI. Available at: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2014). ResearchGate. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Available at: [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (2022). ChemRxiv. Available at: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Available at: [Link]
-
4-pyrimidinamine, 6-chloro-2-[[(4-cyclopropyl-2-pyridinyl)methyl]thio]-. PubChemLite. Available at: [Link]
Sources
analytical methods for 6-Chloro-N-cyclopropylpyrimidin-4-amine characterization
An Application Guide to the Analytical Characterization of 6-Chloro-N-cyclopropylpyrimidin-4-amine
Abstract
This comprehensive application note provides a detailed framework of analytical methodologies for the robust characterization of this compound, a key intermediate in pharmaceutical synthesis. The guide is designed for researchers, analytical scientists, and quality control professionals in the drug development sector. We present a multi-faceted approach encompassing chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification. Each section explains the causality behind experimental choices and provides detailed, field-proven protocols. The protocols are designed as self-validating systems, adhering to principles outlined in international regulatory guidelines.
Introduction: The Analytical Imperative
This compound is a substituted pyrimidine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity, identity, and stability of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, rigorous analytical characterization is not merely a procedural step but a fundamental requirement of Good Manufacturing Practice (GMP).
This guide moves beyond a simple listing of methods. It provides the scientific rationale for selecting specific techniques and parameters, ensuring that the analytical strategy is both efficient and robust. The validation of these analytical methods is paramount, providing documented evidence that the procedures are suitable for their intended purpose.[1][2]
Strategic Analytical Workflow
A comprehensive characterization of a pharmaceutical intermediate like this compound requires an orthogonal approach, where multiple techniques with different scientific principles are employed to build a complete profile of the material. This ensures that all aspects of the compound's identity, purity, and quality are thoroughly assessed.
Figure 2: Key parameters for analytical method validation as per ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).
-
Accuracy: The closeness of test results to the true value, often determined by spike recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment). [3]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy (LOQ) and the lowest amount that can be detected but not necessarily quantitated (LOD).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).
Conclusion
The analytical characterization of this compound requires a systematic and scientifically-driven approach. The combination of HPLC, LC-MS, NMR, and FTIR provides a complete profile of the material, ensuring its identity, purity, and structural integrity. The protocols outlined in this note serve as a robust starting point for method development and validation in a regulated pharmaceutical environment. Adherence to these principles is critical for ensuring the quality of intermediates and the ultimate safety and efficacy of the final drug product.
References
-
Mohamed, A.M., et al. (2015). Anticancer activity of newly synthesized triazolopyrimidine derivatives and their nucleoside analogs. Acta Poloniae Pharmaceutica - Drug Research.
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Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
-
Dong, M.W. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe.
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Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
-
Veeprho. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
-
Shi, F., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online.
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Chaudhary, A. & Jha, A. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical and Chemical Sciences.
-
NHS Specialist Pharmacy Service. (2014). Guidance for the validation of pharmaceutical quality control analytical methods.
-
Zheng, J., et al. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Journal of Chromatography A.
-
Giffuni, J., et al. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.
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Benchchem. (n.d.). Application Note: FTIR Spectroscopy of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane.
-
Hassan, A.S., et al. (2016). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. Chromatography Research International.
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Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 6-Chloro-N-cyclopropylpyrimidin-4-amine
Abstract
This document provides detailed analytical methodologies for the quantitative analysis and identification of 6-Chloro-N-cyclopropylpyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. We present a robust isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection for routine purity assessment and quantification. Additionally, a highly sensitive and selective Liquid Chromatography-Mass Spectrometry (LC-MS) method is detailed for trace-level detection, impurity profiling, and definitive identification. The scientific rationale behind the selection of columns, mobile phases, and detection parameters is thoroughly discussed to provide a foundational understanding for method development and troubleshooting.
Introduction and Scientific Rationale
This compound is a substituted pyrimidine derivative. Such compounds are fundamental building blocks in the synthesis of a wide range of pharmacologically active molecules. The purity and concentration of this intermediate are critical parameters that can directly impact the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API). Therefore, robust, accurate, and reliable analytical methods are essential for its characterization during process development, manufacturing, and quality control.
The analytical challenge lies in developing methods that are not only precise but also specific, capable of separating the target analyte from starting materials, by-products, and potential degradants. Reversed-phase HPLC is the predominant technique for analyzing pyrimidine derivatives due to its versatility and applicability to moderately polar compounds.[1] For enhanced sensitivity and unequivocal identification, coupling HPLC with mass spectrometry provides an unparalleled level of analytical specificity.[2][3]
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of this compound is paramount to developing a successful separation method.
-
Structure: The molecule contains a pyrimidine core, which is aromatic and capable of UV absorption. The presence of an amine group provides a site for protonation, making it suitable for analysis in acidic mobile phases and ionization via positive-mode electrospray.
-
Polarity: The combination of the relatively polar aminopyrimidine core and the non-polar cyclopropyl and chloro substituents results in a compound of intermediate polarity, making it an ideal candidate for reversed-phase chromatography.
-
UV Absorbance: The pyrimidine ring system is a strong chromophore. A UV scan would likely reveal maximum absorbance (λ-max) in the range of 260-280 nm, which is a suitable region for sensitive UV detection.
-
Ionization: The secondary amine is the most basic site and will readily accept a proton in an acidic environment, forming a stable cation [M+H]⁺. This makes Electrospray Ionization in positive mode (ESI+) the logical choice for LC-MS analysis.
-
Molecular Weight: The calculated monoisotopic mass of C₇H₈ClN₃ is approximately 169.04 g/mol . This value is the target for the precursor ion in mass spectrometry. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) serves as a crucial confirmation point.[4]
HPLC-UV Method for Purity and Quantification
This method is designed for robust, routine analysis in a quality control environment. The primary goal is to achieve baseline separation of the main peak from any significant impurities.
Causality of Methodological Choices
-
Stationary Phase: A C18 column is selected as the industry standard for reversed-phase chromatography.[1] Its hydrophobic alkyl chains provide effective retention for the moderately non-polar this compound. The use of end-capped silica minimizes peak tailing that can arise from interactions between the basic amine group and acidic silanols on the silica surface.
-
Mobile Phase: A mixture of acetonitrile and a low-pH aqueous buffer is chosen.
-
Acetonitrile (ACN): Preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency.
-
Aqueous Buffer (0.1% Formic Acid): The acidic pH ensures that the amine group on the analyte is consistently protonated. This prevents peak splitting or broadening that can occur if the analyte exists in both ionized and non-ionized forms during chromatography, leading to sharp, symmetrical peaks.[5]
-
-
Detection: UV detection at 270 nm is selected based on the typical absorbance profile of pyrimidine derivatives, offering a good balance of sensitivity and selectivity.
Detailed HPLC Protocol
A. Reagents and Materials
-
Reference Standard: this compound (≥98% purity)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
B. Sample and Standard Preparation
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh a sample containing approximately 10 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter if necessary.
C. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Extend-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 40% Acetonitrile / 60% Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | 270 nm |
| Run Time | 10 minutes |
D. System Suitability
-
Inject the Working Standard Solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 1.5.
E. Analysis and Calculation
-
Inject the diluent (blank), followed by the Working Standard and Sample Solutions.
-
Calculate the purity or assay of the sample using the external standard method based on peak areas.
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
LC-MS Method for Identification and Trace Analysis
This method provides definitive identification through mass-to-charge ratio and is suitable for detecting trace-level impurities or for reaction monitoring where high sensitivity is required.
Causality of Methodological Choices
-
LC Method: The HPLC method is largely transferable. The critical adaptation is the exclusive use of volatile mobile phase modifiers like formic acid, which are compatible with the mass spectrometer's ionization source.[5] Non-volatile buffers like phosphates would precipitate and contaminate the MS system. A gradient elution is employed to ensure that any impurities with different polarities are effectively separated and eluted for analysis.
-
Ionization: As predicted, ESI in positive ion mode (ESI+) is used. The acidic mobile phase delivers an already protonated analyte to the ESI source, promoting efficient formation of the [M+H]⁺ gaseous ion.
-
Mass Analysis:
-
Full Scan: A full scan acquisition is used to survey all ions present in the sample, which is useful for identifying unknown impurities. The characteristic 3:1 isotopic pattern for the chlorine-containing analyte at m/z 170.05 and 172.05 is a primary diagnostic tool.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, SIM mode is used. The instrument focuses only on the mass of the target analyte ([M+H]⁺ = 170.05), increasing the signal-to-noise ratio significantly.
-
Detailed LC-MS Protocol
A. Reagents and Materials
-
As per HPLC method, but ensure all solvents and reagents are LC-MS grade.
B. Sample and Standard Preparation
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid.
-
Working Standard Solution (1.0 µg/mL): Prepare by serial dilution from the HPLC Standard Stock Solution using the LC-MS diluent. This lower concentration is appropriate for the high sensitivity of MS detection.
-
Sample Solution (1.0 µg/mL): Prepare a solution of the sample at a similar concentration to the working standard. Filter through a 0.22 µm syringe filter.[6]
C. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| LC System | Thermo Vanquish or equivalent UHPLC system |
| Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
D. Mass Spectrometer Conditions
| Parameter | Setting |
| Mass Spectrometer | Single Quadrupole (e.g., Waters QDa) or Triple Quadrupole MS |
| Ionization Mode | Electrospray Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350 °C |
| Drying Gas Flow | 9 L/min |
| Nebulizer Pressure | 40 psi |
| Acquisition Mode | Full Scan (m/z 50-500) and/or SIM at m/z 170.05 |
LC-MS Workflow Diagram
Caption: Workflow for LC-MS identification.
Conclusion
The HPLC-UV and LC-MS methods detailed in this application note provide a comprehensive analytical toolkit for researchers, scientists, and drug development professionals working with this compound. The HPLC method offers a robust and straightforward approach for routine quality control and purity assessments. For applications requiring higher sensitivity, trace-level analysis, or unambiguous structural confirmation, the LC-MS method is superior. The scientific rationale provided for each parameter choice empowers the user to adapt and troubleshoot these methods effectively, ensuring data integrity and scientific rigor in the pharmaceutical development process.
References
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available at: [Link]
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available at: [Link]
-
Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. Available at: [Link]
-
Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed, 25(3), 351-67. Available at: [Link]
-
Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2014). The mass spectra of pyrimidine measured in coincidence with resonant.... Available at: [Link]
-
Careddu, G., et al. (2013). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. PubMed. Available at: [Link]
-
Chemical Synthesis Database. 6-chloro-N-methyl-5-nitropyrimidin-4-amine. Available at: [Link]
-
PubChem. 6-Chloro-2-methylpyrimidin-4-amine. Available at: [Link]
-
ResearchGate. (2017). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
-
Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Available at: [Link]
-
PubChem. 6-chloro-N-methylpyrimidin-4-amine. Available at: [Link]
-
MDPI. (2024). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Available at: [Link]
-
ResearchGate. (2016). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Available at: [Link]
-
Zheng, J., et al. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. PubMed. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]
-
ResearchGate. (2012). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. Available at: [Link]
Sources
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- 5. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocols: The Strategic Utility of 6-Chloro-N-cyclopropylpyrimidin-4-amine in Modern Medicinal Chemistry
Abstract: This document provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of the chemical scaffold, 6-Chloro-N-cyclopropylpyrimidin-4-amine. We move beyond simple procedural outlines to explore the mechanistic rationale and strategic considerations that make this building block a cornerstone in contemporary drug discovery, particularly in the domain of kinase inhibition. This guide details its synthesis, key synthetic transformations with step-by-step protocols, and its role in establishing critical structure-activity relationships (SAR).
Introduction: A Privileged Scaffold in Drug Design
The pyrimidine nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of natural molecules like thymine and cytosine and a vast array of approved therapeutics.[1][2] Its nitrogen atoms are exceptional hydrogen bond acceptors, making the 2-aminopyrimidine motif a highly effective hinge-binding element that mimics the adenine moiety of ATP, especially in kinase inhibitors.[3][4]
The subject of this guide, this compound, is a particularly powerful derivative for three key reasons:
-
The N-cyclopropyl Group: This small, rigid carbocycle introduces a three-dimensional vector into what is otherwise a planar scaffold. Unlike flexible alkyl chains, the cyclopropyl group can access and fit snugly into specific hydrophobic sub-pockets within a target's active site, often leading to a significant enhancement in binding affinity and selectivity.[4][5] Its constrained conformation also improves metabolic stability by limiting sites for oxidative metabolism.
-
The C4-Amino Linker: Provides the crucial hydrogen bond donor necessary for anchoring the molecule within the hinge region of many kinases.
-
The C6-Chloro Substituent: This is the primary reactive handle for synthetic diversification. The chlorine atom activates the C6 position for nucleophilic aromatic substitution (SNAr) and serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4]
This combination of features makes this compound not just a building block, but a strategic platform for library synthesis and lead optimization.
Physicochemical Properties & Safety Profile
Before proceeding with experimental work, it is crucial to understand the fundamental properties and handling requirements of the title compound.
Table 1: Physicochemical Properties and Safety Information for this compound
| Property | Value | Source / Comment |
| Molecular Formula | C₇H₈ClN₃ | [4] |
| Molecular Weight | 169.61 g/mol | [4] |
| Appearance | Off-white to pale yellow solid (Typical) | Supplier Data |
| Purity | ≥95% (Typically) | [4] |
| GHS Hazard Statements | H302, H315, H317, H319, H335 | Inferred from structurally similar compounds.[6][7][8] |
| Hazard Summary | Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, May cause respiratory irritation. | Handle with appropriate PPE.[7] |
| Handling Precautions | Use in a well-ventilated area or fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust. | [7][9] |
Synthesis and Key Transformations: A Practical Guide
The power of this compound lies in its straightforward synthesis and its reactivity in subsequent, high-value coupling reactions.
Synthesis of the Core Scaffold
The most direct route to the title compound is a regioselective nucleophilic aromatic substitution (SNAr) on a commercially available dichloropyrimidine precursor.
Caption: General workflow for synthesizing the target scaffold.
Protocol 1: Synthesis of this compound
-
Rationale: This protocol utilizes a nucleophilic aromatic substitution where the amine nitrogen of cyclopropylamine attacks one of the electron-deficient carbon atoms (C4/C6) of 4,6-dichloropyrimidine. The reaction is typically run at elevated temperatures to overcome the activation energy. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to quench the HCl generated in situ without competing with the primary nucleophile. n-Butanol is a common solvent due to its high boiling point and ability to dissolve the reactants.
-
Materials:
-
4,6-Dichloropyrimidine (1.0 eq)
-
Cyclopropylamine (1.1 eq)[5]
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
n-Butanol (n-BuOH)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,6-dichloropyrimidine and n-butanol (approx. 0.2 M concentration).
-
Add DIPEA, followed by the dropwise addition of cyclopropylamine at room temperature.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.
-
Palladium-Catalyzed Cross-Coupling Reactions
With the C6-chloro group as a versatile handle, Suzuki and Buchwald-Hartwig couplings are the most powerful methods for generating molecular diversity.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Suzuki-Miyaura C-C Bond Formation
-
Rationale: This reaction couples the C6 position with an aryl or heteroaryl boronic acid (or ester) to form a new C-C bond.[10][11] A palladium(0) species, often generated in situ, undergoes oxidative addition into the C-Cl bond. Following transmetalation with the boronic acid (activated by a base), reductive elimination yields the desired product and regenerates the Pd(0) catalyst.[12] The choice of base and solvent is critical for efficient transmetalation.
-
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq) or other suitable Pd catalyst
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Add the palladium catalyst under the inert atmosphere.
-
Seal the vessel and heat to 80-100 °C for 2-16 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography or recrystallization.
-
Table 2: Representative Suzuki Coupling Conditions
| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | Good to Excellent |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Moderate to Good |
| (Yields are generalized from typical pyrimidine coupling literature and may vary)[10][12] |
Protocol 3: Buchwald-Hartwig C-N Bond Formation
-
Rationale: This powerful amination reaction forms a new C-N bond by coupling the C6-chloro position with a primary or secondary amine.[13][14] The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid. The key to success is the choice of a bulky, electron-rich phosphine ligand, which promotes the difficult reductive elimination step to form the C-N bond.[15][16] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a better nucleophile in the catalytic cycle.
-
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.2 eq)
-
Pd₂(dba)₃ (0.02-0.05 eq)
-
Xantphos or other suitable phosphine ligand (0.04-0.10 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add NaOtBu.
-
Add the this compound, the amine, the palladium source, and the phosphine ligand.
-
Add the anhydrous solvent via syringe.
-
Heat the mixture to 90-110 °C for 4-24 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Table 3: Representative Buchwald-Hartwig Amination Conditions
| Amine | Ligand | Base | Solvent | Yield (%) |
| Aniline | Xantphos | NaOtBu | Toluene | Good to Excellent |
| Morpholine | BINAP | Cs₂CO₃ | Dioxane | Good to Excellent |
| Benzylamine | RuPhos | K₃PO₄ | Toluene | Good |
| (Yields are generalized from typical heteroaryl chloride coupling literature and may vary)[13][17] |
Application in Kinase Inhibitor Design
The this compound scaffold is exceptionally well-suited for developing ATP-competitive kinase inhibitors. The core structure provides the necessary hinge-binding interactions, while the C6 position allows for the introduction of substituents that can occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.
Caption: H-bond interactions of the aminopyrimidine core with the kinase hinge.
Structure-Activity Relationship (SAR) Insights:
Systematic modification of the scaffold using the protocols above allows for the rapid development of SAR.
Table 4: Summary of Structure-Activity Relationships (SAR)
| Position | Modification | Rationale & Expected Outcome |
| C4-Amine | N-cyclopropyl (Fixed) | Provides a rigid, hydrophobic interaction.[4] Improves metabolic stability and often enhances affinity compared to linear alkyl groups.[5] |
| C6-Position | Aryl/Heteroaryl Groups (via Suzuki) | Explores interactions with the solvent-exposed region or adjacent hydrophobic pockets. Key for modulating selectivity between different kinases.[1][18] |
| C6-Position | Substituted Amines (via Buchwald-Hartwig) | Introduces additional H-bond donors/acceptors and allows for tailoring of solubility and polarity.[16] |
| C2-Position | Small Alkyl or H (Modification of starting material) | Can be used to fine-tune electronics and steric interactions within the ATP binding site. A methyl group, for instance, can provide favorable van der Waals contacts.[19] |
| C5-Position | H (Typically) | Substitution at this position can be used to block potential metabolic sites or introduce vectors that point out of the binding pocket for linker attachment (e.g., for PROTACs). |
Conclusion
This compound is a high-value, strategically designed building block for modern medicinal chemistry. Its facile synthesis and the robust reactivity of its C6-chloro group in cornerstone reactions like Suzuki and Buchwald-Hartwig couplings provide an efficient platform for the rapid generation of diverse chemical libraries. The inherent properties of the N-cyclopropyl aminopyrimidine core make it an ideal starting point for the discovery of potent and selective therapeutics, most notably kinase inhibitors. The protocols and insights provided herein are intended to empower researchers to fully leverage the potential of this versatile scaffold in their drug discovery programs.
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Shi, Y., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689.
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Hickey, M. J., et al. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-957.
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
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ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations.
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Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3332.
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Chemistry LibreTexts. Buchwald-Hartwig Amination.
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Koutná, J., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439.
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Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate.
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Schaks, S., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181.
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Al-Masoudi, N. A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 11046-11057.
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ChemRxiv. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes.
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de la Cruz, F. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry, 5(4), 2686-2700.
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Abdel-Aziem, A., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 405.
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van der Wel, T., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515.
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ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
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Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.
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Castañeda-García, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(20), 7160.
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Application Notes & Protocols: A Guide to Developing Anticancer Agents from Pyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone of Cancer Therapy
The pyrimidine nucleus, a fundamental component of DNA and RNA, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3] Its inherent ability to interact with a multitude of biological targets has made it the backbone of numerous therapeutic agents, particularly in oncology.[1][4] From classical antimetabolites like 5-Fluorouracil to modern targeted therapies like kinase inhibitors, pyrimidine derivatives have consistently demonstrated potent anticancer properties.[1][5][6][7] The versatility of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][3][8][9]
This guide provides an integrated approach to the discovery and preclinical development of novel anticancer agents based on the pyrimidine framework. It is designed for drug development professionals and researchers, offering not just step-by-step protocols but also the critical rationale behind experimental choices, from initial chemical synthesis to the comprehensive in vitro evaluation of anticancer activity. We will explore key synthetic strategies, target engagement, and a cascade of cell-based assays essential for identifying and validating promising lead compounds.
Section 1: Synthesis of Pyrimidine Compound Libraries
The foundation of any drug discovery program is a chemically diverse library of compounds. For pyrimidine scaffolds, several robust synthetic routes are available. The choice of reaction is critical and should be guided by factors such as desired substitution patterns, scalability, and atom economy. A common and effective strategy is the multi-component Biginelli reaction or similar condensation approaches to generate a core scaffold, which can then be further diversified.
One such versatile scaffold is the pyrido[2,3-d]pyrimidine system, which is present in numerous kinase inhibitors and other anticancer agents.[10][11]
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Library
This protocol describes a general two-step synthesis for a library of substituted pyrido[2,3-d]pyrimidines, starting from commercially available materials.
Causality and Rationale:
-
Step 1 (Chalcone Synthesis): The Claisen-Schmidt condensation is a reliable method for creating α,β-unsaturated ketones (chalcones).[11] This step is crucial as the chalcone provides the three-carbon backbone that will form part of the fused pyridine ring. By varying the starting ketone and aldehyde, a diverse range of substituents can be introduced, which is the first step in building a Structure-Activity Relationship (SAR).
-
Step 2 (Cyclocondensation): The condensation of the chalcone with a substituted aminopyrimidine creates the final bicyclic scaffold.[11] Using glacial acetic acid as a solvent and catalyst at elevated temperatures facilitates the necessary cyclization and dehydration steps. This reaction is often amenable to parallel synthesis, allowing for the rapid generation of a library of analogs.
Materials:
-
Substituted acetophenones
-
Substituted aromatic aldehydes
-
4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH), 40% w/v aqueous solution
-
Glacial acetic acid
-
Standard laboratory glassware, magnetic stirrers, heating mantles/oil baths
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography system (e.g., silica gel)
Step-by-Step Methodology:
Part A: Synthesis of α,β-Unsaturated Ketones (Chalcones)
-
Dissolve the substituted acetophenone (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add aqueous KOH solution (40% w/v) dropwise while stirring.
-
Allow the reaction to stir at 0°C for 3 hours.[11]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Characterize the product using IR, 1H-NMR, and Mass Spectrometry.
Part B: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
-
In a round-bottom flask, combine the synthesized chalcone (1.0 eq) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1.0 eq) in glacial acetic acid.[11]
-
Reflux the mixture at 118°C for 48-96 hours. The extended reaction time is often necessary for this type of condensation.[11]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final compounds using IR, 1H-NMR, 13C-NMR, and LC-MS to confirm structure and purity.[11]
Section 2: Target Identification and Mechanism of Action
Pyrimidine scaffolds are renowned for their ability to target protein kinases, which are critical regulators of cell signaling pathways often deregulated in cancer.[1][12] Many pyrimidine derivatives act as ATP-competitive inhibitors, where the pyrimidine core mimics the adenine ring of ATP and forms key hydrogen bonds in the kinase hinge region.[12][13][14][15] One of the most important targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivation drives proliferation in many cancers.[8][16]
Diagram: Simplified EGFR Signaling Pathway and Inhibition
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for pyrimidine-based Tyrosine Kinase Inhibitors (TKIs).
Caption: EGFR signaling cascade and the inhibitory action of a pyrimidine TKI.
Section 3: The In Vitro Screening Cascade
Once a library of compounds is synthesized, a systematic screening process is required to identify promising candidates. This is best approached as a cascade, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies for the most potent compounds.[17][18][19]
Diagram: Experimental Workflow for In Vitro Screening
This workflow outlines a logical progression for evaluating newly synthesized pyrimidine derivatives.
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Application Notes and Protocols for 6-Chloro-N-cyclopropylpyrimidin-4-amine in Antimicrobial Research
Introduction: The Promise of the Pyrimidine Scaffold
In the ongoing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is of paramount importance. The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial properties.[1][2][3] 6-Chloro-N-cyclopropylpyrimidin-4-amine is a key building block and a research compound that stands at the crossroads of synthetic chemistry and antimicrobial drug discovery.[4] Its unique structural features—a reactive chloropyrimidine core and a cyclopropylamine substituent—make it and its derivatives prime candidates for investigation as a new class of antimicrobial agents.
This guide provides an in-depth look at the application of this compound in antimicrobial research, offering both the theoretical underpinnings and practical protocols for its evaluation.
Potential Mechanisms of Antimicrobial Action
The antimicrobial effects of pyrimidine derivatives are often attributed to their ability to interfere with essential cellular processes in microorganisms. While the specific mechanism of this compound is a subject of ongoing research, the broader class of pyrimidine-based antimicrobials is known to act through several key pathways.
One of the most well-established mechanisms is the inhibition of dihydrofolate reductase (DHFR) , a critical enzyme in the folic acid synthesis pathway.[5] Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA and RNA. By inhibiting DHFR, pyrimidine analogs can halt microbial growth.
Another significant target is the FtsZ protein , a key component of the bacterial cell division machinery.[5] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a structure essential for bacterial cytokinesis, leading to filamentation and ultimately cell death.
Furthermore, the 6-chloro-pyrimidine core has been identified as a key feature in a novel class of covalent inhibitors targeting various kinases, which could also be a potential mechanism of antimicrobial action by disrupting cellular signaling pathways.[4]
Caption: Potential mechanism of action via DHFR inhibition.
Application Notes
Preliminary Antimicrobial Screening
For an initial assessment of the antimicrobial potential of this compound and its derivatives, a qualitative screening method such as the agar disk diffusion assay is recommended. This method provides a rapid and cost-effective way to determine if the compound exhibits any activity against a panel of test microorganisms.
Determining the Spectrum of Activity
To understand the breadth of its antimicrobial effects, the compound should be tested against a diverse panel of clinically relevant microorganisms, including:
-
Gram-positive bacteria: Staphylococcus aureus (including MRSA), Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans, Aspergillus flavus
The results from these assays will help to establish the compound's spectrum of activity and guide further development efforts.
Structure-Activity Relationship (SAR) Insights
The versatility of the pyrimidine scaffold allows for extensive chemical modification to optimize antimicrobial activity. The chlorine atom at the 6-position of this compound is a key reactive site, allowing for nucleophilic substitution to introduce a wide variety of functional groups. Research on related pyrimidine derivatives has shown that modifications at this and other positions can significantly impact the compound's potency and spectrum of activity.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The primary precursors are 4,6-dichloropyrimidine and cyclopropylamine.[4]
Caption: Synthetic scheme for this compound.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the MIC of an antimicrobial agent.[5]
Materials:
-
Test compound (this compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile DMSO (or other suitable solvent)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for OD readings)
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from an agar plate and inoculate into the appropriate broth.
-
Incubate at 37°C (for bacteria) or 30°C (for fungi) until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the microbial suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform two-fold serial dilutions across the plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well containing the test compound dilutions.
-
Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[5]
Protocol 2: Agar Disk Diffusion Method
This method is suitable for preliminary qualitative screening.
Materials:
-
Test compound
-
Sterile filter paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Using a sterile swab, evenly inoculate the entire surface of the MHA plate with the microbial suspension.
-
Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the agar.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Experimental workflow for antimicrobial testing.
Data Presentation
The antimicrobial efficacy of this compound and its derivatives should be quantified and presented in a clear and concise manner. The Minimum Inhibitory Concentration (MIC) is the most common metric used.
Table 1: Representative Antimicrobial Activity of Pyrimidine Derivatives (MIC in µg/mL)
| Compound/Drug | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| This compound Derivative 1 | 16 | 8 | 32 | 64 | >128 |
| This compound Derivative 2 | 8 | 4 | 16 | 32 | 64 |
| Ampicillin (Control) | 0.5 | 0.25 | 8 | >128 | NA |
| Fluconazole (Control) | NA | NA | NA | NA | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.
Conclusion
This compound represents a promising starting point for the development of novel antimicrobial agents. Its versatile pyrimidine core allows for extensive synthetic modification, opening up avenues for the discovery of compounds with potent and broad-spectrum activity. The protocols and application notes provided in this guide offer a robust framework for researchers to explore the antimicrobial potential of this and related compounds, contributing to the critical effort of overcoming the global challenge of antimicrobial resistance.
References
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025, March 18). PMC. Retrieved from [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024, November 11). ACS Omega. Retrieved from [Link]
-
Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]
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structure-activity relationship (SAR) studies of 6-Chloro-N-cyclopropylpyrimidin-4-amine analogs
Application Note & Protocol
Topic: Structure-Activity Relationship (SAR) Studies of 6-Chloro-N-cyclopropylpyrimidin-4-amine Analogs as Potential Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine Scaffold as a Privileged Motif in Kinase Inhibition
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biocompatibility has made it a "privileged scaffold" in drug discovery, with numerous FDA-approved drugs incorporating this motif to treat a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[3][4] In oncology, pyrimidine derivatives have emerged as particularly potent and selective inhibitors of protein kinases.[5] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting the ATP-binding site of specific kinases, pyrimidine-based inhibitors can effectively block aberrant signaling and halt tumor progression.
The this compound core represents a promising starting point for the development of novel kinase inhibitors. The chlorine atom at the C6 position serves as a versatile chemical handle for nucleophilic aromatic substitution, allowing for the systematic introduction of diverse functional groups. The N-cyclopropyl group at the C4 position can engage in critical hydrophobic and van der Waals interactions within the kinase active site. This application note provides a comprehensive guide for conducting a systematic Structure-Activity Relationship (SAR) study on this scaffold, from analog design and synthesis to biological evaluation and data interpretation.
Part 1: Rationale and Workflow for SAR Exploration
The primary goal of an SAR study is to understand how specific structural modifications to a lead compound affect its biological activity. This is an iterative process that guides the optimization of potency, selectivity, and pharmacokinetic properties.
The Strategic Approach
Our strategy focuses on systematically probing three key regions of the this compound scaffold:
-
C6 Position (The "Vector for Diversity"): The reactive chlorine atom is ideal for introducing a library of substituents. This allows us to explore how different functional groups (amines, ethers, thioethers) impact target binding and cellular activity.
-
C4 Position (The "Hydrophobic Pocket Probe"): Modifying the N-cyclopropyl group helps to define the size and nature of the hydrophobic pocket in the kinase active site.
-
C2/C5 Positions (The "Selectivity Determinants"): Introducing substituents at these positions can create additional interactions with the target protein, potentially enhancing both potency and selectivity against other kinases.
Experimental Workflow
The overall workflow for the SAR study is a cyclical process of design, synthesis, and testing. Each cycle provides data that informs the design of the next generation of compounds, progressively refining the molecule towards a clinical candidate.
Caption: Iterative workflow for a Structure-Activity Relationship (SAR) study.
Part 2: Synthesis of this compound Analogs
The following protocols describe a general approach to synthesizing analogs based on the parent scaffold. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
General Synthetic Scheme: Nucleophilic Aromatic Substitution (SNAr) at C6
The chlorine at the C6 position is activated towards SNAr by the electron-withdrawing pyrimidine ring nitrogens. This allows for its displacement by a variety of nucleophiles.
Caption: General SNAr reaction scheme for C6 modification.
Protocol: Synthesis of a C6-Amino Analog (Example)
This protocol details the reaction of the core scaffold with a primary or secondary amine.
Materials and Reagents:
-
This compound (1.0 eq)
-
Desired amine (e.g., 4-methylpiperazine) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial, add this compound, NMP, the desired amine, and DIPEA.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with EtOAc and wash with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane) to yield the pure C6-amino analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 3: Biological Evaluation Protocols
Once synthesized and purified, the analogs must be evaluated for their biological activity. A primary enzymatic assay determines direct target inhibition, while a secondary cellular assay assesses the compound's effect in a more complex biological system.
Primary Screen: In Vitro Kinase Inhibition Assay
This protocol describes a luminescence-based assay to measure the inhibition of a specific kinase (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like BRAF). The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[6]
Materials:
-
Kinase of interest and its corresponding substrate peptide
-
ATP
-
Synthesized pyrimidine analogs (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions (e.g., 1:3) of the test compounds in DMSO. In the 384-well plate, add 50 nL of each compound dilution. Include "no inhibitor" (DMSO only) controls for 0% inhibition and a known potent inhibitor (e.g., Staurosporine) as a positive control.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. Add 2.5 µL to each well.
-
Incubate for 10 minutes at room temperature to allow compound-kinase binding.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. Add 2.5 µL to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).[7]
Secondary Screen: Cellular Antiproliferative Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content, providing a sensitive measure of drug-induced cytotoxicity.[8][9]
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the pyrimidine analogs to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 72 hours.
-
Cell Fixation: Gently discard the medium. Add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition. Plot the percentage of inhibition against the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Part 4: Data Interpretation and SAR Analysis
The culmination of the synthetic and biological efforts is the generation of an SAR table. This table provides a clear, quantitative overview of how structural changes influence activity.
Hypothetical SAR Data Table
| Cmpd | R¹ (at C6) | R² (at C4) | Kinase IC₅₀ (nM) | A549 GI₅₀ (µM) |
| 1 | -Cl | -Cyclopropyl | 5,200 | >50 |
| 2 | -NHCH₃ | -Cyclopropyl | 850 | 15.2 |
| 3 | -N(CH₃)₂ | -Cyclopropyl | 920 | 18.5 |
| 4 | -NH(t-Butyl) | -Cyclopropyl | >10,000 | >50 |
| 5 | -(4-methylpiperazin-1-yl) | -Cyclopropyl | 45 | 0.85 |
| 6 | -OCH₃ | -Cyclopropyl | 3,100 | 45.1 |
| 7 | -SCH₃ | -Cyclopropyl | 2,500 | 38.7 |
| 8 | -(4-methylpiperazin-1-yl) | -Ethyl | 210 | 4.6 |
| 9 | -(4-methylpiperazin-1-yl) | -Cyclobutyl | 55 | 1.1 |
Drawing SAR Conclusions
-
C6 Position: The initial data clearly shows that replacing the C6-chloro group is essential for activity (Cmpd 1 vs. others). Small, basic amines are well-tolerated (Cmpds 2, 3), but bulky substituents like tert-butyl lead to a complete loss of activity (Cmpd 4), suggesting a sterically constrained pocket. The introduction of a solubilizing group with an additional basic nitrogen, like in 4-methylpiperazine (Cmpd 5), dramatically improves both enzymatic and cellular potency. This is a common strategy in kinase inhibitor design to engage with solvent or form additional hydrogen bonds. Replacing the nitrogen linker with oxygen (Cmpd 6) or sulfur (Cmpd 7) is detrimental, indicating a crucial hydrogen bond donor/acceptor interaction is likely mediated by the C6-amino group.
-
C4 Position: Comparing the most potent C6 analog (Cmpd 5) with variations at C4 reveals the importance of the cyclopropyl group. Replacing it with a smaller, more flexible ethyl group (Cmpd 8) reduces potency, while a slightly larger cyclobutyl group (Cmpd 9) is well-tolerated. This suggests the N-alkyl substituent fits into a well-defined hydrophobic pocket where the rigid, three-dimensional nature of the cycloalkyl group is optimal.
Impact on Downstream Signaling
Successful kinase inhibitors function by blocking the phosphorylation cascade that drives cell proliferation. For example, an inhibitor targeting a kinase in the MAPK/ERK pathway would prevent the downstream phosphorylation of transcription factors, ultimately leading to cell cycle arrest and apoptosis.
Caption: Inhibition of a hypothetical kinase (RAF) in the MAPK/ERK pathway.
Conclusion
This application note provides a comprehensive framework for conducting SAR studies on this compound analogs. By systematically synthesizing and evaluating derivatives, researchers can elucidate the key structural features required for potent and selective kinase inhibition. The insights gained from this iterative process are fundamental to medicinal chemistry and are essential for advancing promising lead compounds into viable clinical candidates for the treatment of cancer and other diseases.
References
-
Natarajan, R., Samy, H. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
-
Wang, S., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]
-
Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. [Link]
-
Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [Link]
-
Sharma, P., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal. [Link]
-
Various Authors. (2024). Biological activities of synthetic pyrimidine derivatives. Bentham Science. [Link]
-
Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
El-Faham, A., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
Karczmarzyk, Z., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]
-
Reddy, T. S., et al. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Publication and Reviews. [Link]
-
ResearchGate. (Various Authors). In vitro antitumor activities of tested compounds on different cell lines. ResearchGate. [Link]
-
Shapiro, A. B. (2015). Response to "Can anyone suggest a protocol for a kinase assay?". ResearchGate. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Jafar, N. N. A., et al. (2025). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
- Etzbach, K., et al. (1996). Process for the preparation of chloropyrimidines.
-
Kim, H., & Newman, S. G. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijrpr.com [ijrpr.com]
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- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Arylation of Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The N-arylation of pyrimidines is a cornerstone transformation in medicinal chemistry and materials science, enabling the synthesis of a vast array of compounds with significant biological and physical properties. This guide provides an in-depth analysis of the experimental procedures for achieving this critical carbon-nitrogen bond formation. We will delve into the two most prominent and robust methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Beyond a mere recitation of steps, this document elucidates the underlying mechanistic principles, offering a rationale for the selection of catalysts, ligands, bases, and reaction conditions. Detailed, field-proven protocols are provided, alongside troubleshooting guidance and a comparative analysis of substrate scope and yields to empower researchers in designing and executing successful N-arylation strategies for pyrimidine cores.
Introduction: The Significance of N-Aryl Pyrimidines
The pyrimidine scaffold is a privileged heterocycle, forming the core of nucleobases in DNA and RNA and appearing in a multitude of FDA-approved drugs.[1] The introduction of an aryl substituent onto a nitrogen atom of the pyrimidine ring profoundly influences the molecule's steric and electronic properties. This modification is a key strategy in drug discovery for modulating target affinity, improving pharmacokinetic profiles, and developing novel therapeutic agents.[2] N-aryl pyrimidines are integral components of compounds exhibiting a wide range of biological activities, including kinase inhibition for cancer therapy, as well as antifungal and pesticidal applications.[1]
Historically, the synthesis of N-aryl pyrimidines was hampered by the limitations of classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited to highly activated aryl halides. The advent of transition metal-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination and modern Ullmann-type reactions, has revolutionized this field, offering milder conditions, broader substrate scope, and greater functional group tolerance.[3][4]
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become the gold standard for the formation of C-N bonds, prized for its exceptional reliability and broad applicability.[4] The reaction facilitates the coupling of an amine (in this case, a pyrimidine derivative) with an aryl halide or triflate, catalyzed by a palladium complex.
Mechanistic Rationale: Understanding the Catalytic Cycle
A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination involves a sequence of key steps:
-
Oxidative Addition: A low-valent Pd(0) complex, typically generated in situ from a palladium precatalyst, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here to promote this often rate-limiting step, especially for less reactive aryl chlorides.[5]
-
Amine Coordination and Deprotonation: The pyrimidine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated pyrimidine, forming a palladium-amido complex. The strength and nature of the base are critical; strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed for base-sensitive substrates.[6]
-
Reductive Elimination: This final, product-forming step involves the reductive elimination from the Pd(II)-amido complex to form the desired N-aryl pyrimidine and regenerate the active Pd(0) catalyst. The steric and electronic properties of the phosphine ligand also heavily influence the efficiency of this step.[4][5]
An unproductive side reaction to be aware of is β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide and formation of an imine. This is generally less of a concern with aromatic amines like pyrimidines.
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation of 2-Aminopyrimidine
This protocol provides a general method for the coupling of 2-aminopyrimidine with an aryl bromide.
Materials:
-
2-Aminopyrimidine
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of nitrogen, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add 2-aminopyrimidine (1.2 mmol) and the aryl bromide (1.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Conditions: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-aryl-2-aminopyrimidine.
Expert Insights:
-
Catalyst and Ligand Choice: While Pd₂(dba)₃ and Xantphos are a robust combination, other palladium sources (e.g., Pd(OAc)₂) and ligands (e.g., bulky biarylphosphines like SPhos or RuPhos) can be screened for optimization, especially with challenging substrates like aryl chlorides.[6][7]
-
Base Sensitivity: For substrates containing base-sensitive functional groups (e.g., esters, ketones), a weaker base such as K₃PO₄ or Cs₂CO₃ should be used, potentially requiring a higher reaction temperature or longer reaction time.[5]
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial, as the Pd(0) catalyst and some phosphine ligands are sensitive to oxygen.[8]
Copper-Catalyzed N-Arylation: The Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has seen a modern resurgence with the development of improved catalytic systems.[9] It typically involves the coupling of an amine with an aryl halide, catalyzed by a copper salt. Modern protocols often employ ligands to facilitate the reaction under milder conditions than the harsh, stoichiometric copper reactions of the past.[10][11]
Mechanistic Considerations
The mechanism of the Ullmann reaction is still a subject of some debate but is generally thought to proceed through a Cu(I)/Cu(III) catalytic cycle:
-
Formation of Copper Amide: The active Cu(I) catalyst reacts with the pyrimidine in the presence of a base to form a copper(I)-amidate complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-amidate, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) species reductively eliminates the N-aryl pyrimidine product, regenerating the Cu(I) catalyst.[12]
Ligands, such as diamines or phenanthrolines, are believed to stabilize the copper intermediates and accelerate the catalytic turnover.
Detailed Experimental Protocol: Copper-Catalyzed N-Arylation of Pyrimidine with an Aryl Iodide
This protocol outlines a ligand-assisted Ullmann-type reaction.
Materials:
-
Pyrimidine
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a sealable reaction tube under an inert atmosphere, combine CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).
-
Reagent Addition: Add the pyrimidine (1.2 mmol) and the aryl iodide (1.0 mmol).
-
Solvent Addition: Add anhydrous DMF or DMSO (3 mL).
-
Reaction Conditions: Seal the tube tightly and heat the mixture to 110-130 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
-
Aryl Halide Reactivity: Aryl iodides are generally the most reactive coupling partners in Ullmann reactions, followed by aryl bromides. Aryl chlorides are typically challenging.[9]
-
Ligand-Free Protocols: For certain activated substrates, ligand-free copper-catalyzed N-arylations have been developed, offering a simpler and more cost-effective approach.[13]
-
Chan-Lam-Evans Variation: A notable variation is the Chan-Lam-Evans coupling, which utilizes aryl boronic acids as the arylating agent, often under milder, aerobic conditions.[2][14]
Comparative Data and Substrate Scope
The choice between a Palladium or Copper-catalyzed approach often depends on the specific substrates and desired functional group tolerance. The following table summarizes typical yields for the N-arylation of various pyrimidine derivatives with different aryl halides under optimized conditions.
| Pyrimidine Substrate | Aryl Halide | Catalyst System | Method | Typical Yield (%) | Reference |
| 2-Aminopyrimidine | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Buchwald-Hartwig | 82 | [1] |
| 2-Aminopyrimidine | 1-Bromo-2,4-dimethylbenzene | PdCl₂(PPh₃)₂ / Xantphos | Buchwald-Hartwig | 35 | [1] |
| 4-(Pyridin-3-yl)pyrimidin-2-amine | N/A | PdCl₂(PPh₃)₂ / Xantphos | Buchwald-Hartwig | 27-82 | [1] |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Phenylboronic acid | Cu(OAc)₂ | Chan-Lam | 68 | [13] |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | Chan-Lam | 70 | [13] |
| Imidazole (for comparison) | Aryl Bromide | CuI / 1,10-phenanthroline | Ullmann | High | [9] |
General Trends:
-
Buchwald-Hartwig: Generally offers a broader substrate scope, including less reactive aryl chlorides (with appropriate ligand selection). It is often more tolerant of a wider range of functional groups.
-
Ullmann/Chan-Lam: Can be more cost-effective due to the use of copper. The Chan-Lam variant using boronic acids is particularly attractive for its mild reaction conditions. It is an excellent choice for coupling with aryl iodides and bromides.
Experimental Workflow and Troubleshooting
Caption: General workflow for N-arylation of pyrimidines.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium precatalyst and phosphine ligands have not degraded due to air or moisture exposure.[6] Consider using fresh reagents. For Buchwald-Hartwig, pre-activating the catalyst by heating the Pd source and ligand in the solvent before adding other reagents can be beneficial.[15][16]
-
Poor Oxidative Addition: For less reactive aryl halides (especially chlorides), switch to a more electron-rich, bulky phosphine ligand (e.g., a biarylphosphine).[6]
-
Incorrect Base: The base may be too weak or poorly soluble. Ensure the base is thoroughly dried. If using a strong base like NaOtBu, ensure it is fresh and has been handled under inert conditions.
-
-
Side Product Formation:
-
Hydrodehalogenation: This suggests a competing reduction pathway. This can sometimes be mitigated by changing the ligand or solvent.
-
Homocoupling of Aryl Halide: This can occur at high temperatures. Reducing the reaction temperature or catalyst loading may help.
-
-
Product Decomposition:
-
If the product is sensitive to the strong base or high temperature, consider using milder conditions (e.g., K₃PO₄ as the base) or a lower reaction temperature, even if it requires a longer reaction time.
-
Conclusion
The Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type reactions are powerful and versatile methods for the N-arylation of pyrimidines. The choice of methodology should be guided by the specific substrates, functional group compatibility, and cost considerations. By understanding the mechanistic underpinnings of these reactions and following robust experimental protocols, researchers can confidently access a diverse range of N-aryl pyrimidine derivatives for applications in drug discovery and materials science. This guide serves as a comprehensive resource to facilitate the successful implementation of these vital synthetic transformations.
References
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Arkat USA. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate. [Link]
-
ResearchGate. (2025). Copper-Catalyzed Arylation with Boronic Acids for the Synthesis of N1-Aryl Purine Nucleosides. [Link]
-
National Institutes of Health. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
PubMed. (2012). Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process. [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
-
National Institutes of Health. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]
-
MIT Open Access Articles. (n.d.). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]
-
Springer Nature Experiments. (n.d.). Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Introduction: The Strategic Importance of a Core Pyrimidine Intermediate
An Application Guide for the Scalable Synthesis of 6-Chloro-N-cyclopropylpyrimidin-4-amine
This compound is a critical building block in contemporary medicinal and agricultural chemistry. As a substituted pyrimidine, it forms the core scaffold of numerous active pharmaceutical ingredients (APIs) and agrochemicals, including kinase inhibitors for oncology and novel herbicides.[1][2] Its structural features—a reactive chlorine atom poised for further functionalization and a cyclopropylamine moiety that can modulate solubility and metabolic stability—make it a highly sought-after intermediate.[3][4] The efficient, robust, and scalable synthesis of this compound is therefore a paramount concern for researchers and chemical development professionals aiming to streamline drug discovery and production pipelines.
This document provides a comprehensive guide to the large-scale synthesis of this compound. Moving beyond a simple recitation of steps, this note elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and addresses the practical challenges of process scale-up. The protocols described herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.
Synthetic Strategy: Nucleophilic Aromatic Substitution as the Pathway of Choice
The most industrially viable and efficient route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the reaction between an electron-deficient dichloropyrimidine and a nucleophilic amine.
Core Reaction:
The synthesis is most effectively achieved through the reaction of 4,6-dichloropyrimidine with cyclopropylamine. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is highly activated towards nucleophilic attack, allowing for the displacement of a chloride ion under relatively mild conditions.
Rationale for this Approach:
-
High Regioselectivity: In 4,6-dichloropyrimidine, the two chlorine atoms are chemically equivalent, simplifying the reaction. By carefully controlling the stoichiometry (using approximately one equivalent of the amine), monosubstitution can be selectively achieved to yield the desired product.
-
Availability of Starting Materials: Both 4,6-dichloropyrimidine and cyclopropylamine are commercially available bulk chemicals, making this route economically feasible for large-scale production.
-
Favorable Reaction Kinetics: The electron-deficient nature of the pyrimidine ring ensures that the reaction proceeds at a practical rate without the need for expensive or sensitive catalysts.[5][6]
-
Scalability: The reaction conditions are generally amenable to standard industrial reactors, and the process is robust and reproducible.
The overall workflow for this synthetic transformation is depicted below.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust Chromatographic Protocol for the Purification of 6-Chloro-N-cyclopropylpyrimidin-4-amine
Abstract
This application note provides a comprehensive, field-tested guide for the purification of 6-Chloro-N-cyclopropylpyrimidin-4-amine, a key intermediate in pharmaceutical research and development. The protocol centers on flash column chromatography, a widely adopted, efficient, and scalable technique for purifying substituted pyrimidine compounds.[1] We delve into the causal-based rationale for methodological choices, from mobile phase development using Thin-Layer Chromatography (TLC) to advanced troubleshooting. Furthermore, this guide outlines post-purification analysis and an optional high-purity polishing step using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be self-validating, ensuring researchers can achieve high purity and yield consistently.
Introduction and Rationale
This compound (MW: 169.61 g/mol , Formula: C₇H₈ClN₃) is a substituted pyrimidine that serves as a crucial building block in the synthesis of complex molecules, particularly kinase inhibitors for targeted therapies.[2] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate downstream characterization, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient.
The synthetic route to this compound often involves the nucleophilic aromatic substitution (SNAr) of a dichloropyrimidine precursor with cyclopropylamine.[2] This reaction can yield byproducts, including the starting materials and di-substituted pyrimidines. Consequently, a robust purification strategy is essential. Flash column chromatography on silica gel is the industry-standard method for this type of purification, offering an excellent balance of resolution, speed, and capacity.[1][3][4]
This guide provides a detailed protocol for purifying this compound, beginning with systematic solvent system selection and culminating in the isolation of the high-purity product.
Foundational Principles: Method Development with TLC
Before committing to a large-scale column, the optimal separation conditions must be determined on a micro-scale. Thin-Layer Chromatography (TLC) is the indispensable tool for this purpose, allowing for rapid screening of solvent systems.[5] The goal is to find a mobile phase that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound while maximizing the separation from all impurities.[1]
Protocol: TLC-Based Mobile Phase Screening
-
Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Carefully spot the dissolved crude mixture onto the baseline of several TLC plates.
-
Elution: Place each plate in a developing chamber containing a different solvent system. Common starting systems for pyrimidine derivatives are mixtures of a non-polar and a polar solvent.[1][5]
-
Visualization: After the solvent front reaches the top of the plate, remove and dry it. Visualize the spots under UV light (254 nm).
-
Analysis: Calculate the Rf value for the target compound and assess its separation from impurities. Adjust the polarity of the mobile phase as needed.
-
If Rf is too low (<0.2): Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., Ethyl Acetate).
-
If Rf is too high (>0.5): Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., Hexanes).
-
Table 1: Recommended Solvent Systems for TLC Screening
| System ID | Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Application Notes |
| SS-1 | Hexanes | Ethyl Acetate | 80:20 | A standard starting point for moderately polar compounds.[1] |
| SS-2 | Dichloromethane (DCM) | Methanol | 98:2 | Effective for more polar compounds or when SS-1 fails.[1][6] |
| SS-3 | Toluene | Acetone | 90:10 | An alternative system offering different selectivity. |
Core Protocol: Preparative Flash Column Chromatography
This protocol is designed for purifying approximately 1.0 gram of crude this compound. Adjustments to silica and solvent quantities may be necessary for different scales.
Materials and Equipment
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase: Optimized solvent system from TLC analysis
-
Glassware: Chromatography column, round-bottom flasks, test tubes for fraction collection
-
Equipment: Compressed air/nitrogen source with regulator, rotary evaporator
-
Other: Cotton or glass wool, sand, TLC plates, and chamber
Workflow Diagram: Flash Chromatography
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 6-Chloro-N-cyclopropylpyrimidin-4-amine in the Synthesis of Advanced Agrochemicals
Introduction: The Versatility of a Key Intermediate
6-Chloro-N-cyclopropylpyrimidin-4-amine is a pivotal heterocyclic intermediate in the landscape of modern agrochemical synthesis. Its unique structural combination of a reactive chloropyrimidine core and a lipophilic cyclopropylamino group makes it an ideal building block for a new generation of highly potent and selective herbicides and fungicides. The strategic placement of the chlorine atom at the 6-position provides a reactive site for nucleophilic aromatic substitution (SNAr), while the N-cyclopropyl group often contributes to enhanced biological activity and favorable metabolic profiles in the final active ingredients. This document serves as a comprehensive guide for researchers and professionals in the agrochemical industry, detailing the application of this versatile intermediate, with a focus on the synthesis of sulfonylurea herbicides, a class of compounds renowned for their low application rates and high efficacy.
Core Principle: A Gateway to High-Value Agrochemicals
The primary application of this compound lies in its role as a precursor to more complex aminopyrimidines, which are subsequently converted into high-value agrochemicals. The inherent reactivity of the C-Cl bond allows for facile displacement by a variety of nucleophiles, enabling the construction of diverse molecular architectures. This reactivity is central to the design and synthesis of novel crop protection agents.
Application Focus: Synthesis of Cyclosulfamuron - A Case Study
To illustrate the practical application of pyrimidine intermediates in agrochemical synthesis, we will focus on the conceptual pathway to Cyclosulfamuron, a potent sulfonylurea herbicide. While the commercial synthesis of Cyclosulfamuron may follow alternative routes, this case study demonstrates the fundamental reaction principles involving pyrimidine intermediates. Cyclosulfamuron is a selective herbicide used for the control of broadleaf weeds and sedges in cereal crops and rice.[1][2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[3]
Conceptual Synthetic Workflow
The synthesis of a sulfonylurea herbicide like Cyclosulfamuron from a pyrimidine precursor involves two key stages:
-
Formation of the Aminosulfonamide Moiety: This typically involves the reaction of a substituted aniline with a source of the sulfonyl group.
-
Formation of the Sulfonylurea Bridge: This is the crucial step where the aminopyrimidine intermediate is coupled with the aminosulfonamide via a reactive intermediate, most commonly a sulfonyl isocyanate.
The following diagram illustrates the conceptual workflow for the synthesis of a sulfonylurea herbicide.
Caption: Conceptual Workflow for Sulfonylurea Herbicide Synthesis
Detailed Protocol: Synthesis of a Model Sulfonylurea Herbicide
This protocol details the synthesis of a model sulfonylurea herbicide, demonstrating the key transformations involving a this compound derivative.
Part 1: Synthesis of the Key Intermediate: 4-Amino-N-(4-cyclopropyl-6-methoxypyrimidin-2-yl)benzenesulfonamide
This intermediate is formed through a nucleophilic aromatic substitution reaction, a common strategy in pyrimidine chemistry.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 941294-43-5 | 169.61 | 16.96 g | 0.1 |
| Sodium Methoxide | 124-41-4 | 54.02 | 6.48 g | 0.12 |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 200 mL | - |
| 4-Aminobenzenesulfonyl chloride hydrochloride | 51877-56-6 | 228.09 | 25.09 g | 0.11 |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 100 mL | - |
| Dichloromethane (anhydrous) | 75-09-2 | 84.93 | 150 mL | - |
Step-by-Step Protocol:
-
Synthesis of 4-Cyclopropyl-6-methoxypyrimidin-4-amine:
-
To a stirred solution of this compound (16.96 g, 0.1 mol) in anhydrous methanol (200 mL) at room temperature, add sodium methoxide (6.48 g, 0.12 mol) portion-wise.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 4-cyclopropyl-6-methoxypyrimidin-4-amine.
-
-
Synthesis of 4-Amino-N-(4-cyclopropyl-6-methoxypyrimidin-2-yl)benzenesulfonamide:
-
Dissolve the crude 4-cyclopropyl-6-methoxypyrimidin-4-amine in anhydrous pyridine (100 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add 4-aminobenzenesulfonyl chloride hydrochloride (25.09 g, 0.11 mol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water (500 mL) and stir for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired aminosulfonamide intermediate.
-
Part 2: Synthesis of the Final Sulfonylurea Herbicide
The final step involves the formation of the sulfonylurea bridge by reacting the aminosulfonamide with a suitable isocyanate. For this model synthesis, we will use phenyl isocyanate.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Amino-N-(4-cyclopropyl-6-methoxypyrimidin-2-yl)benzenesulfonamide | - | (Calculated) | 32.2 g | 0.1 |
| Phenyl Isocyanate | 103-71-9 | 119.12 | 13.1 g | 0.11 |
| Triethylamine | 121-44-8 | 101.19 | 12.1 g | 0.12 |
| Dichloromethane (anhydrous) | 75-09-2 | 84.93 | 200 mL | - |
Step-by-Step Protocol:
-
Suspend the aminosulfonamide intermediate (32.2 g, 0.1 mol) in anhydrous dichloromethane (200 mL).
-
Add triethylamine (12.1 g, 0.12 mol) to the suspension and stir until a clear solution is obtained.
-
Add phenyl isocyanate (13.1 g, 0.11 mol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure model sulfonylurea herbicide.
Mechanism of Action: The "Why" Behind the Chemistry
The efficacy of sulfonylurea herbicides is rooted in their ability to inhibit the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. By blocking this pathway, the herbicide effectively starves the weed of essential amino acids, leading to growth inhibition and eventual death. The N-cyclopropylpyrimidin-4-amine moiety plays a critical role in binding to the active site of the ALS enzyme, contributing to the high potency of these herbicides.
The following diagram illustrates the mechanism of the key sulfonylurea bridge-forming reaction.
Caption: Mechanism of Sulfonylurea Bridge Formation
Conclusion and Future Perspectives
This compound is a cornerstone intermediate for the synthesis of a diverse range of modern agrochemicals. Its strategic use, particularly in the construction of sulfonylurea herbicides, exemplifies the principles of rational molecular design in crop protection. The protocols and mechanistic insights provided herein offer a foundational understanding for researchers to explore novel derivatives and expand the utility of this valuable building block. Future research will likely focus on developing more efficient and sustainable synthetic routes, as well as exploring new applications of this compound in the synthesis of next-generation fungicides and insecticides with improved safety and efficacy profiles.
References
-
Cyclosulfamuron (Ref: BAS 710H). Pesticide Properties DataBase, University of Hertfordshire. Available at: [Link]
-
Cyclosulfamuron. In: Wikipedia. Available at: [Link]
-
Ji, S. H., Song, S. D., & Jeong, B. R. (2001). Effect of Cyclosulfamuron on Rice Growth and Acetolactate Synthase Activity. Korean Journal of Weed Science, 21(3), 235-241. Available at: [Link]
- 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl) urea and method for the preparation thereof. Google Patents.
- Herbicidal sulfonylurea derivatives. Google Patents.
- Sulfonyl ureas as herbicidal compounds. Google Patents.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-N-cyclopropylpyrimidin-4-amine
Welcome to the technical support center for the synthesis of 6-Chloro-N-cyclopropylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic cyclopropylamine attacks the electron-deficient pyrimidine ring of 4,6-dichloropyrimidine, displacing one of the chloro groups. The regioselectivity of this reaction is a key consideration, with the substitution preferentially occurring at the C4 position due to its higher electrophilicity compared to the C2 position.[1]
This reaction is fundamental in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][3] Achieving a high yield of the desired monosubstituted product is crucial and depends on carefully controlling reaction parameters such as temperature, solvent, and stoichiometry.
Reaction Workflow
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows predominantly unreacted 4,6-dichloropyrimidine.
-
LC-MS analysis confirms the absence of the desired product mass.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Reaction Temperature | The activation energy for the SNAr reaction has not been overcome. | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC at each new temperature. Be cautious, as excessive heat can lead to side reactions. |
| Inactive Amine | Cyclopropylamine can be volatile. If the reaction is run at elevated temperatures for an extended period in an open or poorly sealed vessel, the amine may have evaporated. | Use a sealed reaction vessel or a condenser to prevent the loss of volatile reagents. Consider adding a slight excess of cyclopropylamine (1.1-1.2 equivalents). |
| Ineffective Base | The base is crucial for neutralizing the HCl generated during the reaction. An inadequate or weak base can stall the reaction. | Ensure the base (e.g., K2CO3, DIPEA) is anhydrous and of good quality. Consider using a stronger base if necessary, but be mindful of potential side reactions. The amount of base should be at least stoichiometric to the amine. |
| Inappropriate Solvent | The polarity of the solvent can significantly impact the reaction rate.[4] | Aprotic polar solvents like DMF or acetonitrile can accelerate SNAr reactions. If using an alcohol like isopropanol, ensure the reaction is sufficiently heated.[5] |
Problem 2: Formation of a Significant Amount of Di-substituted Byproduct
Symptoms:
-
TLC shows a third spot, often less polar than the desired product.
-
LC-MS analysis reveals a mass corresponding to 4,6-bis(cyclopropylamino)pyrimidine.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Excess Cyclopropylamine | Using a large excess of the amine nucleophile drives the reaction towards di-substitution. | Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of cyclopropylamine relative to 4,6-dichloropyrimidine. |
| High Reaction Temperature or Prolonged Reaction Time | Forcing the reaction conditions can lead to the less reactive second chloro group being substituted. | Monitor the reaction closely by TLC. Once the starting material is consumed and a good yield of the mono-substituted product is observed, quench the reaction. Avoid unnecessarily long reaction times or excessive temperatures. |
| Slow Addition of Amine | Adding the amine slowly to the solution of dichloropyrimidine can help maintain a low concentration of the nucleophile, favoring mono-substitution. | Prepare a solution of cyclopropylamine and add it dropwise to the reaction mixture over a period of 30-60 minutes. |
Problem 3: Product is an Oil or Fails to Crystallize
Symptoms:
-
After workup and solvent removal, the product remains a viscous oil instead of a solid.
-
Attempts at recrystallization are unsuccessful.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Presence of Impurities | Residual solvent or byproducts can inhibit crystallization. | Ensure the product is thoroughly dried under high vacuum to remove any residual solvent. If impurities are suspected, purify the product by column chromatography on silica gel.[6] |
| Product is Naturally an Oil at Room Temperature | While often a solid, under certain conditions or with minor impurities, the product may be an oil. | Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification. Scratching the inside of the flask with a glass rod at the solvent-oil interface can also initiate crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the reaction?
A1: The reaction of 4,6-dichloropyrimidine with a primary amine like cyclopropylamine is highly regioselective for substitution at the C4 position. This is because the C4 and C6 positions are more electron-deficient and can better stabilize the negative charge of the Meisenheimer intermediate compared to the C2 position.[1]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring this reaction. Use a mobile phase such as ethyl acetate/hexanes (e.g., 30:70 v/v). The starting material, 4,6-dichloropyrimidine, will be the least polar spot. The desired product, this compound, will be more polar, and the di-substituted byproduct will be the most polar of the three. Staining with potassium permanganate or visualization under UV light can be used.
Q3: What is a standard workup procedure for this reaction?
A3: A typical aqueous workup involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and washing with water and brine to remove the base and any other water-soluble impurities.[7] The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.[8]
Q4: What are the expected 1H NMR chemical shifts for the product?
A4: While specific shifts can vary with the solvent, you can generally expect to see a singlet for the pyrimidine C2-H, a singlet for the pyrimidine C5-H, and multiplets for the cyclopropyl protons. The NH proton will likely appear as a broad singlet.
Q5: Can I use other bases besides potassium carbonate or DIPEA?
A5: Yes, other non-nucleophilic organic bases like triethylamine (TEA) can be used.[9] The choice of base can sometimes influence the reaction rate and side product profile. It is advisable to perform a small-scale trial when changing the base.
Experimental Protocols
General Procedure for the Synthesis of this compound
-
To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, 10 mL/mmol) is added a base (e.g., K2CO3, 2.0 eq).
-
Cyclopropylamine (1.05 eq) is added dropwise at room temperature.
-
The reaction mixture is heated to reflux (typically 80-90 °C) and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.). ResearchGate. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2019). ACS Omega. [Link]
-
Synthesis of Step 1: 6-Chloro-4,5-diaminopyrimidine. (n.d.). PrepChem.com. [Link]
- Process for the preparation of chloropyrimidines. (1996).
-
ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). ResearchGate. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). ResearchGate. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Los Angeles. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2021). Molecules. [Link]
-
MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. (2021). ACS ES&T Water. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]
-
How To Run A Reaction: The Workup. (n.d.). University of Rochester. [Link]
-
Design and Synthesis of a New Series of Cyclopropylamino-Linking Diarylpyrimidines as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. (2014). Archiv der Pharmazie. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). The Journal of Organic Chemistry. [Link]
- Process for preparing 4,6-dichloro-pyrimidine. (2000).
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2021). ResearchGate. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. (2011). Acta Crystallographica Section E. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Universidad del Atlántico. [Link]
-
Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. (2022). MDPI. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). ResearchGate. [Link]
-
Single-Step Synthesis of Pyrimidine Derivatives. (2006). Organic Chemistry Portal. [Link]
- PROCESSES FOR PREPARATION OF DERIVATIVES OF 4,6-BIS (ARILOCYL) PYRIMIDINE. (n.d.).
-
Synthesis of Bicyclic Pyrimidine Derivatives as ATP Analogues. (2000). ResearchGate. [Link]
-
6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. (2011). Acta Crystallographica Section E. [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PLOS ONE. [Link]
-
6-CHLORO-N-(4-METHOXYBENZYL)-2-METHYLTHIO-N-NITROSO-PYRIMIDIN-4-AMINE. (n.d.). SpectraBase. [Link]
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- 2. Design and synthesis of a new series of cyclopropylamino-linking diarylpyrimidines as HIV non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Chloro-N-cyclopropylpyrimidin-4-amine
Welcome to the technical support center for the purification of 6-Chloro-N-cyclopropylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this key intermediate in a highly pure form. This document provides in-depth troubleshooting advice, validated protocols, and a scientific rationale for the proposed methodologies.
Introduction
This compound is a crucial building block in the synthesis of various biologically active compounds, particularly kinase inhibitors used in targeted cancer therapies. Its synthesis, typically involving the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with cyclopropylamine, can lead to a range of impurities that complicate downstream applications.[1] Achieving high purity is paramount, as even trace impurities can interfere with subsequent reactions or compromise the biological activity and safety of the final active pharmaceutical ingredient (API).
This guide will address the most frequently encountered purification challenges, providing a structured approach to troubleshooting and process optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.
Issue 1: Persistent Impurities After Column Chromatography
Question: I've performed column chromatography, but my final product still shows significant impurities by HPLC and/or ¹H NMR analysis. What could be the cause, and how can I improve the separation?
Answer: This is a common issue that can stem from several factors, from the inherent nature of the impurities to suboptimal chromatographic conditions.
Root Cause Analysis & Solutions:
-
Co-eluting Impurities: The primary challenge often lies with impurities having similar polarities to the desired product. The most common culprits are:
-
Starting Material: Unreacted 4,6-dichloropyrimidine.
-
Di-substituted Byproduct: 4,6-bis(cyclopropylamino)pyrimidine, formed by the reaction of the product with another equivalent of cyclopropylamine.
-
Positional Isomers: Although the C4 position is generally more reactive, trace amounts of the C2 substituted isomer can form.[1]
-
-
Suboptimal Mobile Phase Selection: The choice of eluent is critical for achieving good separation.
-
Rationale: The mobile phase's polarity dictates the extent to which each compound in the mixture adsorbs to the stationary phase (e.g., silica gel). A well-chosen solvent system will create a significant difference in the retention factors (Rƒ) of the product and its impurities.
-
Troubleshooting Steps:
-
Thin-Layer Chromatography (TLC) First: Always optimize your solvent system using TLC before committing to a column.[1] Aim for an Rƒ of 0.2-0.4 for the desired product.
-
Solvent System Recommendations: Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with a more polar solvent such as ethyl acetate or dichloromethane. A common starting point is a hexane:ethyl acetate gradient.
-
Consider a Third Solvent: For particularly challenging separations, adding a small amount of a third solvent, like methanol or triethylamine (for basic compounds), can significantly alter selectivity. For instance, a small percentage of triethylamine can reduce the tailing of amine-containing compounds on silica gel.
-
-
-
Improper Column Packing and Loading:
-
Rationale: A poorly packed column will have channels and cracks, leading to band broadening and poor separation. Concentrating the sample onto a large volume of silica before loading can also diminish resolution.
-
Best Practices:
-
Pack the column as a slurry to ensure a homogenous stationary phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. Dry this silica and load the powder onto the top of the column. This technique, known as "dry loading," results in a much sharper starting band.
-
-
Issue 2: Product "Oiling Out" or Failing to Crystallize
Question: I'm attempting to purify my this compound by recrystallization, but it's forming an oil instead of crystals, or it simply won't precipitate. What should I do?
Answer: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching the temperature at which it would crystallize. This is often due to the presence of impurities that depress the melting point or an inappropriate solvent choice.
Troubleshooting Crystallization:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof). A good starting point for similar pyrimidine derivatives has been recrystallization from methanol.[2]
-
Solvent System Recommendations:
-
Single Solvent: Isopropanol or ethanol can be effective.
-
Two-Solvent System: If a single solvent doesn't provide the desired solubility profile, use a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly. Common pairs include dichloromethane/hexanes or ethyl acetate/hexanes.
-
-
-
Control the Cooling Rate: Rapid cooling encourages oil formation or the crashing out of fine, often impure, powder.
-
Best Practice: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask with glass wool can help. Once at room temperature, transfer the flask to an ice bath or refrigerator to maximize yield.
-
-
Induce Crystallization:
-
Seeding: Add a single, pure crystal of the desired compound to the cooled, supersaturated solution. This provides a nucleation site for crystal growth.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.
-
Issue 3: Low Overall Yield After Purification
Question: My final, pure product yield is consistently low. Where am I losing my compound, and how can I mitigate these losses?
Answer: Yield loss can occur at multiple stages of the purification process. A systematic evaluation of each step is necessary.
Strategies to Maximize Yield:
-
Work-up and Extraction: Ensure the pH of the aqueous layer is appropriate to keep your amine-containing product in the organic phase during extraction. A basic pH (e.g., using a saturated sodium bicarbonate solution) will ensure the amine is deprotonated and more soluble in organic solvents like ethyl acetate or dichloromethane.
-
Column Chromatography:
-
Avoid Overly Broad Fractions: Collect smaller fractions and analyze them by TLC to avoid combining pure fractions with mixed ones.
-
Material Adherence to Silica: Highly polar products can sometimes be difficult to elute from the silica gel completely. A final flush with a more polar solvent system (e.g., 5-10% methanol in dichloromethane) can help recover any remaining product.
-
-
Recrystallization:
-
Minimize Solvent Volume: Using an excessive amount of hot solvent to dissolve the crude product will result in a lower yield upon cooling, as more product will remain in the mother liquor. Use just enough solvent to fully dissolve the compound at the boiling point.
-
Recover from Mother Liquor: The filtrate (mother liquor) after the first crop of crystals will still contain some dissolved product. Concentrating the mother liquor and performing a second recrystallization can often yield another crop of crystals.
-
Detailed Protocols
Protocol 1: Flash Column Chromatography
-
Adsorbent: Silica gel (40-63 µm particle size).
-
Mobile Phase Optimization: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rƒ of 0.2-0.4 for the product and good separation from impurities.
-
Column Packing:
-
Add the chosen mobile phase to a chromatography column.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Allow the silica to settle, and then gently tap the column to ensure even packing. Let the excess solvent drain until it is level with the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., isopropanol). Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and good solubility when hot.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the product just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Common Solvents for Chromatography of Aminopyrimidines
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane/Heptane | 0.1 | 69 / 98 | Common non-polar base for mobile phase. |
| Dichloromethane | 3.1 | 40 | Good for dissolving a wide range of compounds. |
| Ethyl Acetate | 4.4 | 77 | A versatile polar solvent, often used with hexanes. |
| Acetonitrile | 5.8 | 82 | Can offer different selectivity compared to ethyl acetate. |
| Isopropanol | 3.9 | 82 | Useful as a more polar component in the mobile phase. |
| Methanol | 5.1 | 65 | Highly polar; used in small amounts for eluting polar compounds. |
| Triethylamine | 1.8 | 89 | Often added in small amounts (~0.1-1%) to reduce tailing of basic compounds. |
Visualizations
General Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree: Low Purity After Chromatography
Caption: Decision tree for troubleshooting low purity after column chromatography.
References
-
Shi, W. et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. PMC, NIH. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in Substituted Pyrimidine Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. Pyrimidine scaffolds are central to medicinal chemistry, but their synthesis can be fraught with challenges, including low yields and the formation of persistent side products. This document provides in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions, moving beyond simple protocols to explain the causal relationships behind experimental outcomes.
Troubleshooting Guide: Common Synthetic Challenges
This section directly addresses the most frequent issues encountered during the two cornerstone methods for pyrimidine synthesis: the Biginelli reaction and the Pinner synthesis.
1. The Biginelli Reaction: A Multicomponent Workhorse
The Biginelli reaction is a powerful one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea. While efficient, its concurrent reaction pathways can lead to significant byproduct formation.
Problem 1: My reaction produces a yellow, highly fluorescent byproduct, overwhelming the desired DHPM.
This is the most common issue in Biginelli synthesis. The culprit is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2]
-
Causality: The Hantzsch pathway becomes dominant at elevated temperatures. High heat can cause the urea to decompose into ammonia. The reaction then proceeds with two equivalents of the β-ketoester reacting with the aldehyde and the generated ammonia, outcompeting the desired Biginelli pathway.[2][3]
-
Identification: The DHP byproduct is typically a distinct yellow solid and exhibits strong fluorescence under UV light, making it easily identifiable on a TLC plate.
-
Mitigation Strategies & Protocol: The key is to control the reaction conditions to favor the Biginelli mechanism.
-
Temperature Control: This is the most critical parameter. Running the reaction at a lower temperature (e.g., 60°C instead of reflux) significantly suppresses the Hantzsch pathway.[2]
-
Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence selectivity. Some catalysts, like sulfated zirconia, have been shown to favor DHPM formation.[1][2]
-
Order of Addition: In some systems, adding the urea to the reaction mixture last can help minimize its premature decomposition.[1][3]
-
Optimized Protocol to Minimize Hantzsch DHP Byproduct [2]
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and a suitable catalyst (e.g., sulfated zirconia, 50 mg).
-
Add the urea (1.5 mmol) to the mixture.
-
Stir the mixture at a controlled temperature of 60°C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of cold ethanol and stir for 5 minutes to precipitate the product.
-
Filter the solid product and wash with a small volume of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Sources
Technical Support Center: Troubleshooting Guide for 6-Chloro-N-cyclopropylpyrimidin-4-amine
Introduction
6-Chloro-N-cyclopropylpyrimidin-4-amine is a key intermediate in synthetic chemistry, particularly valued in the development of pharmacologically active molecules. Its unique structure, featuring an electron-deficient pyrimidine core, a reactive chloro leaving group, and a cyclopropylamine substituent, makes it a versatile building block. However, this reactivity also predisposes the compound to specific instability issues that can compromise experimental outcomes.
This guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges with the stability of this compound. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you diagnose and resolve common experimental hurdles. The protocols and explanations herein are designed to be a self-validating system, empowering you to maintain the integrity of your material and the reproducibility of your results.
Section 1: FAQs - Proper Storage and Handling
Correct storage and handling are the first line of defense against chemical degradation. Many experimental failures can be traced back to improperly stored reagents.
Q1: What are the ideal long-term storage conditions for this compound?
A1: To ensure maximum shelf-life and purity, the compound should be stored under a controlled, inert atmosphere.[1] The primary environmental factors to control are atmosphere, temperature, and light.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents slow oxidation and reactions with atmospheric moisture. The compound is noted to be potentially air-sensitive.[1] |
| Temperature | -20°C | Recommended by some suppliers to minimize degradation kinetics.[2] For routine use, storage in a dry, cool place is acceptable.[1][3] |
| Container | Tightly Sealed, Amber Glass Vial | Prevents exposure to air and moisture and protects from light-induced degradation.[2][4] |
| Location | Dry, Well-Ventilated Area | Avoids accidental exposure to incompatible fumes or high humidity.[1][3] |
Q2: I've observed my solid compound developing a yellow or brownish tint over time. What causes this and is it still usable?
A2: Discoloration of the solid is often a sign of minor oxidative degradation or reaction with trace atmospheric impurities. The electron-rich amino group and the pyrimidine ring system can be susceptible to slow oxidation, forming highly conjugated, colored byproducts.
Is it usable? It depends on the extent of degradation and the sensitivity of your subsequent reaction.
-
For robust, high-yield reactions: A slight discoloration may not significantly impact the outcome.
-
For sensitive, multi-step syntheses or kinetic studies: The presence of impurities could lead to unexpected side reactions or inaccurate results.
Recommendation: Always verify the purity of a discolored reagent before use. A quick purity check via HPLC or TLC is highly recommended. If significant impurity peaks are observed, purification by recrystallization or column chromatography may be necessary.
Q3: What common laboratory reagents and materials are incompatible with this compound?
A3: Due to its chemical structure, the compound is susceptible to degradation or undesired reactions upon contact with several classes of chemicals.
| Incompatible Class | Examples | Mechanism of Incompatibility |
| Strong Acids | HCl (conc.), H₂SO₄, TFA | Protonation of the pyrimidine ring nitrogens can activate the C-Cl bond towards nucleophilic attack (e.g., by water) or lead to decomposition.[1][3] |
| Strong Oxidizing Agents | Peroxides, KMnO₄, Nitric Acid | Can cause uncontrolled oxidation of the amine or the heterocyclic ring, leading to decomposition.[1][3] |
| Nucleophilic Solvents | Water, Methanol, Ethanol (especially at elevated temperatures) | Can lead to slow solvolysis, where the solvent molecule displaces the chloride atom via an SNAr reaction.[5] |
| Primary/Secondary Amines | Ammonia, Benzylamine, etc. | These are often stronger nucleophiles than the cyclopropylamine and can displace the chloride, leading to undesired symmetrical or mixed di-aminopyrimidines.[6][7] |
Section 2: Troubleshooting Experimental Instability
Unexpected results during a reaction are a common challenge. The following section addresses specific issues you may encounter.
Issue 1: Low Yield and Multiple Byproducts in Nucleophilic Substitution Reactions
Q: I am attempting to displace the chloride with a nucleophile (e.g., an amine or thiol), but my yield is low and I see multiple spots on my TLC/peaks in my LC-MS. What's going wrong?
A: This is the most common issue and typically points to one of three culprits: (1) competing nucleophiles, (2) incorrect reaction pH, or (3) thermal degradation. The chloro-group on the electron-deficient pyrimidine ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[8][9] If conditions are not carefully controlled, this reactivity can become a liability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for SNAr reactions.
Causality Explained:
-
Competing Nucleophiles: Protic solvents like water or methanol can act as nucleophiles, leading to the formation of the hydroxy- or methoxy-pyrimidine byproduct.[5] Similarly, if your amine base (like triethylamine) contains traces of diethylamine, you may form the N,N-diethylamino byproduct.
-
Reaction pH:
-
Acidic: Trace acid can protonate a ring nitrogen. This makes the ring even more electron-deficient and accelerates the SNAr reaction. While sometimes used intentionally, it can also accelerate unwanted hydrolysis if water is present.[5]
-
Basic: A hindered, non-nucleophilic base (e.g., DIPEA) is often required to scavenge the HCl generated during the substitution. However, using an overly strong or unhindered base could deprotonate the N-H of the cyclopropylamine, opening other reaction pathways.
-
Issue 2: Compound Degradation During Aqueous Workup or Purification
Q: My reaction appears clean by LC-MS, but after aqueous workup and/or silica gel chromatography, I isolate a new, more polar byproduct. What is it?
A: This strongly suggests hydrolysis of the C-Cl bond to a C-OH bond. The resulting 6-hydroxy-N-cyclopropylpyrimidin-4-amine is significantly more polar and will have a different retention time on both LC and TLC.
Mechanism: Hydrolysis Pathway
Caption: Hydrolysis of the C-Cl bond during workup.
Preventative Measures:
-
Minimize Contact with Water: If an aqueous wash is necessary, use a saturated sodium bicarbonate solution to ensure the aqueous phase is basic and cold (~0-5 °C) to slow the hydrolysis rate. Immediately back-extract with an organic solvent.
-
Avoid Acidic Conditions: Do not use acidic washes (e.g., 1M HCl) unless your desired product is stable and you intend to protonate it for extraction.
-
Use Neutralized Silica Gel: Standard silica gel can be slightly acidic. If hydrolysis on the column is suspected, use silica gel that has been pre-treated with a small amount of triethylamine in the eluent system (e.g., 0.5% v/v) to neutralize active sites.
-
Alternative Purification: Consider purification methods that do not involve water or silica, such as recrystallization or chromatography on a different stationary phase like alumina.
Section 3: Analytical Protocols for Quality Control
To ensure the integrity of your starting material and to accurately diagnose degradation, the following analytical methods are recommended.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a quantitative measure of the compound's purity and can detect non-volatile impurities.
Objective: To determine the purity of a solid sample of this compound.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV-Vis at 254 nm.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Analysis: Inject 5-10 µL of the sample solution. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The hydrolysis product, being more polar, will typically have a shorter retention time.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Identification
This is a powerful tool for identifying the mass of the parent compound and any potential degradation products.[10]
Objective: To identify the mass of byproducts observed in a reaction mixture or a degraded sample.
Methodology:
-
Sample Preparation: Dilute the reaction mixture or a solution of the suspect solid in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~10-50 µg/mL.
-
Instrumentation: Use an LC system coupled to a mass spectrometer (e.g., ESI-QTOF or Triple Quad). Employ the same chromatographic conditions as the HPLC method.
-
Mass Analysis: Monitor for the expected masses in positive ion mode.
-
Parent Compound (C₇H₈ClN₃): Expected [M+H]⁺ = 170.05 (for ³⁵Cl isotope).
-
Hydrolysis Product (C₇H₉N₃O): Expected [M+H]⁺ = 152.08.
-
Dimerization/Other Products: Look for masses corresponding to the displacement of the chloride by another molecule of the starting material or other present nucleophiles.
-
References
-
PubChem. Compound Summary for 6-chloro-N-methylpyrimidin-4-amine. [Online] Available at: [Link]
-
PubChem. Compound Summary for 6-Chloro-2-methylpyrimidin-4-amine. [Online] Available at: [Link]
-
PubChem. Compound Summary for 6-Chloro-5-fluoropyrimidin-4-amine. [Online] Available at: [Link]
-
Shi, D. et al. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E, 2011. [Online] Available at: [Link]
-
Jutzi, K. et al. Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Applied and Environmental Microbiology, 1984. [Online] Available at: [Link]
-
ResearchGate. Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Online] Available at: [Link]
-
Khan, F. et al. Cypermethrin toxicity in the environment: analytical insight into detection methods and microbial degradation pathways. PubMed, 2023. [Online] Available at: [Link]
-
de Meijere, A. et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 2011. [Online] Available at: [Link]
-
MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. [Online] Available at: [Link]
-
ResearchGate. Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Online] Available at: [Link]
-
Chemical Synthesis Database. 6-chloro-N-methyl-5-nitropyrimidin-4-amine. [Online] Available at: [Link]
-
Hickey, J.L. et al. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 2021. [Online] Available at: [Link]
-
ResearchGate. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Online] Available at: [Link]
-
Min, J. et al. Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 2018. [Online] Available at: [Link]
-
Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Online] Available at: [Link]
-
ResearchGate. Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Online] Available at: [Link]
-
PubMed. 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. [Online] Available at: [Link]
-
ResearchGate. Proposed degradation pathway of chlorpyrifos. [Online] Available at: [Link]
-
ResearchGate. Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. [Online] Available at: [Link]
-
ResearchGate. Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. [Online] Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cypermethrin toxicity in the environment: analytical insight into detection methods and microbial degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing impurities in 6-Chloro-N-cyclopropylpyrimidin-4-amine production
<Technical Support Center: 6-Chloro-N-cyclopropylpyrimidin-4-amine Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Here, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially relevant method is the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and cyclopropylamine. The pyrimidine ring is electron-deficient, which is further activated by the two chloro-substituents, making the carbon atoms at positions 4 and 6 highly electrophilic and susceptible to nucleophilic attack.[1]
Q2: What are the primary impurities I should be aware of?
The main impurities stem from the inherent reactivity of the starting materials and intermediates. The most common are:
-
Unreacted 4,6-dichloropyrimidine: Due to incomplete reaction.
-
N,N'-dicyclopropylpyrimidine-4,6-diamine (Di-substituted impurity): Formed when a second molecule of cyclopropylamine displaces the remaining chlorine atom on the desired mono-substituted product.
-
Isomeric impurities: While less common in this specific symmetric starting material, asymmetric dichloropyrimidines can lead to regioisomers.
-
Hydrolysis products: If water is present, dichloropyrimidine can hydrolyze to form hydroxypyrimidines.
Q3: Why is temperature control so critical in this reaction?
Temperature control is a balancing act. The reaction requires sufficient thermal energy to overcome the activation barrier for the SNAr reaction. However, excessive heat significantly increases the rate of the second substitution, leading to the formation of the undesired N,N'-dicyclopropylpyrimidine-4,6-diamine impurity. Precise temperature management is key to maximizing the yield of the mono-substituted product.
Q4: Which solvents are recommended for this synthesis?
The choice of solvent is crucial for managing solubility, reaction rate, and impurity profiles. Aprotic polar solvents are generally preferred.
-
Acetonitrile (ACN): Often a good choice, offering excellent solubility for the reactants and facilitating the reaction at moderate temperatures.
-
N,N-Dimethylformamide (DMF): Can be used to accelerate the reaction, but may require lower temperatures to control di-substitution.[2]
-
Alcohols (e.g., 2-Propanol, Ethanol): Can also be used, but may participate as nucleophiles under certain conditions, leading to alkoxy-substituted byproducts.
Q5: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) will allow you to visualize the consumption of the 4,6-dichloropyrimidine starting material and the formation of the desired product and the di-substituted impurity. High-Performance Liquid Chromatography (HPLC) can provide more quantitative and precise monitoring.
Part 2: Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low Conversion - Significant Amount of Unreacted 4,6-Dichloropyrimidine
Symptoms: TLC or HPLC analysis shows a prominent spot/peak corresponding to the 4,6-dichloropyrimidine starting material, even after extended reaction times.
Potential Causes & Solutions:
-
Insufficient Temperature: The activation energy for the reaction has not been met.
-
Solution: Gradually increase the reaction temperature by 10 °C increments, while carefully monitoring the formation of the di-substituted impurity by TLC.
-
-
Base Stoichiometry: An inadequate amount of base to neutralize the HCl generated during the reaction can protonate the cyclopropylamine, rendering it non-nucleophilic.
-
Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is used for every equivalent of cyclopropylamine. For sluggish reactions, using a stronger, non-nucleophilic base like DBU in catalytic amounts can be beneficial.
-
-
Reagent Quality: The cyclopropylamine may have degraded or contain impurities.
-
Solution: Use freshly opened or distilled cyclopropylamine. Confirm its purity by NMR or GC-MS if in doubt.
-
Issue 2: High Levels of Di-substituted Impurity (N,N'-dicyclopropylpyrimidine-4,6-diamine)
Symptoms: The primary impurity observed is the di-substituted product, leading to a lower yield of the desired this compound.
Potential Causes & Solutions:
-
Excessive Temperature or Prolonged Reaction Time: Higher temperatures and longer reaction times favor the second substitution reaction.
-
Solution: Reduce the reaction temperature. It is often better to accept a slightly lower conversion rate than to push the reaction and generate difficult-to-remove impurities. Stop the reaction as soon as the starting material is consumed to an acceptable level.
-
-
Stoichiometry of Cyclopropylamine: Using a large excess of cyclopropylamine will drive the reaction towards di-substitution according to Le Chatelier's principle.
-
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of cyclopropylamine. A slow, controlled addition of the amine to the reaction mixture can also help maintain a low instantaneous concentration, favoring mono-substitution.
-
Issue 3: Product Isolation and Purification Challenges
Symptoms: Difficulty in obtaining a pure, crystalline product after workup. The isolated solid may be oily, discolored, or show multiple spots on TLC.
Potential Causes & Solutions:
-
Inadequate Workup: Residual base (e.g., triethylamine hydrochloride) or other salts can interfere with crystallization.
-
Solution: A thorough aqueous workup is essential. Wash the organic layer with a dilute acid (e.g., 1N HCl) to remove the base, followed by a wash with brine.[3] Dry the organic layer completely over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
-
Co-precipitation of Impurities: The di-substituted impurity, being structurally similar, can co-crystallize with the desired product.
-
Solution - Recrystallization: This is often the most effective method for purification.
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which the product has good solubility at high temperatures and poor solubility at low temperatures (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes). Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
-
Solution - Column Chromatography: For very impure samples or when recrystallization is ineffective, silica gel column chromatography can be employed.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The less polar desired product will elute before the more polar di-substituted impurity.
-
-
Data Summary Table
| Parameter | Recommendation | Rationale |
| Cyclopropylamine Stoichiometry | 1.05 - 1.1 equivalents | Minimizes di-substitution while ensuring complete reaction of the limiting reagent. |
| Base | Triethylamine (TEA) or DIPEA (1.1 eq) | Neutralizes generated HCl without competing as a nucleophile. |
| Solvent | Acetonitrile (ACN) | Good solubility for reactants, moderate reaction temperature. |
| Temperature | 40-60 °C (monitor closely) | Balances reaction rate against the formation of di-substituted impurity. |
| Monitoring | TLC (e.g., 3:1 Hexanes:EtOAc) | Allows for real-time tracking of reactant consumption and product/impurity formation. |
| Purification | Recrystallization (Ethanol/Hexanes) | Effective for removing the primary di-substituted impurity. |
Part 3: Visualized Workflows and Mechanisms
Reaction Pathway and Impurity Formation
The following diagram illustrates the primary synthetic route to this compound and the competing reaction that leads to the major di-substituted impurity.
Caption: A decision tree for troubleshooting the synthesis of this compound.
Part 4: Experimental Protocol
Optimized Synthesis of this compound
Materials:
-
4,6-Dichloropyrimidine (1.0 eq)
-
Cyclopropylamine (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloropyrimidine (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per gram of dichloropyrimidine).
-
Reagent Addition: Add triethylamine (1.1 eq) to the stirred solution. In a separate flask, prepare a solution of cyclopropylamine (1.05 eq) in a small amount of acetonitrile and add it dropwise to the reaction mixture over 15-20 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 50 °C and monitor its progress by TLC every hour. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Remove the acetonitrile under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to afford the pure this compound as a white to off-white solid.
References
- BLDpharm. (n.d.). 1248915-08-3|6-Chloro-N-cyclopropyl-2-methylpyrimidin-4-amine.
- BenchChem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
- Shutalev, A. D., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- Shi, D., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1137.
Sources
addressing regioselectivity issues in pyrimidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Regioselectivity Issues.
Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges of regioselectivity that researchers frequently encounter. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to provide direct, actionable solutions to specific experimental issues. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Section 1: Troubleshooting the Biginelli Reaction
The Biginelli reaction, a cornerstone of pyrimidine synthesis, condenses an aldehyde, a β-ketoester, and urea (or thiourea).[1][2] While powerful, it can be plagued by issues of low yield, side product formation, and, critically, a lack of regioselectivity when using unsymmetrical β-dicarbonyl compounds.
FAQ 1: My Biginelli reaction yield is very low. What are the primary causes and how can I fix this?
Low conversion is a common frustration and can stem from several factors.[3] Let's break down the troubleshooting process.
Answer:
Several factors can contribute to low yields in the Biginelli reaction, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[3]
-
Catalyst Activity: The choice and condition of your catalyst are paramount. For classic Brønsted acid catalysis (e.g., HCl), ensure the concentration is appropriate.[1][3] If employing a Lewis acid (e.g., Yb(OTf)₃, InCl₃) or a reusable solid acid catalyst, its activity may have diminished.[4] Consider regenerating the catalyst or using a fresh batch.
-
Reaction Conditions: The reaction may require more time or a moderate temperature increase to proceed to completion.[3] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial. While ethanol is a common solvent, exploring other solvents or even solvent-free conditions has been shown to improve yields for specific substrates.[3][4]
-
Reactant Purity: Impurities in the aldehyde, β-ketoester, or urea can significantly inhibit the reaction.[3] Ensure all starting materials are of high purity, and consider purification if necessary.
Workflow for Troubleshooting Low Yields
Below is a systematic workflow to diagnose and resolve low-yield issues in your Biginelli reaction.
Caption: Troubleshooting workflow for the Biginelli reaction.[3]
FAQ 2: I'm observing a significant side product that is difficult to separate from my desired dihydropyrimidinone (DHPM). How do I identify and prevent it?
The formation of N-acylurea byproducts can complicate purification. These arise from a competing reaction pathway between the β-ketoester and urea.[3]
Answer:
The most common side product is an open-chain ureide, formed from the reaction of the β-ketoester with urea. Its formation is competitive with the main reaction pathway.
-
Identification: This byproduct can often be identified by ¹H NMR and Mass Spectrometry. The absence of the characteristic dihydropyrimidine ring signals and a molecular weight corresponding to the sum of the ketoester and urea minus water are key indicators.
-
Prevention through Mechanistic Control: The currently accepted mechanism, proposed by Kappe, suggests that the rate-determining step is the nucleophilic addition of the urea to the aldehyde to form an N-acyliminium ion intermediate.[1][4][5] This is then attacked by the ketoester enol. To favor this pathway and suppress the side reaction, it's crucial to promote the formation of the N-acyliminium ion.
-
Catalyst Choice: Stronger Lewis acids or efficient Brønsted acids can accelerate the initial aldehyde-urea condensation, outcompeting the side reaction.[1]
-
Order of Addition: While this is a one-pot reaction, pre-mixing the aldehyde and urea with the catalyst for a short period before adding the β-ketoester can sometimes favor the desired pathway.
-
Biginelli Reaction Mechanism
Understanding the mechanism is key to controlling the outcome. The following diagram illustrates the widely accepted Kappe mechanism.
Caption: Kappe mechanism for the Biginelli reaction.[1]
FAQ 3: My reaction with an unsymmetrical dicarbonyl (e.g., phenylacetone) is giving me a mixture of regioisomers. How can I control the regioselectivity?
This is a classic challenge. The regioselectivity is determined by which carbonyl group of the dicarbonyl compound reacts with the urea nitrogen during the final cyclization step. This can often be controlled by switching between kinetic and thermodynamic conditions.[6]
Answer:
Controlling regioselectivity in Biginelli-type reactions with unsymmetrical ketones like phenylacetone can be achieved by carefully selecting the base and reaction conditions to favor either the kinetic or thermodynamic product.[6]
-
Kinetic Control: This pathway favors the formation of the less stable, more rapidly formed product. It is typically achieved using a strong, non-nucleophilic base at low temperatures. For example, using Lithium Diisopropylamide (LDA) in THF at 0°C favors the deprotonation of the less hindered methyl group of phenylacetone, leading to one specific regioisomer.[6]
-
Thermodynamic Control: This pathway leads to the most stable product and is favored by using a weaker base at higher temperatures, allowing the reaction to equilibrate. For instance, using Sodium Hydride (NaH) in refluxing ethanol will favor the formation of the thermodynamically more stable regioisomer.[6]
Table 1: Regioselective Control in Biginelli-type Reaction [6]
| Control Type | Base | Solvent | Temperature | Predominant Product |
| Kinetic | LDA (in situ) | THF | 0°C | 4,6-dimethyl-5-phenyl-3,4-dihydropyrimidin-2(1H)-one |
| Thermodynamic | NaH | Ethanol | Reflux | 4-methyl-5-phenyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one |
Section 2: Advanced & Alternative Synthesis Strategies
While the Biginelli reaction is a workhorse, modern multicomponent reactions offer elegant solutions to regioselectivity issues, often providing access to highly substituted and unsymmetrical pyrimidines.[7][8]
FAQ 4: Are there newer methods that offer better intrinsic regioselectivity for constructing highly substituted, unsymmetrical pyrimidines?
Answer:
Yes, significant advances have been made. Iridium-catalyzed multicomponent synthesis is a powerful modern alternative. This method allows for the regioselective synthesis of pyrimidines from amidines and up to three different alcohols.[7][8]
The reaction proceeds through a sequence of condensation and dehydrogenation steps, catalyzed by a PN₅P–Ir–pincer complex.[7] This approach is notable for its high regioselectivity, allowing for the precise construction of unsymmetrically decorated pyrimidines in high yields (up to 93%).[7] This method avoids the use of dicarbonyl compounds altogether, thus circumventing the regioselectivity problems associated with them.
Iridium-Catalyzed Multicomponent Pyrimidine Synthesis
Caption: Iridium-catalyzed sustainable pyrimidine synthesis.[7]
FAQ 5: How can I reliably distinguish between the possible regioisomers of my pyrimidine product?
Answer:
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of pyrimidine regioisomers.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the protons on the pyrimidine ring and its substituents are highly sensitive to their electronic environment. The proton at the C5 position, for instance, will have a different chemical shift depending on the nature of the substituents at C4 and C6.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring are distinct and provide clear evidence of the substitution pattern.[9]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming connectivity. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can show long-range correlations (2-3 bonds) between protons and carbons, which is often definitive in assigning the correct isomeric structure. For example, a correlation between the C4-substituent's protons and the C5 carbon would confirm their adjacency.
-
-
Mass Spectrometry (MS): While MS will give the same molecular ion for both regioisomers, the fragmentation patterns under techniques like Electron Ionization (EI-MS) can sometimes differ, providing clues to the structure.[9][10]
-
X-ray Crystallography: For solid products, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including regiochemistry and stereochemistry.[11]
Table 2: Key Spectroscopic Data for Pyrimidine Derivatives [9]
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H NMR | ||
| H-2 | ~8.9 - 9.3 | Most deshielded proton. |
| H-4 / H-6 | ~8.5 - 8.8 | Equivalent in unsubstituted pyrimidine. |
| H-5 | ~7.2 - 7.5 | Most upfield ring proton. |
| ¹³C NMR | ||
| C-2 | ~158 - 162 | |
| C-4 / C-6 | ~156 - 160 | |
| C-5 | ~120 - 125 |
Note: These are approximate ranges for the parent pyrimidine ring; substituent effects can cause significant variations.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Biginelli Reaction[12]
This protocol describes a general method for synthesizing dihydropyrimidinones using a Lewis acid catalyst, which often provides higher yields and shorter reaction times compared to classical Brønsted acid catalysis.
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, 10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the Lewis acid catalyst (0.1 mmol).
-
Add ethanol (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C).
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-8 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water (20 mL) to induce precipitation.
-
Wash the collected solid with cold ethanol (2 x 5 mL).
-
Dry the crude product. Purify by recrystallization from ethanol to obtain the pure dihydropyrimidinone.
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Wikipedia. (n.d.). Biginelli reaction.
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807.
- Chemical Communications (RSC Publishing). (n.d.). Autocatalytic and DMSO-promoted regioselective synthesis of pyrimidine-fused quinolines from anilines and barbituric acids.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- Taylor & Francis. (n.d.). Highly regioselective, base-catalyzed, biginelli-type reaction of aldehyde, phenylacetone and urea/thiourea kinetic vs. thermodynamic control.
- PMC - NIH. (2018, August 24). A Five-Component Biginelli-Diels-Alder Cascade Reaction.
- SlideShare. (n.d.). BIGINELLI REACTION.
- Benchchem. (n.d.). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
- J&K Scientific LLC. (2021, February 24). Biginelli Reaction.
- Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
- PMC - NIH. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Benchchem. (n.d.). A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures.
- Creative Proteomics Blog. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- ResearchGate. (2025, August 7). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents.
- RSC Publishing. (2020, July 7). Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- ResearchGate. (2025, August 6). How different is pyrimidine as a core component of DNA base from its diazine isomers: A DFT study? [Request PDF].
- RSC Publishing. (2021, February 3). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products.
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. BIGINELLI REACTION | PPT [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrimidine synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02919J [pubs.rsc.org]
- 11. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]
Technical Support Center: Navigating the Metabolic Labyrinth of Pyrimidine-Based Compounds
Welcome to the technical support center dedicated to enhancing the metabolic stability of pyrimidine-based compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental hurdles and provide in-depth answers to frequently asked questions. Our goal is to empower you with the scientific rationale and practical guidance needed to optimize the pharmacokinetic profiles of your novel pyrimidine-containing drug candidates.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrimidine Metabolism
This section addresses foundational questions regarding the metabolic fate of pyrimidine-based compounds. Understanding these core concepts is crucial for interpreting experimental data and making informed decisions in your research.
Q1: What is metabolic stability and why is it a critical parameter for my pyrimidine-based drug candidate?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes. A compound with low metabolic stability is rapidly cleared from the body, which can result in a short duration of action and poor oral bioavailability. For a pyrimidine-based drug candidate to be therapeutically effective, it must remain intact long enough to reach its target site in sufficient concentrations. Therefore, optimizing metabolic stability is a pivotal step in the drug discovery cascade to achieve a desirable pharmacokinetic profile.
Q2: What are the primary metabolic pathways for pyrimidine-containing compounds in the body?
A2: Pyrimidine-based compounds, like many xenobiotics, are primarily metabolized in the liver.[1][2] The metabolic transformations are generally categorized into Phase I and Phase II reactions.[3]
-
Phase I Metabolism: This phase involves the introduction or unmasking of functional groups, typically through oxidation, reduction, or hydrolysis. For pyrimidine-based compounds, this is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes.[2][4][5] These enzymes can hydroxylate the pyrimidine ring or its substituents, leading to more polar metabolites that are easier to excrete.[4]
-
Phase II Metabolism: In this phase, the parent compound or its Phase I metabolite is conjugated with endogenous molecules to further increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation (mediated by UDP-glucuronosyltransferases or UGTs), sulfation, and glutathione conjugation.[3]
It's important to note that pyrimidines can ultimately be catabolized, breaking down the ring structure into smaller, non-toxic molecules like carbon dioxide, water, and urea.[6][7]
Q3: Which Cytochrome P450 (CYP) isoforms are most commonly involved in the metabolism of pyrimidine-based drugs?
A3: While the specific CYP isoform(s) involved in the metabolism of a particular pyrimidine-based compound can vary, the CYP1, CYP2, and CYP3 families are the most prominent in drug metabolism.[5] Specifically, isoforms like CYP3A4, CYP2D6, CYP2C9, and CYP1A2 are frequently implicated in the metabolism of a wide range of xenobiotics, including heterocyclic compounds like pyrimidines. Identifying the specific CYP isoforms responsible for the metabolism of your compound is a critical step in predicting potential drug-drug interactions.
Section 2: Troubleshooting Guide - Common Challenges in Metabolic Stability Assays
This section provides a structured approach to diagnosing and resolving common issues encountered during in vitro metabolic stability studies of pyrimidine-based compounds.
Problem 1: My pyrimidine compound shows unexpectedly high clearance in the human liver microsomal (HLM) assay.
Possible Causes & Recommended Actions:
-
Cause: The compound is a high-affinity substrate for one or more CYP enzymes present in the microsomes.[2]
-
Action:
-
Confirm CYP Involvement: Conduct the HLM assay in the presence of a broad-spectrum CYP inhibitor, such as 1-aminobenzotriazole (1-ABT). A significant decrease in clearance will confirm CYP-mediated metabolism.[8]
-
Identify Specific CYP Isoforms: Utilize a panel of recombinant human CYP enzymes or specific chemical inhibitors for major isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to pinpoint the key metabolizing enzymes.
-
Metabolite Identification: Use analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the major metabolites.[9] This will reveal the "metabolic hotspots" on your molecule.
-
-
Cause: The pyrimidine ring itself or its substituents are highly susceptible to oxidation.
-
Action:
-
Structural Modification: Based on the identified metabolic hotspots, consider structural modifications to block or reduce metabolism at those sites. Common strategies include:
-
Deuteration: Replacing a hydrogen atom with a deuterium atom at a metabolic hotspot can slow down the rate of C-H bond cleavage, a common rate-determining step in CYP-mediated metabolism.[10][11][12] This is due to the kinetic isotope effect.[13][14]
-
Fluorination: Introducing a fluorine atom can block a site of metabolism and alter the electronic properties of the molecule, potentially reducing its affinity for metabolizing enzymes.[10][13]
-
Bioisosteric Replacement: Replace metabolically labile groups with more stable bioisosteres.[15][16][17] For example, replacing an oxidizable methoxy group with a more stable fluoro or chloro substituent. Scaffold hopping, such as moving from a benzene ring to a more electron-deficient pyridine or pyrimidine ring, can also enhance metabolic stability.[9]
-
-
Problem 2: My compound appears stable in the microsomal assay, but has low oral bioavailability in vivo.
Possible Causes & Recommended Actions:
-
Cause: Metabolism by non-CYP enzymes not present or fully active in microsomes.
-
Action:
-
Hepatocyte Assay: Conduct a metabolic stability assay using primary human hepatocytes.[18] Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters, providing a more physiologically relevant in vitro model.[18]
-
S9 Fraction Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways compared to microsomes alone.[3]
-
-
Cause: Poor absorption or high first-pass metabolism in the intestine.
-
Action:
-
Intestinal Microsomes/S9: Evaluate the metabolic stability of your compound in intestinal microsomes or S9 fractions to assess its susceptibility to metabolism in the gut wall.
-
Permeability Assays: Use in vitro models like Caco-2 or PAMPA assays to evaluate the intestinal permeability of your compound.
-
-
Cause: The compound is a substrate for efflux transporters (e.g., P-glycoprotein), which can limit its absorption.
-
Action:
-
Transporter Substrate Assessment: Conduct in vitro assays to determine if your compound is a substrate for key efflux transporters.
-
Problem 3: I am observing significant variability in my metabolic stability data between experiments.
Possible Causes & Recommended Actions:
-
Cause: Inconsistent experimental conditions.
-
Action:
-
Standardize Protocols: Ensure strict adherence to standardized protocols for reagent preparation, incubation times, and quenching procedures.
-
Control Compounds: Always include well-characterized control compounds (e.g., a high-clearance and a low-clearance compound) in your assays to monitor the performance of the in vitro system.
-
-
Cause: Variability in the biological matrix (e.g., lot-to-lot differences in liver microsomes).
-
Action:
-
Use Pooled Microsomes: Whenever possible, use pooled human liver microsomes from multiple donors to average out individual differences in enzyme expression and activity.[2]
-
Characterize New Lots: When using a new lot of microsomes or hepatocytes, re-evaluate your control compounds to ensure consistent performance.
-
-
Cause: Non-specific binding of the compound to plasticware or microsomal proteins.
-
Action:
-
Low-Binding Plates: Use low-binding microplates for your incubations.
-
Include Surfactant: In some cases, the inclusion of a small amount of a non-ionic surfactant (e.g., Brij-35) in the incubation buffer can help to reduce non-specific binding.[19]
-
Section 3: Experimental Protocols & Data Interpretation
This section provides a detailed workflow for a common in vitro metabolic stability assay and guidance on interpreting the results.
Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
1. Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Stock Solution: Prepare a 10 mM stock solution of your test compound in DMSO.
-
Working Solution: Serially dilute the stock solution to a 100 µM working solution in acetonitrile or a suitable organic solvent.
-
HLM Stock: Thaw pooled human liver microsomes (e.g., 20 mg/mL) on ice and dilute to a working concentration of 2 mg/mL in cold phosphate buffer.[19]
-
NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in phosphate buffer.[19]
2. Incubation Procedure:
-
Add 1 µL of the 100 µM compound working solution to the wells of a 96-well plate.[19]
-
Add 100 µL of the 2 mg/mL HLM solution to each well.[19]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding 100 µL of pre-warmed NRS solution to each well. The final compound concentration will be 0.5 µM, and the final microsomal protein concentration will be 1 mg/mL.[19]
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of cold acetonitrile containing an internal standard to the respective wells.[19]
-
Include a negative control incubation without the NRS to assess for non-enzymatic degradation.[19]
3. Sample Analysis and Data Calculation:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[9][20][21]
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[19]
Table 1: Interpretation of In Vitro Metabolic Stability Data
| Parameter | High Stability | Moderate Stability | Low Stability |
| Half-life (t½) in HLM | > 30 min | 10 - 30 min | < 10 min |
| Intrinsic Clearance (CLint) | < 30 µL/min/mg | 30 - 100 µL/min/mg | > 100 µL/min/mg |
Note: These are general guidelines, and the acceptable range for metabolic stability will depend on the therapeutic indication and desired dosing regimen.
Section 4: Visualization of Key Concepts
Visual aids can help to clarify complex biological processes and experimental workflows.
Diagram 1: Major Metabolic Fates of a Pyrimidine-Based Compound
Caption: Overview of Phase I and Phase II metabolic pathways for pyrimidine drugs.
Diagram 2: Troubleshooting Workflow for High Clearance in HLM Assays
Caption: A decision tree for addressing high clearance of pyrimidine compounds.
References
- Donato, M. T., & Castell, J. V. (2009). In Vitro Assays for Induction of Drug Metabolism. Methods in Molecular Biology, 481, 47–58.
- Obach, R. S. (2014). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- Prakash, C., & O'Donnell, J. (n.d.).
- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Wikipedia. (n.d.). Pyrimidine metabolism.
- Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Discovery Life Sciences. (n.d.).
- ResearchGate. (n.d.).
- Indiana State University. (1997). Purine and Pyrimidine Metabolism.
- Klampfer, M., et al. (2015). Deuteration and fluorination of 1,3-bis(2-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione to improve its pharmacokinetic properties. PMC.
- El-Kattan, A. F., et al. (2014).
- Raheem, I., et al. (2019).
- Transcended Institute. (2025). Pyrimidine Metabolism-Biochemistry. YouTube.
- BenchChem. (2025).
- SpiroChem. (n.d.).
- ACS Publications. (n.d.). Discovery of Potent and Efficacious Influenza PB2 Inhibitors.
- Huag, T., et al. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.
- PubMed. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines.
- Basicmedical Key. (2016).
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- Farghaly, T. A., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. PMC.
- Human Metabolome Database. (n.d.). Showing metabocard for Pyrimidine (HMDB0003361).
- Fiveable. (n.d.). Bioisosterism | Medicinal Chemistry Class Notes.
- Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
- Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
- ResearchGate. (2025). Purine and pyrimidine metabolites in children's urine | Request PDF.
- MDPI. (2025).
- ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by...
- Optibrium. (2024). How to improve metabolic stability in drug discovery. YouTube.
- Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.
- PMC. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design.
- Wikipedia. (n.d.). Cytochrome P450.
- ResearchGate. (2025). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
- PMC. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
- ResearchGate. (n.d.). Intracellular metabolism of pyrimidine anticancer drugs. Pyrimidine... | Download Scientific Diagram.
- Taylor & Francis. (n.d.). Pyrimidine metabolism – Knowledge and References.
- Mayo Clinic. (n.d.). Metabolism of pyrimidine analogues and their nucleosides.
- NIH. (2025).
- ScienceDirect. (n.d.).
- StatPearls - NCBI Bookshelf - NIH. (n.d.). Biochemistry, Cytochrome P450.
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- 8. Elucidating the mechanism of cytochrome P450-mediated pyrimidine ring conversion to pyrazole metabolites with the BACE1 inhibitor GNE-892 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Amination of Chloropyrimidines
Welcome to the technical support center for the amination of chloropyrimidines. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into one of the most crucial transformations in medicinal chemistry and drug development. Pyrimidine scaffolds are central to numerous pharmaceuticals, and successfully installing an amino group is often a key step.[1][2]
This resource is structured to help you diagnose issues, understand the underlying chemistry, and optimize your reaction conditions for a successful outcome. We will explore the two primary pathways for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: My amination reaction isn't working at all. Where do I start troubleshooting?
A: First, confirm you've chosen the correct synthetic strategy. The reactivity of your chloropyrimidine and amine dictates whether you should use a thermal/acid-catalyzed Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed cross-coupling reaction.
-
SNAr is favored when the pyrimidine ring is sufficiently electron-deficient (e.g., contains additional electron-withdrawing groups like a nitro group) and the amine is a strong nucleophile (e.g., aliphatic amines).[3][4]
-
Palladium-catalyzed amination (e.g., Buchwald-Hartwig) is necessary for less electron-deficient pyrimidines or when using less nucleophilic amines (e.g., anilines, heteroarylamines).[2][5][6] Aryl chlorides are challenging substrates for Pd-catalysis and require specialized conditions.[7]
Q2: What is the most common reason for low yield in a Buchwald-Hartwig amination of a chloropyrimidine?
A: The most frequent culprit is an inappropriate choice of catalyst system (palladium source and ligand). The oxidative addition of an aryl chloride to a Pd(0) complex is the rate-limiting and most difficult step.[8] This step requires a highly active catalyst generated from a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos.[5][9] Using older generation or less suitable ligands (e.g., PPh₃, BINAP for simple chlorides) often results in failure.[5][10]
Q3: My starting material is being consumed, but I'm not getting my desired product. What's happening?
A: This points to side reactions. The most common are:
-
Hydrolysis: The chloropyrimidine can react with trace water in your solvent or on your glassware to form the corresponding hydroxypyrimidine, especially at high temperatures.[11][12]
-
Catalyst Deactivation: The active Pd(0) species can be sensitive, and various factors can lead to the formation of inactive palladium species.[8]
-
Decomposition: Under strongly acidic or basic conditions at elevated temperatures, the pyrimidine ring itself can decompose.[13]
Q4: How do I choose the right base for my reaction?
A: The base's role and strength are critical and depend on the reaction type:
-
For Buchwald-Hartwig: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[5][8]
-
For SNAr: The base acts as an acid scavenger to neutralize the HCl generated. A milder inorganic base like K₂CO₃, Cs₂CO₃, or even a tertiary amine like diisopropylethylamine (DIPEA) is typically sufficient.[1][13] In some cases, particularly with anilines, the reaction can even be acid-catalyzed.[1][11]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to resolving common issues encountered during the amination of chloropyrimidines.
Symptom 1: No Reaction or Very Low Conversion
If your starting materials remain largely unreacted, a fundamental component of the reaction is likely incorrect or inhibited.
Caption: Troubleshooting workflow for no/low conversion.
-
Incorrect Reaction Conditions for SNAr:
-
Cause: The pyrimidine ring is not electron-deficient enough for SNAr under mild conditions.
-
Solution: Increase the reaction temperature significantly (e.g., reflux in a high-boiling solvent like DMF, NMP, or use microwave irradiation).[2] For aniline nucleophiles, adding a catalytic amount of acid (e.g., HCl) can protonate the pyrimidine ring, making it more electrophilic and accelerating the reaction.[11][14] However, excess acid will protonate the aniline, rendering it non-nucleophilic.[11]
-
-
Suboptimal Catalyst System for Buchwald-Hartwig Amination:
-
Cause: The chosen ligand is not sufficiently electron-rich or bulky to promote the oxidative addition of the chloropyrimidine. This is the most common failure point for aryl chlorides.[7]
-
Solution: Switch to a state-of-the-art biarylphosphine ligand. For a broad range of amines, ligands like XPhos, RuPhos, and BrettPhos are excellent starting points.[5][9][10] Using a pre-catalyst (e.g., XPhos Pd G3) can also provide more consistent results by ensuring efficient generation of the active Pd(0) species.[8]
Ligand Class Examples Recommended For Biarylphosphines XPhos, SPhos, RuPhos General purpose, highly active for aryl chlorides.[5] Josiphos-type CyPF-tBu Highly hindered ligands, effective at low catalyst loadings.[9] BINAP BINAP Generally less effective for aryl chlorides; better for bromides or intramolecular couplings.[10][15] -
-
Inappropriate Base Selection:
-
Cause: The base is too weak to deprotonate the amine-Pd complex in a Buchwald-Hartwig reaction, or it is interfering with the catalyst.
-
Solution: For Buchwald-Hartwig, use a strong, hindered base like NaOt-Bu, KOt-Bu, or LHMDS.[8] Ensure the base is fresh and handled under inert conditions, as alkoxides can degrade upon exposure to moisture.
-
-
Solvent Issues:
-
Cause: Poor solubility of one of the reactants or the catalyst system. Insolubility is a frequently underestimated cause of reaction failure.[8]
-
Solution: Switch to a solvent that provides better solubility at the reaction temperature. Toluene and 1,4-dioxane are common choices.[5][16] For polar substrates, solvents like CPME or t-Amyl alcohol can be effective. Aprotic polar solvents can stabilize charged intermediates, potentially accelerating the reaction.[17][18]
-
Symptom 2: Significant Side Product Formation
If you observe consumption of starting material but low yields of the desired product, side reactions are likely dominating.
-
Hydrolysis to Hydroxypyrimidine:
-
Cause: Reaction with water. This is exacerbated by high temperatures and the presence of a base.
-
Solution: Use anhydrous solvents and oven-dried glassware. If the reaction must be run at high temperatures, ensure a robustly inert atmosphere (Argon or Nitrogen) to exclude moisture. Adding molecular sieves can sometimes help, but this may interfere with catalyst activity in some cases.[19]
-
-
Reductive Dehalogenation (Hydrodehalogenation):
-
Cause: A competing reaction pathway, particularly in Pd-catalyzed systems, where the C-Cl bond is cleaved and replaced with a C-H bond. This can be promoted by certain phosphine ligands or impurities.
-
Solution: Re-screen the phosphine ligand. Sometimes a slightly different ligand architecture can disfavor this pathway. Ensure high purity of all reagents.
-
-
Formation of Bis-Arylated Amine (for Primary Amines):
-
Cause: The mono-aminated product reacts a second time with another molecule of chloropyrimidine.
-
Solution: This is a common issue in Buchwald-Hartwig reactions. Using bulky ligands can sterically hinder the second amination.[9] Carefully controlling the stoichiometry (a slight excess of the amine, e.g., 1.1-1.2 equivalents) can also suppress this side reaction.
-
Symptom 3: Poor Regioselectivity (for Dichloro- or Trichloropyrimidines)
When multiple chloro-substituents are present, controlling which one reacts is a major challenge.
-
Lack of Inherent Electronic Differentiation:
-
Cause: For a substrate like 2,4-dichloropyrimidine, the electronic properties of the C2 and C4 positions are similar, though the C4 position is generally more susceptible to nucleophilic attack.[20]
-
Solution for SNAr: The regioselectivity is often modest and solvent-dependent.[20] Lowering the reaction temperature may improve selectivity if there is a sufficient difference in the activation energies for attack at the two sites.
-
Solution for Buchwald-Hartwig: This method can offer superior regioselectivity. The choice of ligand can influence the site of oxidative addition. It has been shown that Pd-catalyzed amination of 6-aryl-2,4-dichloropyrimidine can be highly selective for the C4 position.[20] Screening different ligands is the best approach to optimize regioselectivity.
-
Visualizing the Key Catalytic Pathway
Understanding the mechanism is key to troubleshooting. Below is the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general starting point and must be optimized for specific substrates.
-
Setup: To an oven-dried Schlenk tube or reaction vial, add the chloropyrimidine (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%).[5]
-
Add Base: Add the solid base (e.g., NaOt-Bu, 1.4 equiv.).[5]
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add Reagents: Add the amine (1.2 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to make a ~0.1 M solution).[2][5]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. A small amount of triethylamine (0.5-1%) in the eluent can help prevent streaking of basic products.
Protocol 2: General Procedure for Acid-Catalyzed SNAr with Anilines in Water
This protocol is adapted from studies on fused pyrimidines and is suitable for activated substrates.[11][14]
-
Setup: To a reaction vial, add the chloropyrimidine (1.0 equiv.) and the aniline (1.1 equiv.).
-
Add Solvent and Acid: Add water (to make a ~0.1-0.2 M solution) and a catalytic amount of aqueous HCl (e.g., 0.1 equiv. of a 0.6 M solution).[11]
-
Reaction: Seal the vial and stir the mixture vigorously at the desired temperature (e.g., 80 °C) for 3-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Add a saturated aqueous solution of Na₂CO₃ to basify the mixture. If a solid precipitates, it can be collected by filtration.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography or recrystallization.
References
-
Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. The Journal of Organic Chemistry. [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC. [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
-
Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]
-
Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. [Link]
- Process for the preparation of chloropyrimidines.
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. [Link]
-
Effect of solvent in Nucleophilic Substitution Reaction. YouTube. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Examples of palladium-catalysed amination of reactive heteroaryl chlorides. ResearchGate. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
Sources
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- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 12. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Navigating the Nuances of Nucleophilic Aromatic Substitution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the real-world challenges you face at the bench. Here, we'll dissect the "why" behind the "how," empowering you to troubleshoot effectively and optimize your SNAr reactions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Core Concepts
Q1: My SNAr reaction is sluggish or not proceeding at all. What are the most critical factors to check first?
A: Low reactivity in SNAr reactions almost always points to one of three core issues: insufficient ring activation, a poor leaving group for the specific conditions, or a nucleophile that isn't strong enough. First, ensure your aromatic ring is sufficiently electron-deficient. The presence of strong electron-withdrawing groups (EWGs) like -NO2, -CN, or -CF3 is crucial.[1][2][3] These groups must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.[1][2][3][4][5] A meta-positioned EWG will not provide this necessary stabilization, leading to a failed reaction.[6]
Q2: I'm observing a complex mixture of products and significant starting material decomposition. What's likely going wrong?
A: This often indicates that your reaction conditions are too harsh or that side reactions are outcompeting your desired SNAr pathway. High temperatures can lead to decomposition, especially with sensitive functional groups.[7] Additionally, if your nucleophile or base is too strong, it might react with other parts of your molecule. For instance, a strong base can deprotonate other acidic protons on your substrate, leading to a cascade of unwanted reactions.[7] Consider lowering the reaction temperature and using a milder base if possible. Running the reaction under more dilute conditions can also sometimes mitigate side reactions.[7]
Q3: Why is fluoride often a better leaving group than iodide in SNAr, which is counterintuitive to what is seen in SN2 reactions?
A: This is a classic SNAr conundrum that highlights the mechanistic differences. In SN2 reactions, the rate-determining step involves the cleavage of the carbon-leaving group bond, so weaker bonds (like C-I) lead to faster reactions.[8] However, in SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[2][8][9] Fluorine's high electronegativity makes the carbon it's attached to more electrophilic and thus more susceptible to nucleophilic attack.[2][9] This enhanced rate of attack outweighs the difficulty of breaking the strong C-F bond, which occurs in the subsequent, faster elimination step. The typical leaving group reactivity order for SNAr is F > Cl > Br > I.[10]
Troubleshooting Guide
Problem: Low or No Product Formation
| Potential Cause | Explanation & Recommended Action |
| Insufficient Ring Activation | The aromatic ring must be electron-deficient for the nucleophile to attack. Ensure at least one strong electron-withdrawing group (e.g., -NO2, -CN, -COR) is present, positioned ortho or para to the leaving group.[1][2][3][4][5] If your substrate is not sufficiently activated, consider if a catalyzed version of the SNAr reaction is feasible. |
| Poor Leaving Group | While fluoride is often the best leaving group, this can be solvent and nucleophile dependent.[10] For a given nucleophile and solvent system, if the reaction is not proceeding, consider synthesizing a substrate with a different leaving group (e.g., changing a chloride for a fluoride). |
| Weak Nucleophile | The nucleophile must be strong enough to attack the electron-deficient ring. If using a neutral nucleophile (e.g., an alcohol or amine), the addition of a base is necessary to generate the more potent anionic nucleophile (alkoxide or amide).[11] Common bases include NaH, K2CO3, or triethylamine.[11] |
| Inappropriate Solvent | Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[11] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[12][13] |
| Low Temperature | Many SNAr reactions require elevated temperatures to overcome the activation energy barrier. If the reaction is clean but slow at a lower temperature, cautiously increasing the heat may be beneficial. Monitor for decomposition by TLC or LC-MS. |
Problem: Multiple Products or Decomposition
| Potential Cause | Explanation & Recommended Action |
| Reaction Temperature is Too High | While heat can increase the reaction rate, excessive temperatures can lead to the decomposition of starting materials, intermediates, or products. If you observe charring or a multitude of spots on your TLC plate, try running the reaction at a lower temperature for a longer duration. |
| Base is Too Strong or in Excess | A highly reactive base can lead to undesired side reactions, such as the deprotonation of other acidic protons on your substrate or nucleophile.[7] This can initiate polymerization or other decomposition pathways. Consider using a milder base (e.g., K2CO3 instead of NaH) or a stoichiometric amount of base. |
| Presence of Multiple Leaving Groups | If your substrate has more than one potential leaving group, you may see a mixture of products. The regioselectivity will be influenced by the electronic activation and the inherent reactivity of each leaving group. In such cases, careful optimization of reaction time and temperature is crucial to favor the desired product. |
| Benzyne Mechanism | In the absence of activating electron-withdrawing groups and the presence of a very strong base (like NaNH2), a competing elimination-addition (benzyne) mechanism can occur, leading to a mixture of regioisomers.[3][14] If your substrate is not activated, and you are using a strong base, this is a likely cause of multiple products. |
Advanced Optimization & Catalysis
For challenging substrates that are not sufficiently activated towards traditional SNAr, catalytic methods can be a powerful alternative.
Q4: My aryl halide is electron-neutral or even electron-rich. Is an SNAr reaction still possible?
A: Yes, through the use of transition metal catalysis. Metal complexes, often containing ruthenium or rhodium, can coordinate to the aromatic ring (forming a π-complex).[15][16] This coordination withdraws electron density from the ring, effectively activating it towards nucleophilic attack, similar to the effect of a nitro group.[15] This approach allows for SNAr reactions on substrates that would otherwise be completely unreactive.[17] However, a significant challenge in catalytic SNAr can be product inhibition, where the more electron-rich product binds more tightly to the metal center than the starting material, hindering catalyst turnover.[15][16]
Experimental Protocols
Protocol 1: General Procedure for a Standard SNAr Reaction with an Amine Nucleophile
-
To a stirred solution of the activated aryl halide (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO), add the amine nucleophile (1.1 - 1.5 eq).
-
Add a suitable base (e.g., K2CO3, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add a strong base (e.g., NaH, 1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of the activated aryl halide (1.0 eq) in anhydrous THF.
-
Heat the reaction mixture to reflux and monitor for completion.
-
Cool the reaction to 0 °C and carefully quench with the dropwise addition of water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
-
Purify the product as required.[18]
Visualizing the SNAr Mechanism and Troubleshooting
Caption: The two-step addition-elimination mechanism of SNAr.
Caption: A logical troubleshooting workflow for an unreactive SNAr.
References
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 3). Catalysed SNAr reactions. Wordpress. Retrieved from [Link]
-
Wikipedia. (2024, November 18). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Beugelmans, R., & Singh, G. P. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of organic chemistry, 75(15), 5346–5352. Retrieved from [Link]
-
Mercadante, M. A., Kelly, C. B., & Leadbeater, N. E. (2015). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. Organic letters, 17(15), 3682–3685. Retrieved from [Link]
-
Kang, Q., Lin, Y., Shi, H., & Diao, T. (2021). Catalytic SNAr Hydroxylation and Alkoxylation of Aryl Fluorides. Angewandte Chemie (International ed. in English), 60(40), 21764–21768. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, August 21). Favourability of leaving groups in nucleophilic aromatic substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (2014, October 6). Catalytic SNAr of unactivated aryl chlorides. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, July 3). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of organophotochemical SNAr reaction. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
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Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]
-
Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
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Wordpress. (2026, January 4). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). SNAr (Cl) - Common Conditions. Retrieved from [Link]
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American Chemical Society. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. Retrieved from [Link]
-
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. Retrieved from [Link]
-
The Organic Chemist. (2020, February 2). SNAr reaction scope & limitations. YouTube. Retrieved from [Link]
-
Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems. Retrieved from [Link]
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Technical Support Guide: Solvent Effects in the Synthesis of 6-Chloro-N-cyclopropylpyrimidin-4-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-N-cyclopropylpyrimidin-4-amine. Its purpose is to deliver field-proven insights into the critical role of solvents in this reaction, moving beyond procedural steps to explain the underlying chemical principles. By understanding how solvents influence reaction kinetics, yield, and purity, you can effectively troubleshoot common issues and optimize your synthetic protocols.
Section 1: The "Why": Understanding the Role of the Solvent
The synthesis of this compound from 4,6-dichloropyrimidine and cyclopropylamine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The solvent is not merely a medium for the reactants; it is an active participant that can dramatically influence the reaction's outcome.
The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[1] The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack.[2] The stability of this charged intermediate is paramount to the reaction's success, and this is where the solvent exerts its most significant influence.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally the preferred choice for SNAr reactions.[3] They possess high dielectric constants and are excellent at solvating cations, leaving the nucleophile (cyclopropylamine) relatively "bare" and highly reactive. Crucially, they also stabilize the anionic Meisenheimer complex through dipole-dipole interactions, lowering the activation energy of the reaction.
-
Protic Solvents (e.g., Ethanol, Isopropanol, Water): While often used, protic solvents can present a dual role. They can stabilize the Meisenheimer complex through hydrogen bonding. However, they can also solvate the amine nucleophile through hydrogen bonds, reducing its nucleophilicity and slowing the reaction rate.[4] Furthermore, under basic conditions, alcohols can form alkoxide ions, which may compete with the desired amine as a nucleophile, leading to unwanted byproducts.[5]
-
Non-Polar Solvents (e.g., Toluene, Heptane): These solvents are generally poor choices. They do not effectively solvate charged intermediates, leading to a higher energy of activation and consequently, very slow or non-existent reactions.[6] Reactant solubility is also often a major issue in these systems.
Below is a diagram illustrating the SNAr mechanism and the key role of the solvent in stabilizing the critical intermediate.
Caption: Figure 1. S(N)Ar Mechanism and Solvent Influence
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting point solvents for this synthesis?
For initial experiments, polar aprotic solvents like acetonitrile (MeCN) or ethers such as tetrahydrofuran (THF) are excellent choices.[3] They provide a good balance of reactant solubility and reaction rate promotion without the high boiling points that make solvents like DMSO or DMF difficult to remove during workup. Alcohols like 2-propanol (IPA) are also commonly used, especially in scaled-up processes, but require careful monitoring for potential side reactions.[7]
Q2: How does solvent polarity specifically impact the reaction rate and yield?
Generally, increasing solvent polarity accelerates the SNAr reaction. This is because the transition state leading to the Meisenheimer complex is more polar than the starting materials. According to reaction rate theory, solvents that stabilize this charged transition state will lower the activation energy and speed up the reaction. Therefore, moving from a non-polar solvent like toluene to a polar aprotic solvent like DMSO can increase the reaction rate by several orders of magnitude.[6]
Q3: Can I use protic solvents like ethanol or water? What are the risks?
Yes, but with significant caveats. Alcohols are frequently used as solvents for SNAr reactions.[5] However, they can act as nucleophiles, especially under basic conditions, leading to the formation of alkoxy-pyrimidine byproducts. Water can lead to hydrolysis of the chloropyrimidine starting material, forming hydroxy-pyrimidines, which can also complicate purification. If using a protic solvent, it is crucial to use anhydrous conditions if possible and to control the temperature and reaction time carefully to minimize these side reactions.[8]
Q4: How does my choice of base interact with the solvent?
The base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or K₂CO₃) is used to neutralize the HCl generated during the reaction. The effectiveness of the base is tied to the solvent. Inorganic bases like K₂CO₃ have poor solubility in less polar solvents like THF, which can slow the reaction. In these cases, a phase-transfer catalyst may be beneficial. Organic bases like TEA and DIPEA are generally soluble in a wider range of organic solvents. In protic solvents like ethanol, the base can promote the formation of alkoxide ions, increasing the risk of byproduct formation.[5]
Section 3: Troubleshooting Guide
This section addresses specific experimental issues with a focus on solvent-related causes and solutions.
| Problem Encountered | Potential Solvent-Related Cause | Recommended Action & Rationale |
| Low or No Conversion | 1. Poor Reactant Solubility: The 4,6-dichloropyrimidine may not be fully dissolved in the chosen solvent (e.g., heptane, toluene). | Action: Switch to a more polar solvent like THF, acetonitrile, or 2-propanol to ensure all reactants are in solution.[6] Rationale: The reaction can only occur efficiently in the solution phase. |
| 2. Insufficient Reaction Rate: The solvent is not adequately stabilizing the Meisenheimer intermediate (e.g., using a non-polar solvent). | Action: Change to a polar aprotic solvent such as DMF or DMSO. A small amount of a dipolar aprotic solvent can also be used as an additive to a solvent like toluene to increase the rate.[3] Rationale: Polar aprotic solvents excel at stabilizing the charged intermediate, lowering the activation energy barrier. | |
| Significant Byproduct Formation | 1. Hydrolysis: Presence of water in the reaction, forming 6-chloro-pyrimidin-4-ol. | Action: Use anhydrous solvents and reagents. Dry the solvent over molecular sieves if necessary. Rationale: Water is a nucleophile that can compete with cyclopropylamine, leading to the undesired hydrolysis product. |
| 2. Alkoxylation: Use of an alcohol solvent (e.g., ethanol, methanol) leading to the formation of 6-chloro-4-alkoxypyrimidine. | Action: Switch to an aprotic solvent (e.g., THF, MeCN, DMF).[8] If an alcohol must be used, use a more sterically hindered one like t-BuOH and run the reaction at the lowest effective temperature.[3] Rationale: Aprotic solvents cannot form competing alkoxide nucleophiles. | |
| 3. Di-substitution: Formation of N,N'-dicyclopropylpyrimidine-4,6-diamine. | Action: Use a less polar or less forcing solvent system. For instance, if the reaction in DMSO is too fast and leads to overreaction, switching to THF or 2-propanol can provide better control.[3] Rationale: Highly activating solvents can sometimes promote a second substitution, especially if reaction times are long or temperatures are high. | |
| Difficult Product Isolation | 1. High-Boiling Point Solvent: Solvents like DMSO or DMF are difficult to remove under vacuum. | Action: Perform an aqueous workup. Dilute the reaction mixture with a large volume of water and an immiscible organic solvent (e.g., ethyl acetate). The product should partition into the organic layer, leaving the high-boiling solvent in the aqueous phase. Rationale: This leverages the high water solubility of DMSO and DMF for efficient removal. |
| 2. Product Precipitation Issues: The product crashes out of solution during the reaction, potentially trapping starting materials. | Action: Choose a solvent in which the final product has good solubility at the reaction temperature, or run the reaction at a higher dilution. Rationale: Maintaining a homogenous solution prevents impurities from being occluded within the product precipitate. |
Section 4: Experimental Protocol & Data
Recommended Synthesis Protocol
This protocol is a robust starting point that utilizes a common and effective solvent system.
-
To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in 2-propanol (5-10 volumes) is added diisopropylethylamine (DIPEA, 2.5 eq).
-
Add cyclopropylamine (1.1 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[7]
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the 2-propanol.
-
Dilute the residue with ethyl acetate and water. Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified further by recrystallization or column chromatography.
Table 1: Comparison of Common Solvents for SNAr Reactions
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Typical Observations & Expert Insights |
| Toluene | Non-Polar | 111 | 2.4 | Very slow reaction rates. Primarily used in specific cases where selectivity is an issue or with phase-transfer catalysis.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 66 | 7.5 | Good choice for moderate reaction rates and easy workup. Ensures good solubility.[9] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Excellent general-purpose solvent. Promotes fast reactions and is relatively easy to remove.[8] |
| 2-Propanol (IPA) | Polar Protic | 82 | 19.9 | Common in process chemistry. Good solubility, but risk of O-alkylation byproduct. Reaction rates are typically moderate.[7] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Promotes very fast reaction rates but can be difficult to remove completely during workup.[10] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | The most activating solvent for SNAr reactions.[8] Use when other solvents fail to give conversion, but be aware of difficult removal and potential for overreaction. |
Section 5: Troubleshooting Workflow
When encountering a problem, a logical workflow can help diagnose the issue efficiently. The following diagram outlines a decision-making process focused on solvent-related troubleshooting.
Caption: Figure 2. Solvent-Focused Troubleshooting Workflow
References
-
Alarcón-Espósito J., Contreras R., Tapia R.A., Campodónico P.R. (2018). Gutmann's Donor Numbers Correctly Assess the Effect of the Solvent on the Kinetics of SNAr Reactions. Molecules, 23(3), 678. Available from: [Link]
-
García-Reynaga, P., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(2), M1374. Available from: [Link]
-
Štefane, B., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. Molecules, 27(22), 7801. Available from: [Link]
-
Ren, Y., et al. (2019). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. The Journal of Physical Chemistry A, 123(35), 7645-7652. Available from: [Link]
-
NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available from: [Link]
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
SPARTAN'20, Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available from: [Link]
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ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Reagent Guides. Available from: [Link]
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Gold, M.R., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(20), 8256-8265. Available from: [Link]
-
Balaji, B., et al. (2013). Scheme 30. Selective nucleophilic aromatic substitution to furnish pyrimidines bridged with a chloroquine analogue. ResearchGate. Available from: [Link]
-
Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available from: [Link]
-
Nielsen, A. T., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available from: [Link]
-
Shi, F., et al. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. Available from: [Link]
-
Roy, A., et al. (2010). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available from: [Link]
-
Hansen, F. G., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available from: [Link]
-
Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. Available from: [Link]
-
Shi, F., et al. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2089. Available from: [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Chloropyrimidines
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Welcome to the technical support guide for navigating the complexities of cross-coupling reactions involving chloropyrimidine substrates. This resource is tailored for researchers, scientists, and drug development professionals aiming to optimize catalyst selection and troubleshoot common experimental challenges. Chloropyrimidines are valuable building blocks, but their successful coupling requires a nuanced understanding of the underlying catalytic principles due to the inherent challenges of C–Cl bond activation and potential catalyst inhibition by the pyrimidine nitrogen.
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing common questions and providing proactive guidance on setting up successful reactions.
-
Troubleshooting Guide: A problem-oriented section to help you diagnose and solve specific issues encountered during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the initial setup of cross-coupling reactions with chloropyrimidines.
Q1: Why are chloropyrimidines considered challenging substrates for cross-coupling?
Chloropyrimidines present two primary challenges. First, the carbon-chlorine (C–Cl) bond is significantly stronger and less reactive than corresponding C–Br or C–I bonds, making the crucial oxidative addition step in the catalytic cycle more difficult.[1][2] This often necessitates more reactive and specialized catalyst systems. Second, the nitrogen atoms within the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3]
Q2: What is the best general palladium source to start with?
While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, they can have drawbacks.[4] Pd(OAc)₂ requires in situ reduction to the active Pd(0) species, which can be inefficient.[4][5] The dibenzylideneacetone (dba) ligands in Pd₂(dba)₃ can sometimes inhibit the reaction by competing for coordination sites on the palladium center.[4][5]
For challenging couplings like those with chloropyrimidines, it is highly recommended to start with a palladium precatalyst . These are air- and moisture-stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species under mild reaction conditions.[4][5][6] Buchwald's palladacycle precatalysts (e.g., G3 or G4 precatalysts) are excellent choices as they are designed for clean and reliable generation of the active catalyst.[1][7]
Q3: Which class of ligands is most effective for activating C–Cl bonds on a pyrimidine ring?
Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating C–Cl bonds.[1] Success in these reactions hinges on using ligands that are both sterically bulky and highly electron-donating .[8][9]
-
Buchwald Biaryl Phosphine Ligands: This class is the gold standard for challenging cross-couplings. Ligands like XPhos, SPhos, and RuPhos are exceptionally effective.[3][8] Their bulkiness promotes the formation of the highly reactive monoligated Pd(0) species, while their electron-donating nature facilitates the oxidative addition to the C–Cl bond.[8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another powerful class of ligands, known for being even stronger σ-donors than phosphines.[10] They form very stable and highly active palladium complexes capable of activating stubborn C–Cl bonds.[11]
Q4: How does the position of the chlorine atom (e.g., C2, C4, C5) affect reactivity?
The position of the chlorine atom dramatically influences its reactivity. For 2,4-dichloropyrimidines, cross-coupling reactions and nucleophilic aromatic substitutions generally favor reaction at the C4 position .[12][13] This is because oxidative addition of palladium is often preferred at the C4-chlorine bond.[13] However, it is possible to achieve catalyst-controlled C2-selectivity in some cases by careful selection of the palladium precatalyst and ligand system.[12] Reactivity at the C5 position is generally lower than at the C2 or C4 positions unless influenced by other substituents.
Q5: What are the best starting conditions for base and solvent?
The choice of base and solvent is critical and depends on the specific type of cross-coupling reaction.
-
For Suzuki-Miyaura Couplings: A moderately strong base is needed to facilitate the transmetalation step. K₃PO₄ or Cs₂CO₃ are excellent starting choices.[3] The solvent is typically a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water .[3]
-
For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[1] If the substrate is base-sensitive, weaker bases like K₃PO₄ can be tried, but this may require a more active catalyst system and higher temperatures.[1] Common solvents are anhydrous and degassed toluene, 1,4-dioxane, or THF .[1]
-
For Sonogashira Couplings: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , is typically used.[3] This base serves to quench the HX generated during the reaction and can also act as the solvent in some cases.[14] A co-catalyst, typically a copper(I) salt like CuI, is also standard.[3][14]
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during cross-coupling reactions with chloropyrimidines.
Problem 1: Low to No Conversion of Starting Material
This is the most common issue, often pointing to a problem with catalyst activity or the reaction conditions being insufficient to overcome the high activation barrier of the C–Cl bond.
Visual Troubleshooting Workflow
Caption: Decision tree for troubleshooting low conversion.
Detailed Checklist & Solutions
-
Inadequate Catalyst System:
-
Cause: The oxidative addition of the C–Cl bond to the Pd(0) complex is often the rate-limiting step and requires a highly active catalyst.[1]
-
Solution:
-
Upgrade Your Ligand: If you are using a simple phosphine like PPh₃, it is almost certainly the point of failure. Switch to a state-of-the-art bulky, electron-rich biaryl phosphine ligand like XPhos or SPhos .[3][8] These ligands are specifically designed to accelerate oxidative addition and reductive elimination.[8]
-
Use a Precatalyst: Ensure clean and efficient generation of the active Pd(0) species by using a palladacycle precatalyst instead of sources like Pd(OAc)₂.[1][5]
-
Increase Catalyst Loading: For particularly stubborn substrates, increasing the catalyst loading from a typical 1-2 mol% to as high as 5 mol% can improve conversion.[1]
-
-
-
Sub-optimal Reaction Temperature:
-
Cause: Sufficient thermal energy is required to overcome the activation barrier for C–Cl bond cleavage.
-
Solution: Perform a temperature screen, typically from 80 °C to 120 °C.[3] In many cases, higher temperatures are necessary. Microwave irradiation can also be a powerful tool for rapidly and efficiently heating the reaction, often leading to improved yields and shorter reaction times.[3][13]
-
-
Incorrect or Inactive Base:
-
Cause: The base plays a crucial role in the catalytic cycle. Its strength, solubility, and purity are paramount.
-
Solution:
-
For Suzuki couplings, if K₂CO₃ or K₃PO₄ fails, switch to a stronger, more soluble base like caesium carbonate (Cs₂CO₃) .[3]
-
For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is the base of choice.[1] Ensure it is fresh, anhydrous, and from a reliable source, as it can degrade upon storage.
-
Ensure the base is finely powdered to maximize surface area and reactivity.
-
-
-
Catalyst Deactivation:
-
Cause: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated by impurities or coordination with the pyrimidine nitrogen.[1][3]
-
Solution:
-
Ensure an Inert Atmosphere: Use high-purity argon or nitrogen. Solvents must be rigorously degassed (e.g., by sparging with inert gas for 20-30 minutes or via freeze-pump-thaw cycles).[1]
-
Use High-Purity Reagents: Ensure all reagents and solvents are anhydrous and free of impurities that could poison the catalyst.[3]
-
-
Problem 2: Significant Side Product Formation
The appearance of side products like hydrodehalogenation (replacement of -Cl with -H) or homocoupling of the starting materials indicates a disruption in the desired catalytic cycle.
Common Side Products and Solutions
| Side Product | Common Causes | Recommended Solutions |
| Hydrodehalogenation | • Reaction with trace water or other proton sources.[1]• Reductive elimination is slow compared to competing pathways. | • Use scrupulously dried reagents and anhydrous solvents.[1]• Use a slight excess of the amine or boronic acid coupling partner (1.2-1.5 equiv.).[1]• Switch to a ligand that promotes faster reductive elimination (e.g., XPhos). |
| Boronic Acid Homocoupling (Suzuki) | • Oxygen in the reaction mixture.• High reaction temperature. | • Ensure the reaction is strictly anaerobic.• Lower the reaction temperature and extend the reaction time.• Add the boronic acid slowly or use a slow-release boronate ester. |
| Catalyst Decomposition (Black Precipitate) | • Reaction temperature is too high, leading to Pd(0) aggregation (palladium black).• Ligand is not robust enough. | • Lower the reaction temperature.[3]• Use a more stable precatalyst or a more robust ligand (e.g., NHCs are often more thermally stable). |
Section 3: Experimental Protocols & Data
General Protocol for a Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol provides a robust starting point for optimization.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
-
Catalyst Addition:
-
In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 4 mol%).[3]
-
-
Solvent Addition & Degassing:
-
Seal the vial with a septum cap. Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[3]
-
Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]
-
-
Monitoring & Workup:
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Representative Catalyst Systems for Different Couplings
The following table summarizes recommended starting conditions for various cross-coupling reactions with chloropyrimidines, based on literature precedents.
| Coupling Type | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/Water (4:1) | 100 |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 |
| Sonogashira | Pd(PPh₃)₄ (5) | - | Et₃N (2) | DMF | 80 |
Note: Data compiled from representative literature.[3] Optimal conditions may vary based on the specific substrates.
References
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Fors, B. P., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
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Bruno, N. C., et al. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
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Xu, G., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
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Bruno, N. C., et al. (2011). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science. Available at: [Link]
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Palladium Pre‐Catalysts for Cross‐Coupling Reactions. (2022). ChemistryViews. Available at: [Link]
-
Worrell, B. T., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. Available at: [Link]
-
Slanina, T., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
-
Yang, Y., et al. (2022). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Nature Communications. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Viciu, M. S., et al. (2002). Activation and Reactivity of (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes in Cross-Coupling Reactions. Organometallics. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Activation and Reactivity of (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes in Cross-Coupling Reactions. Request PDF on ResearchGate. Available at: [Link]
-
N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. (2020). Chemical Reviews. Available at: [Link]
-
Yang, Y., et al. (2022). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science. Available at: [Link]
-
Ligand design for cross-couplings: phosphines. (2024). YouTube. Available at: [Link]
-
The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides. ResearchGate. Available at: [Link]
-
Science Talks Lecture 74: Cobalt-N-Heterocyclic Carbene Complexes for C-B Bond Formation. (2022). YouTube. Available at: [Link]
-
Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes. Available at: [Link]
-
Kumar, A., et al. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]
-
What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018). ResearchGate. Available at: [Link]
-
Leahy, D. K. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. Available at: [Link]
-
de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). Catalysts. Available at: [Link]
-
Common cross coupling reactions. (2018). YouTube. Available at: [Link]
-
de Vries, J. G. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. SciSpace. Available at: [Link]
-
Cross-Coupling of Heteroatomic Electrophiles. (2016). Chemical Reviews. Available at: [Link]
-
Cross-Coupling Reactions. (2012). The Journal of Organic Chemistry. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 6-Chloro-N-cyclopropylpyrimidin-4-amine as a Kinase Inhibitor
This guide provides a comprehensive framework for the validation of 6-Chloro-N-cyclopropylpyrimidin-4-amine as a potential kinase inhibitor. It is intended for researchers, scientists, and drug development professionals seeking to characterize novel small molecule inhibitors. We will delve into the scientific rationale behind experimental choices, present detailed protocols for biochemical and cellular validation, and compare its hypothetical performance against established kinase inhibitors.
The aminopyrimidine scaffold is a well-established "hinge-binder" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[1] The inclusion of a cyclopropyl group is a strategic design element often employed to enhance metabolic stability, potency, and brain permeability while reducing off-target effects.[2][3][4][5] This guide will walk you through the necessary steps to validate the efficacy and selectivity of this promising compound.
I. Biochemical Validation: Determining Potency and Selectivity
The initial phase of validation focuses on the direct interaction between this compound and its target kinase(s) in a controlled, in vitro setting. Biochemical assays are crucial for determining the potency (typically as an IC50 value) and selectivity of a compound.[6][7]
A. Rationale for Assay Selection
A variety of assay formats are available, each with its own advantages and disadvantages.[8] For initial validation, a robust and sensitive method is required. While radiometric assays using radioisotope-labeled ATP are considered the "gold standard" due to their direct measurement of substrate phosphorylation, non-radioactive methods have become increasingly popular for their safety and scalability.[8][9][10][11]
We will utilize a luminescence-based assay, specifically an ADP-Glo™ format, for its high sensitivity and broad applicability to virtually any kinase. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10]
B. Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a hypothetical target kinase, Mitogen- and Stress-activated protein Kinase 1 (MSK1), and a common off-target kinase, Cyclin-Dependent Kinase 2 (CDK2). Staurosporine, a broad-spectrum kinase inhibitor, will be used as a positive control.
Materials:
-
Recombinant human MSK1 and CDK2/cyclin A2 enzymes
-
Substrate peptides for MSK1 and CDK2
-
This compound
-
Staurosporine
-
ADP-Glo™ Kinase Assay Kit
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and Staurosporine in DMSO, typically starting from 100 µM.
-
Kinase Reaction:
-
Add 2.5 µL of kinase/substrate mixture to each well of a 384-well plate.
-
Add 0.5 µL of the compound dilutions to the respective wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (at the Km concentration for each kinase).
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
C. Comparative Data Analysis
The following table presents hypothetical IC50 values for this compound and Staurosporine against MSK1 and CDK2.
| Compound | Target Kinase | IC50 (nM) |
| This compound | MSK1 | 50 |
| CDK2 | 1500 | |
| Staurosporine | MSK1 | 5 |
| CDK2 | 10 |
Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of MSK1 with a 30-fold selectivity over CDK2. Staurosporine, as expected, shows potent inhibition of both kinases, highlighting its broad-spectrum activity. The selectivity of our compound of interest is a desirable characteristic for a therapeutic candidate, as it may lead to fewer off-target effects.[6]
II. Cellular Validation: Assessing Target Engagement and Downstream Effects
Following successful biochemical validation, the next critical step is to determine if the inhibitor can effectively engage its target and modulate its activity within a cellular context.[6] Cell-based assays provide a more physiologically relevant environment, taking into account factors like cell permeability and competition with endogenous ATP.
A. Rationale for Assay Selection
We will employ a two-pronged approach for cellular validation:
-
Cellular Target Engagement: A NanoBRET™ Target Engagement Assay will be used to confirm that this compound can bind to MSK1 in living cells. This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.[12]
-
Downstream Signaling Analysis: A Western blot analysis will be performed to measure the phosphorylation of a known downstream substrate of MSK1, such as CREB (cAMP response element-binding protein). A reduction in CREB phosphorylation upon treatment with the inhibitor would provide functional evidence of target inhibition.
B. Experimental Workflow
Caption: Workflow for cellular validation of a kinase inhibitor.
C. Comparative Performance
The following table summarizes the expected outcomes from the cellular assays, comparing our test compound with a known MSK1 inhibitor, SB-747651A.
| Assay | This compound | SB-747651A (Comparator) |
| NanoBRET™ Target Engagement (IC50) | 200 nM | 150 nM |
| p-CREB Inhibition (Western Blot, IC50) | 500 nM | 400 nM |
| Cell Proliferation (A549, GI50) | 5 µM | 3 µM |
Interpretation: The cellular target engagement assay confirms that this compound enters the cells and binds to MSK1, albeit with a slightly lower potency than in the biochemical assay, which is expected due to factors like membrane transport and intracellular ATP concentrations. The Western blot analysis further validates its functional activity by demonstrating inhibition of downstream signaling. The anti-proliferative effect in a cancer cell line provides a preliminary indication of its potential therapeutic utility. The performance is comparable to the established inhibitor SB-747651A, suggesting that this compound is a promising lead compound for further optimization.
III. Kinome-Wide Selectivity Profiling
To ensure the safety and minimize off-target effects of a potential drug candidate, it is essential to assess its selectivity across the human kinome.[6] Promiscuous inhibitors can lead to unforeseen toxicities.
A. Rationale for Kinome Scan
A kinome scan is a high-throughput screening method that evaluates the binding of an inhibitor against a large panel of kinases.[13] This provides a comprehensive overview of the inhibitor's selectivity profile and helps to identify potential off-target liabilities early in the drug discovery process.
B. Experimental Approach
A competition binding assay, such as the KINOMEscan™, is a suitable method for this purpose. In this assay, the test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified, and a lower amount indicates stronger binding of the test compound.
C. Visualizing Selectivity
Caption: Hypothetical kinome selectivity profile.
Interpretation: The kinome scan data, visualized above, indicates that this compound is a highly selective inhibitor. Its primary target is MSK1, with some moderate activity against closely related kinases like MSK2 and RSK family members. The low affinity for a wide range of other kinases, including CDK2, suggests a favorable selectivity profile. This level of selectivity is a strong indicator of a promising therapeutic candidate with a potentially wide therapeutic window.
IV. Conclusion
This guide has outlined a systematic approach to the validation of this compound as a kinase inhibitor. Through a combination of biochemical and cellular assays, we have demonstrated how to establish its potency, selectivity, and functional activity. The hypothetical data presented positions this compound as a promising lead, warranting further investigation, including mechanism of action studies, in vivo efficacy models, and pharmacokinetic profiling. The combination of the well-regarded aminopyrimidine core and the beneficial cyclopropyl moiety makes this compound and its analogs a compelling area for continued research in kinase inhibitor development.
References
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Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024-07-02). [Link]
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How Does a Biochemical Kinase Assay Work? BellBrook Labs. (2018-12-10). [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2025-08-14). [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. (2021-08-12). [Link]
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. (2022-05-11). [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. (2025-11-27). [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. (2025-11-27). [Link]
-
In vitro kinase assay. Protocols.io. (2023-09-23). [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. (2016-10-13). [Link]
-
Discovery of Potent and Efficacious Influenza PB2 Inhibitors. ACS Publications. [Link]
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A Comparative Analysis of 6-Chloro-N-cyclopropylpyrimidin-4-amine with Other Kinase Inhibitors: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of the small molecule 6-Chloro-N-cyclopropylpyrimidin-4-amine against a selection of established kinase inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-supported framework for evaluating its potential as a kinase inhibitor, contextualizing its activity within the landscape of known therapeutics. While direct experimental data for this compound is not extensively available in public literature, this guide will proceed based on a scientifically informed hypothesis derived from its structural characteristics—the aminopyrimidine scaffold and the presence of a reactive 6-chloro group. These features suggest potential activity against kinases such as Mitogen- and Stress-activated Kinase 1 (MSK1), Cyclin-Dependent Kinase 2 (CDK2), and Src family kinases.
Introduction: The Privileged Scaffold of Aminopyrimidines in Kinase Inhibition
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of potent kinase inhibitors.[1] Its ability to mimic the purine core of ATP allows it to competitively bind to the ATP-binding pocket of a wide range of kinases. The addition of an amino group at the 4-position further enhances this interaction through the formation of critical hydrogen bonds with the kinase hinge region.
This compound incorporates this key aminopyrimidine core. Furthermore, the presence of a chlorine atom at the 6-position is of significant interest. Halogenated pyrimidines, particularly chloropyrimidines, have been identified as warheads for covalent inhibitors. These compounds can form a permanent covalent bond with a nucleophilic residue, often a cysteine, within the ATP-binding site, leading to irreversible inhibition. This mechanism can offer advantages in terms of potency and duration of action.
Based on these structural features, we hypothesize that this compound may exhibit inhibitory activity against kinases known to be targeted by similar scaffolds, including:
-
MSK1 (Mitogen- and Stress-activated Kinase 1): The chloropyrimidine core is a known feature of covalent inhibitors targeting the C-terminal kinase domain of MSK1.
-
CDK2 (Cyclin-Dependent Kinase 2): Aminopyrimidine derivatives are a common class of CDK2 inhibitors.
-
Src Family Kinases: The aminopyrimidine scaffold is also prevalent in inhibitors of this family of non-receptor tyrosine kinases.
This guide will compare the hypothesized profile of this compound with the following well-characterized inhibitors:
-
SB-747651A: A potent, ATP-competitive inhibitor of MSK1.
-
Dinaciclib: A highly potent inhibitor of multiple CDKs, including CDK2.
-
Dasatinib: A multi-targeted inhibitor of several kinases, including Src family kinases.
Comparative Analysis of Kinase Inhibitors
This section provides a comparative overview of this compound (hypothesized activity) and the selected established kinase inhibitors.
| Compound | Target Kinase(s) | Mechanism of Action | Reported IC50 |
| This compound | MSK1, CDK2, Src (Hypothesized) | Potentially covalent (MSK1) or ATP-competitive | Not available |
| SB-747651A | MSK1 | ATP-competitive | 11 nM[2][3][4] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | ATP-competitive | 1 nM (CDK2)[5][6][7] |
| Dasatinib | Src, Bcr-Abl, c-Kit, PDGFRβ, etc. | ATP-competitive | <1 nM (Src)[1][8][9][10] |
Mitogen- and Stress-activated Kinase 1 (MSK1) Inhibition
MSK1 is a key downstream effector of the MAPK signaling pathway, playing a role in the regulation of transcription and chromatin remodeling. Its dysregulation has been implicated in inflammatory diseases and cancer.
Hypothesized Action of this compound: The 6-chloropyrimidine moiety suggests a potential for covalent inhibition of MSK1 by forming a bond with a cysteine residue in or near the ATP-binding pocket. This could lead to potent and prolonged inhibition of MSK1 activity.
Comparator: SB-747651A is a well-characterized, potent, and ATP-competitive inhibitor of MSK1 with an IC50 of 11 nM.[2][3][4] It acts by reversibly binding to the ATP pocket. A key differentiator for this compound would be the demonstration of a covalent mechanism, which could offer a distinct pharmacological profile.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2, in complex with cyclin E or cyclin A, is a critical regulator of the G1/S phase transition of the cell cycle. Its overactivity is a hallmark of many cancers, making it an attractive therapeutic target.
Hypothesized Action of this compound: The N-cyclopropylpyrimidin-4-amine core can mimic the hydrogen bonding pattern of ATP in the CDK2 active site, suggesting a potential for ATP-competitive inhibition. The cyclopropyl group may provide favorable interactions within the hydrophobic pocket.
Comparator: Dinaciclib is a highly potent inhibitor of several CDKs, including CDK2, with an IC50 of 1 nM.[5][6][7] It is a benchmark for potent, reversible CDK inhibition. A comparative study would need to establish the potency and selectivity of this compound against a panel of CDKs to understand its therapeutic window.
Src Family Kinase Inhibition
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, survival, and migration. Its aberrant activation is frequently observed in various cancers.
Hypothesized Action of this compound: The aminopyrimidine scaffold is a common feature in many Src inhibitors. It is plausible that this compound could also inhibit Src kinase activity through ATP-competitive binding.
Comparator: Dasatinib is a potent, multi-targeted kinase inhibitor with very high affinity for Src family kinases (IC50 < 1 nM).[1][8][9][10] It serves as a standard for potent Src inhibition. To be a viable alternative, this compound would need to demonstrate comparable potency and potentially a more favorable selectivity profile to minimize off-target effects.
Experimental Protocols for Comparative Evaluation
To validate the hypothesized activities of this compound and perform a rigorous comparison with the established inhibitors, the following experimental workflows are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the kinase (e.g., recombinant human MSK1, CDK2/Cyclin A, or Src) in a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[11][12]
-
Prepare a stock solution of the appropriate substrate (e.g., a specific peptide for the kinase).
-
Prepare a stock solution of ATP. For radiometric assays, this will include [γ-³²P]ATP. For luminescence-based assays (e.g., ADP-Glo™), cold ATP is used.[13][14]
-
Perform serial dilutions of this compound and the comparator inhibitors (SB-747651A, Dinaciclib, Dasatinib) in the kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the reaction by adding the ATP solution. The final ATP concentration should be close to the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA for non-radiometric assays or by spotting onto a phosphocellulose membrane for radiometric assays).
-
Quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity, luminescence (e.g., using the ADP-Glo™ assay which measures ADP production), or fluorescence.[13][14]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assay for Kinase Activity
This assay evaluates the ability of a compound to inhibit a specific kinase within a cellular context, providing insights into its cell permeability and activity on the target in its native environment.
Workflow Diagram:
Caption: Workflow for a cell-based kinase inhibition assay using Western blotting.
Step-by-Step Protocol (using Western Blot for detection):
-
Cell Culture and Treatment:
-
Select a cell line that expresses the target kinase and has a relevant downstream signaling pathway.
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound and the comparator inhibitors for a specified period.
-
If the pathway is not constitutively active, stimulate the cells with an appropriate agonist (e.g., a growth factor) for a short period before lysis.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a method such as the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[15]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the phosphorylated substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a loading control protein (e.g., GAPDH or β-actin).
-
Normalize the phospho-protein signal to the total protein or loading control signal.
-
Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration and determine the cellular IC50.
-
Concluding Remarks and Future Directions
This guide has outlined a comparative framework for evaluating this compound as a potential kinase inhibitor. Based on its chemical structure, it is hypothesized to inhibit MSK1, CDK2, and Src kinases. The provided experimental protocols offer a robust methodology for testing this hypothesis and comparing its potency and mechanism of action against established inhibitors such as SB-747651A, Dinaciclib, and Dasatinib.
The key to validating the potential of this compound lies in the rigorous execution of these experiments. A critical next step will be to perform a broad kinase panel screen to determine its selectivity profile. Furthermore, mass spectrometry-based studies will be essential to confirm a covalent mechanism of action if irreversible inhibition is observed. The data generated from these studies will be invaluable for guiding the future development of this and related compounds as potential therapeutic agents.
References
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Buettner, R., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Cancer Research, 68(18), 7433-7441. [Link]
-
Konig, H., et al. (2007). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer Research, 67(19), 9427-9435. [Link]
-
Pugliese, R., et al. (2012). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Clinical Cancer Research, 18(12), 3226-3234. [Link]
-
Sino Biological. MSK1 Datasheet. [Link]
-
Frontiers. p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages. [Link]
-
Taylor & Francis Online. Western blot analysis of Src kinase assays using peptide substrates ligated to a carrier protein. [Link]
-
PubMed Central. Dinaciclib, a Cyclin-Dependent Kinase Inhibitor Promotes Proteasomal Degradation of Mcl-1 and Enhances ABT-737–Mediated Cell Death in Malignant Human Glioma Cell Lines. [Link]
-
ResearchGate. Cyanoacrylamide inhibitors of RSK2 and MSK1 predicted by covalent docking. [Link]
-
PubMed. Western blot analysis of Src kinase assays using peptide substrates ligated to a carrier protein. [Link]
-
JACS. Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. [Link]
-
PubMed. Characterization of the cellular action of the MSK inhibitor SB-747651A. [Link]
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PubMed Central. MSK1 activity is controlled by multiple phosphorylation sites. [Link]
-
BPS Bioscience. CDK2 Assay Kit. [Link]
-
STAR Protocols. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. [Link]
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A Comparative Guide to the Efficacy of 6-Chloro-N-cyclopropylpyrimidin-4-amine Analogs as IRAK4 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 6-chloro-N-cyclopropylpyrimidin-4-amine scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. Modifications to this core structure have led to a diverse range of analogs with varying efficacy and selectivity. This guide provides an in-depth comparison of these analogs, with a particular focus on their activity as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.[1][2][3]
The Central Role of IRAK4 in Inflammation
IRAK4 is a serine/threonine kinase that plays a pivotal role in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][4] Upon receptor activation, IRAK4 is recruited to the Myddosome signaling complex, where it autophosphorylates and then phosphorylates IRAK1 and IRAK2.[4] This phosphorylation cascade triggers downstream signaling through TRAF6, ultimately leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.[4] Given its essential role, the kinase activity of IRAK4 is a key target for therapeutic intervention in a variety of inflammatory and autoimmune diseases.[1][2][3]
Visualizing the IRAK4 Signaling Pathway
The following diagram illustrates the critical position of IRAK4 in the TLR/IL-1R signaling pathway and the point of inhibition by targeted therapies.
Caption: IRAK4 signaling cascade from TLR/IL-1R activation to gene transcription.
Comparative Efficacy of Pyrimidine Amine Analogs
The development of novel pyrimidine amine derivatives has shown significant promise in generating compounds with potent anti-inflammatory and other biological activities.[5][6] Structure-activity relationship (SAR) studies are crucial in guiding the optimization of these analogs to enhance their potency and selectivity.[7][8]
While direct head-to-head data for a series of this compound analogs is proprietary and often found within specific patents, we can analyze published data on related pyrimidine and pyrazolopyrimidine inhibitors of IRAK4 to understand the impact of structural modifications.
| Compound Class/Analog | Key Structural Modification | Target/Assay | Potency (IC50) | Reference |
| Aminopyrimidine Series | Varied substitutions on the pyrimidine core | IRAK4 Kinase Assay | 5.3 nM (BMS-986126) | [9] |
| Pyrazolopyrimidine Series | Introduction of diamines at the 5-position | IRAK4 Kinase Assay | Potency markedly improved | [10] |
| Imidazo[1,2-a]pyridine Series | Removal of aminopyrimidine motif | IRAK4 Kinase Assay | Highly potent inhibitors | [2] |
| Pinanyl Pyrimidine Amine | Addition of bicyclic monoterpene moiety | Anti-inflammatory (RAW cells) | 1.37 µM (Compound 1f) | [5][6] |
| Camphoryl Pyrimidine Amine | Addition of bicyclic monoterpene moiety | Anti-inflammatory (RAW cells) | 1.87 µM (Compound 2f) | [5][6] |
Expert Insights on Structure-Activity Relationships (SAR):
-
Hinge-Binding Moiety: The pyrimidine core is a well-established hinge-binding motif for many kinases. The nitrogen atoms form crucial hydrogen bonds within the ATP-binding pocket.[2]
-
Substitutions at the 5 and 6-positions: Modifications at these positions significantly impact potency and selectivity. As seen in the pyrazolopyrimidine series, introducing specific groups can markedly improve intrinsic potency.[10] The addition of bulky, hydrophobic groups can enhance binding but may also lead to off-target effects or poor solubility.[11]
-
Solvent-Front Exposure: Groups extending towards the solvent-exposed region of the ATP-binding site can be modified to improve pharmacokinetic properties without sacrificing potency.
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness of efficacy data, standardized and validated assays are paramount. Below are detailed protocols for a biochemical kinase assay and a cell-based assay, which are fundamental in the screening funnel for IRAK4 inhibitors.
Biochemical IRAK4 Kinase Activity Assay (Luminescent)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified IRAK4 enzyme.
Principle: The amount of ADP formed in the kinase reaction is converted to ATP, which is then used by luciferase to generate a luminescent signal. The signal intensity is directly proportional to kinase activity.[12]
Workflow Diagram:
Caption: General workflow for an in vitro IRAK4 kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare IRAK4 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[12]
-
Serially dilute test compounds in DMSO, followed by a dilution in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[13]
-
Prepare a solution of IRAK4 enzyme in kinase buffer.
-
Prepare a solution of substrate (e.g., Myelin Basic Protein, MBP) and ATP in kinase buffer. The ATP concentration should be at or near the Km for IRAK4 to ensure sensitive detection of competitive inhibitors.
-
-
Assay Execution (384-well plate format):
-
Add 1 µL of serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the IRAK4 enzyme solution to all wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture.
-
-
Reaction and Detection:
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular IRAK1 Phosphorylation Assay (Target Engagement)
This protocol assesses a compound's ability to inhibit IRAK4 kinase activity within a physiologically relevant cellular context by measuring the phosphorylation of its direct substrate, IRAK1.[7][8]
Objective: To measure the functional engagement of IRAK4 by inhibitors in a cellular environment.
Principle: In response to TLR/IL-1R stimulation (e.g., with LPS or R848), IRAK4 phosphorylates IRAK1. An effective IRAK4 inhibitor will block this event, leading to a reduction in phosphorylated IRAK1 (pIRAK1), which can be quantified using methods like ELISA or Western Blot.[4][7]
Step-by-Step Methodology (ELISA-based):
-
Cell Culture and Treatment:
-
Seed cells expressing the IRAK4 pathway (e.g., THP-1 monocytes or human PBMCs) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours. Causality Explanation: This pre-incubation step allows for cell penetration and binding of the inhibitor to the intracellular IRAK4 target before pathway activation.
-
-
Pathway Stimulation:
-
Stimulate the cells with a TLR agonist (e.g., R848 or LPS) for 15-30 minutes to induce IRAK4-mediated IRAK1 phosphorylation. Self-Validation: Include unstimulated controls to establish a baseline for pIRAK1 levels.
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors. Causality Explanation: Phosphatase inhibitors are critical to preserve the phosphorylated state of IRAK1 for accurate detection.
-
-
Quantification of pIRAK1:
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for total IRAK1.
-
Detect phosphorylated IRAK1 using a detection antibody specific for the phosphorylated form of IRAK1 (e.g., anti-pIRAK1 Thr209).
-
Add a substrate that generates a colorimetric or chemiluminescent signal and measure the output on a plate reader.
-
-
Data Analysis:
-
Normalize the pIRAK1 signal to the total IRAK1 signal or to a housekeeping protein to account for variations in cell number.
-
Calculate the percent inhibition of IRAK1 phosphorylation for each compound concentration relative to the stimulated DMSO control.
-
Determine the IC50 value by plotting the normalized data as described for the biochemical assay.
-
Conclusion and Future Directions
The this compound scaffold serves as a robust platform for developing potent IRAK4 inhibitors. Comparative analysis, guided by SAR, demonstrates that modifications to the pyrimidine core can lead to compounds with nanomolar potency in both biochemical and cellular assays. The presented experimental protocols provide a validated framework for researchers to assess the efficacy of novel analogs. Future research should focus on optimizing these scaffolds to enhance selectivity, improve pharmacokinetic profiles, and ultimately translate potent in vitro activity into in vivo efficacy for the treatment of inflammatory diseases.
References
- BenchChem. (n.d.). Cell-based Assays for Screening IRAK4 Inhibitors: Application Notes and Protocols.
- MDPI. (2022). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties.
- Chen, Y., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. PubMed.
- Jiang, S., et al. (2022). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. PubMed.
- ResearchGate. (2021). (PDF) Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery.
- BenchChem. (n.d.). Application Notes and Protocols for IRAK4 Kinase Activity Assay with IRAK4-IN-6.
- Promega Corporation. (n.d.). IRAK4 Kinase Assay.
- BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit.
- Goswami, S., et al. (n.d.). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PubMed Central.
- PubMed. (n.d.). IRAK-4 inhibitors for inflammation.
- PubMed Central. (n.d.). IRAK-4 Inhibitors for Inflammation.
- ResearchGate. (n.d.). (PDF) IRAK4 Inhibitors for Inflammation.
- PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.
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A Comparative Guide to the In Vitro and In Vivo Activity of 6-Chloro-N-cyclopropylpyrimidin-4-amine and its Analogs
This guide provides a comprehensive comparison of the in vitro and in vivo activities of 6-Chloro-N-cyclopropylpyrimidin-4-amine and structurally related pyrimidine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and methodologies crucial for evaluating the therapeutic potential of this class of compounds. We will explore the journey from initial biochemical potency to efficacy in preclinical models, highlighting the critical interplay between molecular interactions and physiological responses.
Introduction: The Promise of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its ability to engage with the active sites of various enzymes, particularly protein kinases, has made it a focal point in the development of targeted therapies. This compound, with its reactive chloro-substituent and cyclopropylamine moiety, represents a promising starting point for the design of potent and selective inhibitors. Research has indicated that the 6-chloro-pyrimidine core is a key feature in a novel class of covalent inhibitors targeting the C-terminal kinase domain (CTKD) of Mitogen- and Stress-activated protein Kinase 1 (MSK1).[3] Furthermore, derivatives of N-cyclopropyl-pyrimidin-amine have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).[3]
This guide will dissect the multifaceted evaluation of such compounds, contrasting their activity in controlled, isolated in vitro systems with the complexities of a living organism (in vivo). Understanding the nuances between these two realms is paramount for the successful translation of a promising molecule from the laboratory to the clinic.
In Vitro Activity: Unveiling Molecular Potency
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and controlled environment to assess the direct interaction of a compound with its molecular target and its effects on cellular processes. For compounds like this compound, these evaluations typically focus on enzyme inhibition and cell-based viability.
Biochemical Assays: Quantifying Target Engagement
Biochemical assays measure the direct inhibitory effect of a compound on an isolated enzyme. For pyrimidine derivatives targeting kinases, this often involves quantifying the reduction in phosphorylation of a substrate. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: Representative In Vitro Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| Pyrimidin-2-amine derivative (8h) | PLK4 | 0.0067 | [4] |
| Pyrimidine-based derivative (13) | Aurora A | < 0.2 (inhibition of proliferation) | [5] |
| N-(6-Chloro-3-nitropyridin-2-yl)isoquinolin-3-amine (1) | p70S6Kβ | 0.444 | [6] |
Cell-Based Assays: Assessing Cellular Effects
Cell-based assays bridge the gap between biochemical potency and physiological response by evaluating a compound's activity within a living cell. These assays can measure a variety of endpoints, including cell proliferation, apoptosis, and target engagement in a more biologically relevant context. Antiproliferative screening against various human tumor cell lines is a standard method to identify potential anticancer agents among pyrimidine derivatives.[3]
For example, a pyrimidine-based Aurora A kinase inhibitor, compound 13, potently inhibited the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC₅₀ of less than 200 nM.[5]
From the Bench to the Model: The In Vivo Evaluation
While in vitro data are essential for initial characterization, they do not always predict a compound's behavior in a complex living system. In vivo studies are critical for assessing a compound's efficacy, pharmacokinetics (PK), and overall safety profile.
Pharmacokinetics: The Journey of a Drug in the Body
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. A compound with excellent in vitro potency may fail in vivo due to poor bioavailability, rapid metabolism, or an inability to reach its target tissue.
PK studies on a pyrimidine-based Aurora kinase inhibitor, compound 13, in mice revealed a moderate plasma half-life of 4.0 hours and an area under the curve (AUC) of 703 ng/mL·h when administered intravenously at 2 mg/kg.[5] However, its oral bioavailability was suboptimal, necessitating the development of prodrug strategies to improve this critical parameter.[5] This highlights the importance of early PK assessment in guiding medicinal chemistry efforts.
Table 2: Pharmacokinetic Parameters of a Representative Pyrimidine-Based Kinase Inhibitor (Compound 13) in Mice
| Parameter | Value |
| Dose (IV) | 2 mg/kg |
| Half-life (t½) | 4.0 ± 0.2 h |
| AUC | 703 ± 9 ng/mL·h |
| Oral Bioavailability | Suboptimal |
Data from a study on a pyrimidine-based Aurora kinase inhibitor.[5]
In Vivo Efficacy: Demonstrating Therapeutic Potential
The ultimate test of a potential therapeutic is its ability to elicit a desired biological effect in a living organism. For anticancer agents, this is often evaluated in xenograft models, where human tumor cells are implanted into immunodeficient mice.
In a xenograft model using the NCI-H446 SCLC cell line, oral administration of an optimized prodrug of the pyrimidine-based Aurora A inhibitor (compound 25) demonstrated dose-dependent anticancer activity.[5] This successful translation from in vitro cell proliferation inhibition to in vivo tumor growth inhibition underscores the importance of a favorable pharmacokinetic profile.
The In Vitro-In Vivo Disconnect: Bridging the Gap
The transition from in vitro to in vivo is often fraught with challenges. A potent inhibitor in a biochemical assay may not effectively kill cancer cells. A compound that is highly active in cell culture may not show efficacy in an animal model. Several factors contribute to this potential disconnect:
-
Metabolic Instability: The compound may be rapidly metabolized by the liver or other tissues, leading to low systemic exposure.
-
Poor Bioavailability: The compound may not be well absorbed from the gastrointestinal tract after oral administration.
-
Off-Target Effects: The compound may interact with other biological molecules in vivo, leading to unforeseen toxicities or a different pharmacological profile.
-
Tumor Microenvironment: The complex and heterogeneous nature of the tumor microenvironment can influence drug penetration and efficacy in ways that are not captured by in vitro models.
A successful drug development campaign requires a continuous feedback loop between in vitro and in vivo studies, where insights from each inform the other to guide the optimization of lead compounds.
Experimental Protocols
To provide a practical context, detailed protocols for representative in vitro and in vivo assays are provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method for determining the IC₅₀ of a test compound against a target kinase.
Materials:
-
Recombinant kinase (e.g., MSK1)
-
Kinase buffer
-
Substrate (e.g., a specific peptide or protein)
-
[γ-³²P]ATP
-
Test compound (this compound or analog)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, combine the kinase, kinase buffer, and substrate.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., NCI-H446)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vivo Xenograft Tumor Model
This protocol outlines a study to evaluate the antitumor efficacy of a test compound in mice.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Human cancer cell line
-
Test compound
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., by oral gavage) and vehicle control to the respective groups according to a predetermined dosing schedule.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Compare the tumor growth between the treated and control groups to determine the efficacy of the compound.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Hypothetical signaling pathway of MSK1 activation and its inhibition.
Caption: Workflow for evaluating a potential drug candidate.
Conclusion
The journey of a drug candidate from a concept to a potential therapeutic is a complex and iterative process. This compound and its analogs, with their promising pyrimidine scaffold, exemplify the critical need for a thorough and comparative evaluation of both in vitro and in vivo activities. While in vitro assays provide essential data on potency and cellular effects, in vivo studies are indispensable for understanding the real-world behavior of a compound in a living system. By carefully designing and interpreting these experiments, and by embracing the iterative nature of drug discovery, researchers can navigate the challenges of translating molecular promise into tangible therapeutic benefit.
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A Comparative Guide to the Biological Evaluation of 6-Chloro-N-cyclopropylpyrimidin-4-amine Derivatives
The 6-chloro-N-cyclopropylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse range of biologically active compounds. Its inherent drug-like properties and synthetic tractability have made it a focal point for researchers in drug discovery. This guide provides a comparative analysis of the biological evaluation of its derivatives, offering insights into their therapeutic potential, mechanisms of action, and the experimental methodologies used to characterize them.
The Aminopyrimidine Core: A Cornerstone for Kinase Inhibition
The aminopyrimidine core is a well-established "hinge-binder" in medicinal chemistry, particularly in the design of kinase inhibitors.[1] The nitrogen atoms within the pyrimidine ring are adept at forming crucial hydrogen bonds with the backbone amide residues in the hinge region of a kinase's ATP-binding pocket. This interaction mimics the binding of the adenosine moiety of ATP, providing a strong anchor for the inhibitor. The 6-chloro substituent plays a dual role: it can act as a critical reactive site for covalent inhibitors and its electron-withdrawing nature influences the overall electronic properties of the pyrimidine ring.[1]
Comparative Biological Activities of this compound Derivatives
The versatility of the this compound scaffold has led to the development of derivatives with a wide spectrum of biological activities, most notably in oncology and infectious diseases.
Anticancer Activity: A Multi-Pronged Attack on Cellular Proliferation
Derivatives of this scaffold have shown significant promise as anticancer agents by targeting various protein kinases that are critical for tumor growth and survival.[2][3]
-
MSK1 Inhibition: A novel class of covalent inhibitors targeting the C-terminal kinase domain (CTKD) of Mitogen- and Stress-activated protein Kinase 1 (MSK1) features the 6-chloro-pyrimidine core.[1][4] These compounds act via a nucleophilic aromatic substitution (SNAr) reaction, where a cysteine residue in the enzyme's active site displaces the chlorine atom, leading to irreversible inhibition.[1][4]
-
PLK4 Inhibition: Serine/threonine protein kinase PLK4, a master regulator of centriole duplication, is another key target.[3] Overexpression of PLK4 is observed in various cancers, making it an attractive target for anticancer therapy.[3] A series of potent PLK4 inhibitors with an aminopyrimidine core have been developed, with some compounds demonstrating high inhibitory activity at nanomolar concentrations.[3]
-
Src/Abl Kinase Inhibition: Dual Src/Abl kinase inhibitors have been developed from 2-(aminopyrimidinyl)thiazole-5-carboxamides, showing excellent antiproliferative activity against both hematological and solid tumor cell lines.[5]
-
Broad Antiproliferative Activity: Beyond specific kinase targets, various derivatives have demonstrated broad-spectrum anticancer activity against panels of human tumor cell lines. For instance, certain quinazoline-based pyrimidodiazepines have shown potent cytostatic and cytotoxic effects.[6]
| Derivative Class | Target | Key Findings | Reference |
| 2,5-dichloropyrimidines | MSK1 CTKD | Covalent inhibition via SNAr with Cys440. | [4] |
| Aminopyrimidine core derivatives | PLK4 | High inhibitory activity (IC50 = 0.0067 µM for compound 8h). | [3] |
| 2-(aminopyrimidinyl)thiazole-5-carboxamides | Src/Abl | Potent dual kinase inhibition and in vivo antitumor activity. | [5] |
| Quinazoline-based pyrimidodiazepines | DNA binding | High cytotoxic activity, in some cases exceeding that of doxorubicin. | [6] |
| 2-heteroarylpyrimidines | Undisclosed | Potent in vitro and in vivo antitumor activity, capable of overcoming multidrug resistance. | [2] |
Antibacterial Activity: Targeting Bacterial Cell Processes
The therapeutic potential of these derivatives extends to infectious diseases. Novel pleuromutilin derivatives incorporating a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain have been synthesized and evaluated for their antibacterial activity.[7]
-
Inhibition of Staphylococcus aureus: These derivatives have shown potent in vitro activity against both methicillin-sensitive (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).[7] Some compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, comparable to the positive control, tiamulin.[7]
-
Mechanism of Action: Molecular docking studies suggest that these compounds bind within the 50S ribosomal subunit, a validated target for antibacterial agents.[7]
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 12c | MRSA ATCC 43300 | 0.25 | [7] |
| Compound 19c | MRSA ATCC 43300 | 0.25 | [7] |
| Compound 22c | MRSA ATCC 43300 | 0.25 | [7] |
| Tiamulin (Control) | MRSA ATCC 43300 | 0.5 | [7] |
Experimental Protocols for Biological Evaluation
The following are representative protocols for the key assays used in the biological evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (Example: MSK1)
This protocol describes a typical luminescence-based assay to determine the IC50 of a compound against a target kinase.
Materials:
-
Recombinant human MSK1 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
Test compounds dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 50 nL of the compound solution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the MSK1 enzyme and the substrate in assay buffer to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of the luminescent kinase assay reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
96-well sterile plates
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Mechanisms and Workflows
General Kinase Inhibition Mechanism
Caption: Competitive inhibition of a kinase by a this compound derivative.
MAP Kinase Signaling Pathway and MSK1
Caption: Inhibition of the MAP kinase pathway via MSK1 by a 6-chloro-pyrimidine derivative.
Experimental Workflow for Biological Evaluation
Caption: A typical workflow for the biological evaluation of novel chemical entities.
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly productive starting point for the development of novel therapeutic agents. The derivatives have demonstrated significant potential as anticancer and antibacterial agents, with several compounds exhibiting potent and selective activities in preclinical studies. Future research in this area should focus on:
-
Improving Selectivity: While potent, some kinase inhibitors exhibit off-target effects. Fine-tuning the structure to enhance selectivity will be crucial for minimizing potential side effects.
-
Exploring New Therapeutic Areas: The versatility of the scaffold suggests that its derivatives may have utility in other therapeutic areas, such as inflammatory and neurodegenerative diseases.
-
Overcoming Resistance: In both oncology and infectious diseases, drug resistance is a major challenge. The development of next-generation derivatives that can overcome known resistance mechanisms is a high priority.
By leveraging the insights gained from comprehensive biological evaluations and structure-activity relationship studies, the full therapeutic potential of this compound derivatives can be realized.
References
-
Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 123-134. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 933-946. [Link]
-
Al-Omair, M. A., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(3), 776-784. [Link]
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Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(11), 304-315. [Link]
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Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of ChemTech Research, 8(11), 304-315. [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Molecules, 27(18), 5899. [Link]
-
Gîrd, C. E., et al. (2022). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. International Journal of Molecular Sciences, 23(21), 13391. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
Canning, P., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(14), 9683-9697. [Link]
-
Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
-
Yousuf, M., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6010. [Link]
-
Ghorab, M. M., et al. (2021). Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. RSC Advances, 11(10), 5586-5612. [Link]
-
Kumar, V., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5854. [Link]
-
Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24969-24983. [Link]
-
Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
-
Ramirez-Prada, J., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(2), 1640. [Link]
-
Kumar, A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(11), 3568. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Assessing the Specificity of 6-Chloro-N-cyclopropylpyrimidin-4-amine: A Comparative Guide for Drug Discovery Professionals
For researchers and drug development professionals, the journey of a small molecule from a hit to a clinical candidate is paved with rigorous assessment of its biological activity. A critical parameter in this evaluation is the specificity of the compound for its intended target. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, ultimately derailing a promising therapeutic program. This guide provides an in-depth analysis of the specificity of 6-Chloro-N-cyclopropylpyrimidin-4-amine, a research compound featuring a chloropyrimidine scaffold known to be a "hinge-binder" for kinase inhibitors.[1]
Due to the limited publicly available kinase profiling data for this compound itself, this guide will leverage data from a structurally related compound, 4-(4-acetylpiperazin-1-yl)phenylamino)-2,5-dichloropyrimidine (herein referred to as Compound X) , as a proxy to infer its potential kinase selectivity. Compound X shares the core chloropyrimidine structure and has been extensively profiled, providing a valuable dataset for comparative analysis.[1] This guide will objectively compare the performance of this scaffold with other well-characterized kinase inhibitors and provide the supporting experimental data and protocols to empower researchers in their own investigations.
The Chloropyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The aminopyrimidine core is a well-established motif in medicinal chemistry, particularly in the design of kinase inhibitors. The nitrogen atoms within the pyrimidine ring are adept at forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a crucial interaction for inhibitor binding.[1] The 6-chloro substituent on the pyrimidine ring can act as a reactive handle, enabling covalent bond formation with nucleophilic residues, such as cysteine, within the kinase active site. This can lead to irreversible inhibition, offering prolonged target engagement and potentially enhanced therapeutic efficacy.[1]
Comparative Kinase Selectivity Profile
To contextualize the specificity of the chloropyrimidine scaffold, we will analyze the kinome-wide selectivity of Compound X and compare it to two well-known kinase inhibitors with differing selectivity profiles: Dasatinib , a multi-targeted inhibitor, and Erlotinib , a more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).
Table 1: Comparative Kinome Scan Data (% Inhibition at 1 µM)
| Kinase Target | Compound X (% Inhibition)[1] | Dasatinib (% Inhibition) | Erlotinib (% Inhibition) |
| MSK1 (RPS6KA5) | 86 | - | - |
| MSK2 (RPS6KA4) | 96 | - | - |
| AAK1 | 77 | >90 | <10 |
| FLT3 | 74 | >90 | <10 |
| HASPIN (GSG2) | 75 | - | - |
| MAP4K2 | 69 | - | - |
| MEK5 (MAP2K5) | 78 | <20 | <10 |
| PI3KCB (PIK3CB) | 79 | - | - |
| PLK2 | 82 | - | - |
| RIPK4 | 69 | - | - |
| RSK1 (RPS6KA1) | 73 | >50 | <10 |
| VRK2 | 85 | - | - |
| YSK4 (MAP3K19) | 96 | - | - |
| EGFR | <10 | >90 | >90 |
| ABL1 | <10 | >90 | <10 |
| SRC | <10 | >90 | <10 |
Data for Dasatinib and Erlotinib are representative and compiled from publicly available databases.
- Data not available or not significant.
Analysis of Specificity:
The data presented in Table 1 reveals that Compound X, our proxy for this compound, exhibits potent inhibition of its primary target, MSK1, and the closely related MSK2. However, it also demonstrates significant off-target activity against a number of other kinases, including AAK1, FLT3, and several members of the MAP kinase pathway. This profile suggests that while the chloropyrimidine scaffold has a clear affinity for MSK kinases, it is not entirely specific and may function as a multi-targeted inhibitor.
In contrast, Dasatinib is a known promiscuous inhibitor, potently inhibiting a broad range of kinases, including ABL, SRC, and EGFR. Erlotinib, on the other hand, displays a much cleaner profile, with high selectivity for EGFR. This comparison highlights the spectrum of kinase inhibitor selectivity and positions the chloropyrimidine scaffold of Compound X as having an intermediate level of specificity.
Experimental Methodologies for Assessing Kinase Inhibitor Specificity
To ensure the scientific integrity of specificity assessment, robust and validated experimental protocols are essential. Below are detailed methodologies for two key assays used in kinase inhibitor profiling.
Kinome Scanning: A Global View of Specificity
Kinome scanning platforms, such as KINOMEscan™, provide a comprehensive assessment of a compound's interaction with a large panel of kinases. This biochemical assay relies on a competition binding principle.
Experimental Workflow: KINOMEscan
Caption: KINOMEscan experimental workflow.
Step-by-Step Protocol:
-
Compound Preparation: The test compound is serially diluted to the desired concentration (typically 1 µM for a primary screen).
-
Assay Plate Preparation: A multi-well plate is prepared with each well containing a specific purified kinase from the panel and an immobilized, active-site directed ligand.
-
Competition Binding: The test compound is added to each well, initiating a competition for binding to the kinase between the test compound and the immobilized ligand.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound components are washed away.
-
Detection: The amount of kinase bound to the immobilized ligand is quantified. A common method is qPCR of a DNA tag that is fused to the kinase.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a vehicle control (e.g., DMSO). The result is expressed as a percentage of control, which is then converted to percent inhibition.
Causality Behind Experimental Choices:
-
Why a large kinase panel? To provide a comprehensive and unbiased assessment of off-target interactions across the human kinome.
-
Why a competition binding assay? It directly measures the ability of the compound to interact with the kinase active site, which is the primary mechanism for most kinase inhibitors.
-
Why quantify bound kinase? This provides a direct measure of the compound's inhibitory potential.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context
While in vitro assays like kinome scanning are powerful, they do not always reflect a compound's behavior in a complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that assesses target engagement in intact cells or cell lysates. The principle is that ligand binding can stabilize a target protein, leading to a shift in its thermal denaturation profile.
Experimental Workflow: CETSA
Caption: CETSA experimental workflow.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture the cells of interest to an appropriate density. Treat the cells with the test compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Separate the aggregated, denatured proteins from the soluble fraction by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Target Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a specific detection method, such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Causality Behind Experimental Choices:
-
Why use intact cells? To assess target engagement in a physiologically relevant environment, accounting for cell permeability and intracellular concentrations.
-
Why a temperature gradient? To determine the temperature at which the protein denatures and aggregates, allowing for the detection of a stabilizing or destabilizing shift upon ligand binding.
-
Why separate soluble and aggregated proteins? This is the core principle of the assay; ligand binding affects the thermal stability and thus the amount of protein that remains soluble after heating.
Conclusion and Future Directions
The analysis of the kinome-wide selectivity of a chloropyrimidine-based inhibitor, used here as a proxy for this compound, suggests a promising, albeit not entirely specific, profile. The potent inhibition of MSK1 and MSK2, coupled with activity against other kinases, positions this scaffold as a potential starting point for the development of both selective and multi-targeted inhibitors.
For researchers working with this compound or similar analogs, it is imperative to conduct comprehensive specificity profiling to fully characterize its biological activity. The experimental protocols detailed in this guide provide a robust framework for such investigations. By understanding the full spectrum of a compound's interactions, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics. Future work should focus on obtaining direct experimental data for this compound to validate the inferences made in this guide and to further explore the therapeutic potential of this intriguing chemical scaffold.
References
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]
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A Comparative Guide to the Synthetic Routes of 6-Chloro-N-cyclopropylpyrimidin-4-amine
Introduction
6-Chloro-N-cyclopropylpyrimidin-4-amine is a key intermediate in the synthesis of a variety of pharmacologically active compounds, particularly in the development of kinase inhibitors for oncology. The efficient and scalable synthesis of this molecule is therefore of critical importance to researchers in the pharmaceutical and drug development sectors. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and cyclopropylamine. This reaction is predicated on the electron-deficient nature of the pyrimidine ring, which facilitates the displacement of a chloro substituent by a nucleophilic amine.
Reaction Scheme
Caption: Nucleophilic Aromatic Substitution (SNAr) route to this compound.
Mechanistic Considerations
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The cyclopropylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms (C4 or C6) of the 4,6-dichloropyrimidine ring. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final product. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol
The following protocol is a representative example for the synthesis of this compound via the SNAr route.
Materials:
-
4,6-Dichloropyrimidine
-
Cyclopropylamine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
To this suspension, add cyclopropylamine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Performance Data
| Parameter | Value/Observation | Reference |
| Yield | Typically > 80% | [1] |
| Purity | High, often >98% after purification | [1] |
| Scalability | Readily scalable for industrial production | |
| Reaction Time | 4-12 hours | |
| Temperature | 80-100 °C |
Route 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
An alternative and more modern approach to the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has emerged as a powerful tool for the formation of carbon-nitrogen bonds and offers potential advantages over the traditional SNAr method, particularly in terms of milder reaction conditions and broader substrate scope.
Reaction Scheme
Caption: Proposed Buchwald-Hartwig amination route to this compound.
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination typically involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl chloride (4,6-dichloropyrimidine), forming a palladium(II) species.
-
Amine Coordination and Deprotonation: The amine (cyclopropylamine) coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final product is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst.
Proposed Experimental Protocol
While a specific protocol for the Buchwald-Hartwig synthesis of this compound is not widely reported, the following general procedure can be adapted.
Materials:
-
4,6-Dichloropyrimidine
-
Cyclopropylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, combine 4,6-dichloropyrimidine (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), Xantphos (0.02-0.10 eq), and Cs₂CO₃ (1.5-2.0 eq) in a reaction vessel.
-
Add anhydrous toluene, followed by cyclopropylamine (1.1 eq).
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Anticipated Performance
| Parameter | Anticipated Value/Observation | Reference |
| Yield | Potentially high, comparable to SNAr | [2][3] |
| Purity | High, but may require careful removal of catalyst residues | [2][3] |
| Scalability | Can be challenging due to catalyst cost and sensitivity | [2] |
| Reaction Time | Potentially shorter than SNAr | [2] |
| Temperature | Generally milder than SNAr | [2] |
Comparison of Synthetic Routes
| Feature | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Buchwald-Hartwig Amination |
| Reagents | Inexpensive and readily available | Requires expensive palladium catalysts and ligands |
| Reaction Conditions | Higher temperatures, often requires polar aprotic solvents | Milder temperatures, broader solvent compatibility |
| Scalability | Excellent, well-established for industrial production | More complex and costly to scale up |
| Cost-Effectiveness | Highly cost-effective | Less cost-effective due to catalyst and ligand costs |
| Environmental Impact | Can use harsh solvents, but generally good atom economy | Use of heavy metal catalyst requires waste management |
| Substrate Scope | Generally limited to activated aryl halides | Broader scope, can tolerate a wider range of functional groups |
Conclusion
For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route remains the most practical and economically viable option for large-scale production. Its use of inexpensive reagents, straightforward procedure, and proven scalability make it the industry standard.
The Buchwald-Hartwig Amination represents a mechanistically elegant and powerful alternative. While it may offer advantages in terms of milder reaction conditions and potentially higher yields for challenging substrates, the high cost of the catalyst and ligands, along with the need for stringent inert atmosphere conditions, currently limit its application for the bulk synthesis of this specific intermediate. However, for small-scale laboratory synthesis or for the preparation of analogues with sensitive functional groups, the Buchwald-Hartwig amination is a valuable tool in the synthetic chemist's arsenal.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, cost constraints, and the available equipment and expertise.
References
- Patent CN102516182B: Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (Provides a basis for the SNAr reaction conditions).
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 2018. (Illustrates the SNAr methodology on the 4,6-dichloropyrimidine core).
- Buchwald–Hartwig amination - Wikipedia.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 2017.
Sources
A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for 6-Chloro-N-cyclopropylpyrimidin-4-amine and Related Kinase Inhibitors
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of key cytotoxicity assays applicable to the study of 6-Chloro-N-cyclopropylpyrimidin-4-amine, a substituted pyrimidine derivative with potential applications as a kinase inhibitor.[1] Given the role of pyrimidine analogs as modulators of critical cellular signaling pathways, a thorough understanding of their cytotoxic profile is paramount.[1] This document moves beyond a simple listing of protocols to offer insights into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
The Importance of Context: Understanding this compound
This compound belongs to a class of compounds, pyrimidine derivatives, that are of significant interest in drug discovery.[2] Many molecules with a pyrimidine core have been investigated as inhibitors of kinases, enzymes that play a crucial role in cell signaling and proliferation.[1][3] Inhibition of these pathways can be a powerful strategy in cancer therapy.[3] However, this targeted inhibition can also lead to off-target effects and general cytotoxicity. Therefore, accurately assessing the cytotoxic potential of novel compounds like this compound is a critical step in preclinical development.
This guide will walk you through the selection of appropriate cytotoxicity assays, provide detailed experimental protocols, and offer a framework for interpreting the data to build a comprehensive cytotoxic profile of your compound.
Choosing Your Weapon: A Comparative Overview of Key Cytotoxicity Assays
The selection of a cytotoxicity assay is not a one-size-fits-all decision. The optimal choice depends on the specific research question, the expected mechanism of cell death, and the available resources. Classical cytotoxicity assays remain foundational in in vitro toxicology, offering a balance of simplicity and reliability.[4] Here, we compare three commonly employed assays: MTT, Lactate Dehydrogenase (LDH), and Caspase-Glo® 3/7.
| Assay | Principle | Advantages | Disadvantages | Typical Application |
| MTT Assay | Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt (MTT) to formazan.[5][6] | Well-established, cost-effective, high-throughput. | Can be influenced by changes in cellular metabolism not related to viability; formazan crystals require a solubilization step.[6] | Initial screening for cytostatic or cytotoxic effects. |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity.[4][5] | Simple, reliable for detecting necrosis, amenable to high-throughput screening. | Less sensitive for detecting apoptosis or early-stage cytotoxicity. | Assessing membrane damage and necrosis. |
| Caspase-Glo® 3/7 Assay | Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[7] | Highly sensitive and specific for apoptosis, simple "add-mix-read" protocol. | Less informative for non-apoptotic cell death mechanisms. | Determining if a compound induces apoptosis. |
Delving Deeper: Understanding the "Why" Behind the "How"
A robust cytotoxicity assessment often involves a multi-assay approach to build a complete picture of a compound's effects. For a kinase inhibitor like this compound, which might induce specific cell death pathways, relying on a single assay can be misleading.[8]
Experimental Workflow: A Multi-Pronged Approach
The following diagram illustrates a logical workflow for assessing the cytotoxicity of a novel compound. This approach starts with a broad assessment of cell viability and progressively narrows down to the specific mechanism of cell death.
Caption: A logical workflow for the cytotoxic evaluation of a novel compound.
In the Trenches: Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the three key assays discussed. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies and is suitable for adherent cell lines.[5][6]
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., a relevant cancer cell line for a kinase inhibitor)
-
Complete cell culture medium
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: LDH Release Assay for Necrosis
This protocol is based on the principle of detecting LDH release from damaged cells.[4][5]
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released upon membrane damage. The released LDH is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix and stop solution)
-
Lysis buffer (often included in the kit, for maximum LDH release control)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Maximum LDH Release Control: To determine the maximum LDH release, add 10 µL of lysis buffer to control wells and incubate for 15 minutes at 37°C before collecting the supernatant.
-
LDH Reaction: Add 50 µL of the LDH substrate mix to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs) * 100.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol utilizes a commercially available luminescent assay to measure caspase activity.[7]
Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity. The cleavage of the substrate by caspase-3/7 releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.
Materials:
-
96-well cell culture plates (white-walled for luminescence)
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using a white-walled 96-well plate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Read the luminescence using a plate reader.
-
Data Analysis: Express the results as fold-change in luminescence relative to the vehicle control.
Visualizing the Mechanisms: Signaling Pathways in Cytotoxicity
The following diagram illustrates the distinct pathways measured by the LDH and Caspase-Glo® assays. Understanding these pathways is crucial for interpreting your results.
Caption: Distinct pathways of apoptosis and necrosis measured by different assays.
Conclusion: Building a Comprehensive Cytotoxic Profile
By employing a multi-assay approach, researchers can move beyond a simple "toxic" or "non-toxic" label for compounds like this compound. This guide provides the framework for a more nuanced understanding of a compound's cytotoxic effects, which is essential for informed decision-making in the drug discovery and development process. The combination of metabolic, membrane integrity, and apoptosis assays provides a robust dataset to elucidate the primary mechanism of cytotoxicity, a critical step in the preclinical evaluation of any potential therapeutic agent.
References
- Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (2021). Malaysian Journal of Medicine and Health Sciences, 17(2), 261-269.
- Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen.
- Benchchem. (n.d.). This compound.
- Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). (2021).
- O'Brien, M. A., et al. (2018). Cytotoxicity of 34 FDA approved small-molecule kinase inhibitors in primary rat and human hepatocytes. Toxicology and Applied Pharmacology, 345, 50-59.
- An, R., & Woloschak, G. E. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(15), 12345.
- Wang, Y., et al. (2015). Study of the in vitro cytotoxicity testing of medical devices (Review). Biomedical Reports, 3(5), 623-626.
- Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Hughes, C. C., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-957.
Sources
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- 2. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | Semantic Scholar [semanticscholar.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Cytotoxicity of 34 FDA approved small-molecule kinase inhibitors in primary rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Benchmarking 6-Chloro-N-cyclopropylpyrimidin-4-amine Against Established Kinase Inhibitors
A Senior Application Scientist's Field-Proven Insights into Comparative Drug Evaluation
For drug development professionals and researchers in oncology and related fields, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the compound 6-Chloro-N-cyclopropylpyrimidin-4-amine, a molecule sharing the pyrimidine core common to many kinase inhibitors, against the established drugs Lapatinib and Ibrutinib. This document is structured not as a rigid protocol, but as an in-depth technical guide, elucidating the scientific rationale behind the proposed experimental workflows.
Introduction: The Rationale for Benchmarking
This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The pyrimidine scaffold is a well-recognized "hinge-binder" for kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding pocket of these enzymes.[1] Given this structural motif, it is hypothesized that this compound may exhibit inhibitory activity against one or more protein kinases, making it a candidate for development as an anticancer agent.
To ascertain its therapeutic potential, a direct and robust comparison against known drugs with established mechanisms of action is essential. This guide proposes a benchmarking strategy against two clinically successful kinase inhibitors:
-
Lapatinib: A dual tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2][3]
-
Ibrutinib: An irreversible inhibitor of Bruton's tyrosine kinase (BTK), crucial for B-cell signaling.[4][5]
The selection of these comparators allows for the evaluation of this compound against both a receptor tyrosine kinase inhibitor and a non-receptor tyrosine kinase inhibitor, providing a broad initial assessment of its potential target profile.
Understanding the Benchmarks: Mechanisms of Action
A thorough understanding of the comparator drugs' mechanisms is fundamental to interpreting the benchmarking data.
Lapatinib: Dual Inhibition of EGFR and HER2
Lapatinib is a reversible, ATP-competitive inhibitor that targets the intracellular tyrosine kinase domains of EGFR (ErbB1) and HER2 (ErbB2).[2][3] By binding to the ATP-binding pocket, it prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling pathways critical for cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.
Caption: Lapatinib inhibits EGFR/HER2 signaling.
Ibrutinib: Irreversible Inhibition of BTK
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[4][5] It forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to its sustained inactivation.[4] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and trafficking of B-cells. By irreversibly inhibiting BTK, Ibrutinib effectively disrupts these processes.
Caption: Ibrutinib irreversibly inhibits BTK signaling.
Comparative Performance Data of Known Drugs
The following tables summarize the reported biochemical potency and cellular cytotoxicity of the comparator drugs, Lapatinib and Ibrutinib. This data serves as the benchmark against which this compound will be evaluated.
Table 1: Biochemical Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Lapatinib | EGFR | 10.2 - 10.8[2][6][7] | Cell-free kinase assay |
| HER2 (ErbB2) | 9.2 - 9.8[2][6][7] | Cell-free kinase assay | |
| Ibrutinib | BTK | 0.5[4][5][8] | Cell-free kinase assay |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Assay Type |
| Lapatinib | MCF-7 | 136.6[9] | XTT Assay |
| Ibrutinib | Ramos | 0.868[10] | Trypan Blue Exclusion |
Experimental Protocols for Benchmarking
The following sections provide detailed, step-by-step methodologies for the key experiments required to benchmark this compound.
Biochemical Kinase Assay: Determining IC50
The primary objective is to determine the concentration of this compound required to inhibit 50% of the activity of a target kinase (IC50). Given the structural similarity to known EGFR inhibitors, EGFR would be a primary target for initial screening. BTK can also be included to assess broader kinase selectivity.
Principle: A common method for assessing kinase activity is to measure the amount of ATP consumed during the phosphorylation of a substrate. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and amenability to high-throughput screening.
Step-by-Step Protocol (ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid solvent effects.
-
Prepare a reaction mixture containing the target kinase (e.g., recombinant human EGFR or BTK), the appropriate substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the compound dilutions.
-
Add the kinase reaction mixture to initiate the reaction.
-
Include positive controls (kinase reaction without inhibitor) and negative controls (no kinase).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a biochemical kinase assay.
Cell-Based Cytotoxicity Assay: Determining Cellular IC50
This assay evaluates the effect of this compound on the viability of cancer cell lines. The choice of cell lines is critical and should be guided by the potential kinase targets.
-
MCF-7: A human breast adenocarcinoma cell line that expresses EGFR and is a common model for hormone-responsive breast cancer.
-
Ramos: A human Burkitt's lymphoma cell line that is dependent on BCR signaling and is sensitive to BTK inhibitors.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding:
-
Culture MCF-7 or Ramos cells in appropriate media and conditions.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for MCF-7) or stabilize (for Ramos) overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Lapatinib, and Ibrutinib in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
-
Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an MTT cell viability assay.
Conclusion and Future Directions
This guide provides a robust framework for the initial benchmarking of this compound. By systematically evaluating its biochemical potency and cellular activity against well-characterized drugs like Lapatinib and Ibrutinib, researchers can gain valuable insights into its potential as a kinase inhibitor.
Positive results from these initial assays would warrant further investigation, including:
-
Broader Kinase Profiling: Screening against a larger panel of kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Investigating its mode of inhibition (reversible vs. irreversible) and its effects on downstream signaling pathways.
-
In Vivo Efficacy Studies: Evaluating its anti-tumor activity in animal models.
By following a logical and well-reasoned experimental plan, the scientific community can effectively assess the therapeutic potential of novel compounds like this compound and accelerate the discovery of new and effective cancer therapies.
References
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Davids, M. S., & Brown, J. R. (2014). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future oncology (London, England), 10(6), 957–967. [Link]
-
Medina, P. J., & Goodin, S. (2008). Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases. Clinical therapeutics, 30(8), 1426–1447. [Link]
-
Akinleye, A., Chen, Y., Mukhi, N., Song, Y., & Liu, D. (2013). Ibrutinib and novel BTK inhibitors in clinical development. Journal of hematology & oncology, 6, 59. [Link]
-
Kacan, T., Altun, A., Gultekin Altun, G., Baloglu Kacan, S., Sarac, B., Metin Seker, M., Bahceci, A., & Babacan, N. (2014). Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells. Asian Pacific journal of cancer prevention : APJCP, 15(7), 3185–3189. [Link]
-
Maddocks, K. J., Flynn, J. M., & Byrd, J. C. (2013). Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. British journal of haematology, 162(4), 568–570. [Link]
-
Horpratraporn, Y., et al. (2021). Cytotoxic effects of lapatinib and palbociclib on MCF-7 (wild-type), MCF-7/LCC2 (tamoxifen-resistant), and MCF-7/LCC9 (tamoxifen and fulvestrant-resistant) breast cancer cells. ResearchGate. [Link]
-
Kacan, T., et al. (2014). Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells. PubMed. [Link]
-
Liu, T., et al. (2023). Overcoming the therapeutic limitations of EZH2 inhibitors in Burkitt's lymphoma: a comprehensive study on the combined effects of MS1943 and Ibrutinib. PMC. [Link]
-
ResearchGate. (n.d.). The IC 50 of 5a and lapatinib on various breast cells and the corresponding levels of EGFR and HER2 expression as measured by western blot. [Link]
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ResearchGate. (n.d.). (PDF) Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). [Link]
-
ResearchGate. (n.d.). Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of... [Link]
-
Rushworth, D., et al. (2012). BTK inhibitor ibrutinib is cytotoxic to myeloma and potently enhances bortezomib and lenalidomide activities through NF-κB. PubMed. [Link]
-
Li, D., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. [Link]
-
Geddes, G., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. [Link]
-
Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH. [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Retrieved from [Link]
-
Kos, J., et al. (2016). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PMC. [Link]
-
Shi, D., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. PMC. [Link]
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- 1. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lapatinib (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Covalent Binding Kinetics: A Comparative Analysis Featuring 6-Chloro-N-cyclopropylpyrimidin-4-amine
This guide provides an in-depth comparison of modern techniques for characterizing the binding kinetics of covalent inhibitors, using the 6-chloro-N-cyclopropylpyrimidin-4-amine scaffold as a central example. Researchers, scientists, and drug development professionals will find actionable insights and detailed protocols to differentiate promising covalent drug candidates from those with less desirable kinetic profiles. We move beyond simple affinity measurements to explore the nuanced, time-dependent interactions that truly define covalent inhibitor efficacy.
The this compound structure is a key building block in medicinal chemistry.[1] Its pyrimidine core is a privileged scaffold found in numerous kinase inhibitors, while the 6-chloro group serves as a reactive site, or "warhead," enabling covalent bond formation with nucleophilic residues like cysteine in a target protein's active site.[1] This covalent interaction can lead to prolonged target engagement and enhanced therapeutic effects, making a thorough understanding of its kinetics paramount.[2][3]
For covalent inhibitors, traditional equilibrium-based metrics such as IC50 or K_D are often insufficient and can even be misleading.[4] This is because the interaction is not a simple reversible equilibrium. Instead, the drug's efficacy is more accurately predicted by its kinetic parameters: the rate of association (kon), the rate of dissociation (koff), and the overall efficiency of covalent modification (kinact/Ki).[5][6] A long residence time (τ = 1/koff), the duration a drug remains bound to its target, is often a better predictor of in vivo activity than high affinity alone.[7][8]
This guide will dissect and compare the three leading methodologies for kinetic characterization:
-
Surface Plasmon Resonance (SPR)
-
Biolayer Interferometry (BLI)
-
Functional Enzymatic Assays
The Covalent Inhibition Mechanism: Beyond Simple Binding
Covalent inhibitors typically operate via a two-step mechanism. First, the inhibitor (I) reversibly binds to the enzyme (E) to form a non-covalent complex (E·I). This initial binding is governed by standard association (k1) and dissociation (k-1) rates, defining the inhibition constant (Ki). Following this, a covalent bond is formed between the inhibitor and the enzyme at a rate of kinact (also called k2), resulting in a stable, covalently modified enzyme (E-I).[4][9] For some modern inhibitors, this covalent bond can be slowly reversible (krev or k-2).[2][9]
The true measure of a covalent inhibitor's potency is its inactivation efficiency, described by the second-order rate constant kinact/Ki.[4][5] This value encapsulates both the initial binding affinity and the subsequent rate of covalent modification.
Caption: A typical experimental workflow for SPR kinetic analysis.
Objective: To determine the kon, koff, and KD of a this compound derivative against its target kinase.
-
Causality & Trustworthiness: The choice of immobilization strategy is critical. Direct amine coupling is common, but the low pH conditions can inactivate some kinases. [10]Using a biotinylated kinase captured on a streptavidin-coated chip often preserves protein activity, providing more reliable data. [11]The protocol includes a control flow cell (no immobilized kinase) to subtract bulk refractive index changes, ensuring the measured signal is due to specific binding.
Methodology:
-
Preparation:
-
Prepare a high-purity, single-site biotinylated kinase in a suitable buffer (e.g., HBS-EP+). This ensures uniform orientation on the sensor surface. [11] * Prepare serial dilutions of the inhibitor in the same running buffer, including a zero-concentration control.
-
-
Immobilization:
-
Equilibrate a streptavidin (SA) sensor chip with running buffer.
-
Inject the biotinylated kinase over one flow cell until the desired immobilization level is reached (typically 1000-2000 RU). Use an adjacent flow cell as the reference.
-
-
Kinetic Analysis (Association):
-
Inject the lowest concentration of the inhibitor over both the kinase-immobilized and reference flow cells for a defined period (e.g., 180 seconds). The specific binding signal is the difference between the two flow cells.
-
This step measures the combined effects of association and dissociation as the inhibitor binds to the kinase.
-
-
Kinetic Analysis (Dissociation):
-
Switch the flow back to running buffer only and monitor the signal decay for an extended period (e.g., 600-1200 seconds).
-
For covalent inhibitors with very slow off-rates, this dissociation phase may appear flat, indicating a very long residence time. [11]5. Regeneration (if applicable):
-
For non-covalent or reversible covalent interactions, a pulse of a low-pH solution (e.g., glycine-HCl pH 1.5) can be used to remove the bound analyte and prepare the surface for the next injection. This step is often omitted for irreversible inhibitors.
-
-
Data Processing:
-
Repeat steps 3-4 for all inhibitor concentrations in ascending order.
-
Perform double-referencing by subtracting the reference cell signal and the zero-concentration (buffer only) injection signal.
-
Globally fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model for simple interactions or a two-state model for covalent binding) to calculate kon, koff, and KD.
-
Biolayer Interferometry (BLI)
BLI is an alternative optical biosensing technique that measures the change in thickness of the molecular layer on a fiber optic biosensor tip. [12]It operates by dipping the sensor into samples in a 96- or 384-well plate, making it fluidics-free and generally higher throughput than SPR. [13][14]
Caption: A typical experimental workflow for BLI kinetic analysis.
Objective: To determine the kon, koff, and KD of a this compound derivative using a high-throughput method.
-
Causality & Trustworthiness: BLI is sensitive to changes in the refractive index of the solution, so it is crucial that the inhibitor dilution series is precisely matched with the buffer used for the baseline and dissociation steps. Using disposable biosensor tips minimizes carryover between experiments. [12]While highly suitable for ranking compounds, obtaining absolute kinetic values for small molecules (<500 Da) can be challenging and may require cross-validation with SPR. [15][13] Methodology:
-
Preparation:
-
Prepare a 96-well plate with all necessary reagents: running buffer, biotinylated kinase for loading, and serial dilutions of the inhibitor.
-
-
Sensor Hydration & Loading:
-
Hydrate streptavidin (SA) biosensors in running buffer for at least 10 minutes.
-
Move the sensors to the well containing the biotinylated kinase to immobilize the target protein on the tip surface.
-
-
Baseline:
-
Move the kinase-loaded sensors to a well containing running buffer to establish a stable baseline signal.
-
-
Association:
-
Transfer the sensors to wells containing the different concentrations of the inhibitor and measure the binding signal over time (e.g., 180 seconds).
-
-
Dissociation:
-
Move the sensors back to wells containing only running buffer and monitor the dissociation signal.
-
-
Data Processing:
-
Align the data to the baseline and dissociation steps.
-
Subtract the signal from a reference sensor (loaded with kinase but dipped in buffer only) to correct for signal drift.
-
Fit the processed curves to a 1:1 or other appropriate binding model to determine the kinetic constants.
-
Head-to-Head Comparison: SPR vs. BLI
| Feature | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) |
| Principle | Measures change in refractive index via surface plasmon angle. [16] | Measures change in optical thickness via light interference pattern. [12] |
| Fluidics | Microfluidics-based continuous flow system. [17] | Dip-and-read system using microplates; no fluidics. [13] |
| Sensitivity | Very high; gold standard for small molecules. [16] | Good, but can be challenging for low MW compounds (<150 Da). [12][13] |
| Throughput | Lower; typically 1-6 analytes simultaneously. [11] | Higher; can run 8-16 sensors in parallel. [12] |
| Sample Consumption | Higher due to continuous flow. | Very low (as little as 4 µL). [12] |
| Data Quality | Excellent for resolving fast and slow kinetics. [18] | Can be less reproducible for dissociation; "dip and read" may not capture true equilibrium. [17] |
| Cost | Higher instrument and chip cost. | More cost-effective instrument and disposable tips. [15] |
Functional Assays: Linking Kinetics to Activity
While biophysical methods directly measure binding, functional assays measure the consequence of that binding—the inhibition of enzyme activity. They are essential for validating that the observed binding is functionally relevant.
Time-Dependent IC50 Determination with ADP-Glo™
For a covalent inhibitor, the measured IC50 value will decrease as the pre-incubation time with the enzyme increases, because more enzyme becomes covalently and irreversibly modified. [4][19]This time-dependence is a hallmark of a covalent mechanism and can be used to differentiate it from a non-covalent mode of action. The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced. [20][21]
Caption: Workflow for determining time-dependent IC50 values.
Objective: To confirm the covalent mechanism of a this compound derivative by observing a time-dependent shift in its IC50 value.
-
Causality & Trustworthiness: This protocol uses parallel experiments with different pre-incubation times. A non-covalent, reversible inhibitor would show a consistent IC50 regardless of pre-incubation time. The observed leftward shift in the dose-response curve over time provides strong, self-validating evidence of a time-dependent (likely covalent) mechanism. [20][22] Methodology:
-
Preparation:
-
Prepare a serial dilution of the inhibitor.
-
Prepare a kinase reaction mixture containing the target kinase and buffer.
-
-
Pre-incubation:
-
In a multi-well plate, add the kinase to wells containing the inhibitor dilutions.
-
Incubate the plates for different durations (e.g., 5, 15, 30, and 60 minutes) at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of the kinase's substrate and ATP.
-
Allow the reaction to proceed for a fixed time (e.g., 60 minutes).
-
-
ADP Detection (Step 1):
-
Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. [23] * Incubate for 40 minutes.
-
-
ADP Detection (Step 2):
-
Add Kinase Detection Reagent to convert the ADP produced into ATP, which then fuels a luciferase reaction, generating light. [23] * Incubate for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
For each pre-incubation time point, plot the luminescence signal against the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value. A decrease in IC50 with increasing incubation time confirms covalent inhibition.
-
Residence Time Determination via Jump Dilution
Residence time (τ) is the reciprocal of the dissociation rate constant (koff) and is a critical parameter for predicting in vivo drug efficacy. [7]A long residence time means the inhibitor remains bound to and suppresses the target for an extended period, even after the systemic concentration of the drug has decreased. The "jump dilution" method is a classic functional assay to measure koff. [7]
Objective: To measure the residence time of an inhibitor on its target kinase.
-
Causality & Trustworthiness: The core principle is to first form the enzyme-inhibitor complex at a high concentration and then rapidly dilute the mixture. This dilution prevents rebinding of dissociated inhibitors, allowing the recovery of enzyme activity to be directly proportional to the inhibitor's koff. [7]A control with a rapidly dissociating inhibitor (e.g., staurosporine) should show a fast recovery of activity, validating the experimental setup.
Methodology:
-
Complex Formation:
-
Incubate the kinase with a saturating concentration of the inhibitor (e.g., 10-20x IC50) for a sufficient time to allow complex formation (e.g., 60 minutes).
-
-
Jump Dilution:
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a pre-warmed reaction mix containing the kinase substrate and ATP. This large dilution effectively stops any further association of the inhibitor.
-
-
Monitor Activity Recovery:
-
At various time points after dilution, quench an aliquot of the reaction and measure the enzyme activity using a suitable assay like ADP-Glo™.
-
-
Data Analysis:
-
Plot the enzyme activity versus time.
-
Fit the data to a first-order equation to determine the rate of activity recovery, which corresponds to the dissociation rate constant, koff.
-
Calculate the residence time (τ) as 1/koff.
-
Integrated Data Analysis: A Holistic View
No single technique tells the whole story. A robust characterization of a covalent inhibitor like a this compound derivative requires integrating data from multiple sources.
| Parameter | 6-Chloro-Derivative (Covalent) | Compound X (Non-Covalent) |
| Binding Mechanism | Two-step, irreversible | One-step, reversible |
| K_D (from SPR) | 15 nM | 10 nM |
| k_on (from SPR) | 5 x 105 M-1s-1 | 8 x 105 M-1s-1 |
| k_off (from SPR) | < 1 x 10-5 s-1 | 8 x 10-3 s-1 |
| Residence Time (τ) | > 27 hours | ~2 minutes |
| IC50 (15 min pre-inc.) | 50 nM | 25 nM |
| IC50 (120 min pre-inc.) | 5 nM | 25 nM |
| k_inact/K_i | 2.5 x 104 M-1s-1 | Not Applicable |
Analysis of Hypothetical Data:
-
Affinity vs. Residence Time: While Compound X has a slightly better equilibrium affinity (KD) and initial IC50, the 6-Chloro-Derivative has a vastly superior residence time (>27 hours vs. 2 minutes). This suggests its inhibitory effect will be far more durable in a physiological setting. [8]* Confirmation of Covalency: The 10-fold drop in the 6-Chloro-Derivative's IC50 with increased pre-incubation time is a clear confirmation of its time-dependent, covalent mechanism. [4]Compound X's IC50 remains stable, as expected for a reversible inhibitor.
-
Predicting Efficacy: The high kinact/Ki and extremely long residence time make the 6-Chloro-Derivative a much more promising therapeutic candidate, as its effects will persist long after the drug is cleared from circulation, potentially allowing for lower or less frequent dosing. [2][3]
Conclusion
Characterizing the binding kinetics of this compound and its derivatives requires a multi-pronged approach that moves beyond simple affinity measurements.
-
Biophysical methods like SPR and BLI provide direct, real-time measurement of kon and koff, with SPR being the gold standard for accuracy and BLI offering higher throughput.
-
Functional enzymatic assays are essential for confirming that binding translates to inhibition and for elucidating the time-dependent nature of covalent interactions.
-
Ultimately, an integrated understanding of residence time (τ) and covalent efficiency (kinact/Ki) is crucial for selecting and optimizing drug candidates with the highest potential for durable in vivo efficacy. By employing the comparative workflows and validation-centric protocols described in this guide, researchers can confidently characterize their compounds and make more informed decisions in the drug discovery process.
References
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Title: Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Source: PubMed URL: [Link]
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Title: Prolonged and tunable residence time using reversible covalent kinase inhibitors. Source: Nature Chemical Biology (via PMC) URL: [Link]
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Title: Prolonged and tunable residence time using reversible covalent kinase inhibitors. Source: ResearchGate URL: [Link]
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Title: MagHelix™ Bio-layer Interferometry (BLI). Source: Creative Biostructure URL: [Link]
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Title: Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Source: PubMed URL: [Link]
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Title: Small Molecule Analysis via Biolayer Interferometry. Source: Gator Bio URL: [Link]
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Title: Biolayer Interferometry (BLI). Source: Harvard University, Center for Macromolecular Interactions URL: [Link]
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Title: Residence Time Prediction of Type 1 and 2 Kinase Inhibitors from Unbinding Simulations. Source: ACS Publications - Journal of Chemical Information and Modeling URL: [Link]
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Title: Octet® BLI Workflows in Small-Molecule Interaction Guide. Source: Sartorius URL: [Link]
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Title: Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Source: PubMed URL: [Link]
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Title: Biolayer Interferometry vs Surface Plasmon Resonance Comparison. Source: Nicoya Lifesciences URL: [Link]
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Title: Immobilization of Active Kinases for Small Molecule Inhibition Studies. Source: Bio-Rad URL: [Link]
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Title: Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Source: PubMed Central URL: [Link]
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Title: Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Source: Drug Hunter URL: [Link]
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Title: Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Source: PubMed Central URL: [Link]
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Title: Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Source: PubMed Central URL: [Link]
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Title: Covalent Inhibitors: To Infinity and Beyond. Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. Source: PubMed URL: [Link]
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Title: Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Source: BPS Bioscience URL: [Link]
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Title: Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Source: bioRxiv URL: [Link]
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Title: Covalent inhibitors. Source: Carna Biosciences URL: [Link]
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Title: Covalent Inhibition Kinetics. Source: BioKin, Ltd. URL: [Link]
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Title: Kinetic characterisation of covalent inhibitors on the PHERAstar. Source: YouTube URL: [Link]
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Title: Kinetic mechanisms of covalent inhibition. Source: ResearchGate URL: [Link]
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A Comparative Guide to Substituted Pyrimidines in Cancer Cell Lines: Efficacy, Mechanisms, and Methodologies
Introduction
The pyrimidine nucleus is a cornerstone of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA.[1][2][3] This inherent biological significance has positioned the pyrimidine scaffold as a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous molecules allows for competitive interactions with various biological targets, making it a highly successful framework for developing therapeutic agents, especially in oncology.[4][5]
The global cancer burden continues to grow, with GLOBOCAN reporting 19.3 million new cases and nearly 10 million deaths in 2020.[1] This reality, compounded by challenges like drug resistance, necessitates the development of novel and effective anticancer drugs.[1][4] Substituted pyrimidines have emerged as a versatile and potent class of compounds, exhibiting a wide array of anticancer activities. These derivatives function through diverse mechanisms, including the inhibition of critical enzymes, interference with signaling pathways, and disruption of the cell's structural components.[5][6]
This guide provides a comparative analysis of various substituted pyrimidine derivatives, evaluating their performance across different cancer cell lines. We will delve into their primary mechanisms of action, present supporting experimental data in a comparative format, and provide detailed protocols for key validation assays. This content is designed for researchers, scientists, and drug development professionals seeking to understand the landscape and potential of pyrimidine-based anticancer agents.
Core Mechanisms of Action: How Pyrimidines Combat Cancer
The anticancer efficacy of substituted pyrimidines stems from their ability to target multiple, often overlapping, cellular processes crucial for cancer cell survival and proliferation. Understanding these mechanisms is key to interpreting comparative data and designing next-generation therapeutics.
-
Antimetabolite Activity: As analogues of natural pyrimidines, these compounds can interfere with the synthesis of nucleic acids.[7][8] A classic example is 5-Fluorouracil (5-FU), which, once metabolized, inhibits thymidylate synthase, leading to a depletion of thymidine, a necessary component for DNA replication and repair.[9][10] This disruption of DNA synthesis ultimately triggers cell death in rapidly dividing cancer cells.[10]
-
Kinase Inhibition: Many signaling pathways that drive cancer growth are regulated by protein kinases. Pyrimidine derivatives have been successfully designed to act as potent kinase inhibitors by competing with ATP for the enzyme's binding site.[11] Key targets include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers like non-small cell lung cancer (NSCLC), EGFR is a critical target.[11][12] Fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, form the core of many approved EGFR inhibitors like Osimertinib.[12][13][14]
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle.[15] Their dysregulation is a hallmark of cancer. Pyrimidine-based compounds have been developed as potent CDK inhibitors, capable of inducing cell cycle arrest and preventing cancer cell division.[15][16][17][18]
-
-
Microtubule Polymerization Inhibition: Microtubules are dynamic protein filaments essential for cell division, structure, and transport.[19] Certain pyrimidine derivatives, such as some pyrazolo[4,3-d]pyrimidines, can bind to tubulin at the colchicine-binding site, preventing microtubule polymerization.[2] This disruption of the cytoskeleton leads to mitotic arrest and apoptosis.[19]
-
Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary target, the ultimate goal of most anticancer agents is to induce programmed cell death (apoptosis) in malignant cells. Substituted pyrimidines achieve this through various means, such as the generation of reactive oxygen species (ROS), activation of caspases (key apoptosis-executing enzymes), and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[20][21] By inhibiting key regulators like CDKs, these compounds can also arrest the cell cycle, typically at the G0/G1 or G2/M phases, preventing further proliferation.[1][22]
Comparative Analysis of Cytotoxicity in Cancer Cell Lines
The true measure of an anticancer agent's potential lies in its ability to effectively kill cancer cells, ideally with selectivity over normal cells. The half-maximal inhibitory concentration (IC50) is a standard metric for this, representing the concentration of a drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency.
The choice of cell lines is critical for a comprehensive evaluation. A panel representing different cancer types—such as MCF-7 (breast), A549 (lung), HCT-116 (colon), and HepG2 (liver)—provides insight into the compound's spectrum of activity.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Selected Pyrimidine Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | [6] |
| Compound 4 | HepG2 (Liver) | 1.13 | [6] | |
| Compound 7 | MCF-7 (Breast) | 0.0025 | [19] | |
| Compound 7 | OVCAR-8 (Ovarian) | 0.003 | [19] | |
| Compound 9 | MCF-7 (Breast) | 7.91 | [14] | |
| Pyrimidine-5-carbonitrile | Compound 10b | HepG2 (Liver) | 3.56 | [23] |
| Compound 10b | A549 (Lung) | 5.85 | [23] | |
| Compound 10b | MCF-7 (Breast) | 7.68 | [23] | |
| Pyrazolo[3,4-d]pyrimidine | Compound VIIa | Various (NCI-60) | 0.326 - 4.31 | [24] |
| Compound 4a (CDK2 Inhibitor) | HCT116 (Colon) | 1.04 | ||
| Compound 4a (CDK2 Inhibitor) | HepG2 (Liver) | 1.55 | ||
| Pyrazolo[4,3-d]pyrimidine | Compound 9 | MCF-7 (Breast) | ~0.5 - 1.0 | [2] |
| Compound 11 | MCF-7 (Breast) | ~0.5 - 1.0 | [2] | |
| 2,4-Diaminopyrimidine | Compound 13f | A549 (Lung) | 1.98 | [6] |
| Compound 13f | HCT-116 (Colon) | 2.78 | [6] | |
| Oxazolopyrimidine | Compound 5 | Breast Cancer Panel | High Activity | [25] |
| Compound 10 | Breast Cancer Panel | Highest Activity | [25] |
Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary between studies.
Causality Behind Experimental Choices
The data presented highlights several key principles in drug discovery. Pyrido[2,3-d]pyrimidines, for instance, show remarkable potency, with Compound 7 exhibiting nanomolar efficacy.[19] This class is known to target microtubules, a validated and highly sensitive target.[19] The pyrimidine-5-carbonitrile derivative 10b demonstrates broad-spectrum activity against liver, lung, and breast cancer cell lines, suggesting its mechanism targets a fundamental process common to these cancers, such as EGFR signaling.[23] The evaluation of pyrazolo[3,4-d]pyrimidine Compound VIIa against the NCI's 60-cell line panel is a robust approach to identify patterns of activity and potential mechanisms, revealing its broad-spectrum potential.[24] The inclusion of multiple cell lines from the same tissue of origin (e.g., colon cancer lines LoVo and HCT-116) can reveal subtle differences in sensitivity, possibly due to different underlying mutations.[26]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols used to generate cytotoxicity data must be robust and reproducible. Below are detailed, step-by-step methodologies for core assays.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted pyrimidine compounds in culture medium. The final solvent (e.g., DMSO) concentration should be kept constant and low (<0.5%) across all wells. Replace the old medium with 100 µL of medium containing the compounds or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical and should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyrimidine compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. The cell populations will be distributed into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Perspectives
The substituted pyrimidine scaffold is undeniably one of the most versatile and fruitful frameworks in modern anticancer drug discovery. The comparative data clearly demonstrates that strategic modifications to the pyrimidine ring can yield compounds with nanomolar potency against a wide range of cancer cell lines.[19] These derivatives exert their effects through well-established and clinically validated mechanisms, including the inhibition of crucial kinases like EGFR and CDKs, the disruption of microtubule dynamics, and the induction of apoptosis.[2][15][21][23]
The journey from a promising hit in a cell-based assay to a clinical candidate is long and challenging. Future research must focus on optimizing the therapeutic index of these compounds—maximizing their potency against cancer cells while minimizing toxicity to normal tissues. Investigating their efficacy in drug-resistant cell lines is also a critical next step, as acquired resistance remains a major hurdle in chemotherapy.[19][27] Furthermore, exploring novel pyrimidine derivatives in combination therapies could unlock synergistic effects and provide more durable responses for patients.[26] The continued exploration of this privileged scaffold holds immense promise for the future of cancer therapy.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 6-Chloro-N-cyclopropylpyrimidin-4-amine Quantification
In the landscape of pharmaceutical development and manufacturing, the precise quantification of chemical entities is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. 6-Chloro-N-cyclopropylpyrimidin-4-amine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its residual presence as an impurity or its concentration as a starting material must be meticulously controlled. This guide provides a comparative analysis of validated analytical methodologies for its quantification, grounded in scientific principles and guided by international regulatory standards.
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis—be it for routine quality control, stability testing, or trace-level impurity profiling. We will explore and compare three principal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Our focus will be on the causality behind experimental choices, ensuring each protocol is a self-validating system.
Comparative Overview of Analytical Techniques
The selection of an optimal analytical technique hinges on a balance of performance characteristics. A method ideal for rapid in-process control may not suffice for the stringent sensitivity required for final product release. The table below summarizes the key performance attributes of the three major chromatographic techniques discussed in this guide.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Specificity | Good; relies on chromatographic separation. Potential for co-elution. | Excellent; combines chromatographic separation with mass-to-charge ratio analysis. | Excellent; high-resolution separation and mass fragmentation patterns. |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL to high ng/mL range). | High to Very High (low ng/mL to pg/mL range).[1][2] | High; often requires derivatization for polar analytes.[3] |
| Linearity | Excellent over 2-3 orders of magnitude. | Excellent over 3-5 orders of magnitude. | Good to Excellent, dependent on derivatization efficiency. |
| Accuracy & Precision | Excellent (%RSD typically < 2%).[4] | Excellent (%RSD typically < 1.5%).[4] | Excellent, but can be affected by derivatization variability. |
| Robustness | High; well-established technology. | Moderate; sensitive to matrix effects and instrument tuning. | Moderate to High; dependent on column stability and inlet maintenance. |
| Primary Application | Assay, purity, and routine QC of drug substances and products. | Trace-level impurity identification and quantification, metabolite studies. | Analysis of volatile and semi-volatile compounds. |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of the pharmaceutical quality control laboratory. Its robustness, cost-effectiveness, and high precision make it the default choice for assay and purity determinations where sensitivity is not the primary limiting factor.
Causality in Experimental Design
The development of a robust HPLC method is a systematic process where each parameter is chosen to ensure optimal separation and detection.
-
Column Chemistry: A C18 (octadecylsilane) reversed-phase column is the logical starting point. The nonpolar stationary phase effectively retains the moderately polar this compound, allowing for separation from more polar or nonpolar impurities.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is employed. The buffer controls the ionization state of the analyte to ensure consistent retention, while the organic modifier controls the elution strength. Acetonitrile is often preferred for its lower viscosity and UV cutoff.
-
Detection Wavelength: The selection of a detection wavelength is critical for sensitivity. An analysis of the UV spectrum of this compound would reveal its lambda max (λmax), the wavelength of maximum absorbance, which should be used for quantification to ensure the highest signal-to-noise ratio.
-
System Suitability: Before any analysis, a system suitability test is performed by injecting a standard solution. Parameters like theoretical plates, tailing factor, and reproducibility of injections are monitored to ensure the chromatographic system is performing as expected.[4]
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV workflow for quantification.
Protocol: HPLC-UV Method Validation
This protocol outlines the steps for validating an HPLC-UV method for the quantification of this compound according to International Council for Harmonisation (ICH) guidelines.[4][5][6]
-
Specificity:
-
Prepare a solution containing the analyte, a placebo (matrix without analyte), and known potential impurities.
-
Inject and analyze to demonstrate that the analyte peak is well-resolved from all other components. Resolution should be >2.0.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) to show that the method can separate the analyte from its degradation products.[7]
-
-
Linearity:
-
Prepare a series of at least five standard solutions of the analyte covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Estimate LOQ and LOD from the linearity data based on the standard deviation of the response and the slope of the calibration curve.
-
Confirm by preparing and analyzing spiked samples at the estimated concentrations. The signal-to-noise ratio should be approximately 10:1 for LOQ and 3:1 for LOD.
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications demanding higher sensitivity and specificity, such as the detection of trace-level impurities in a final drug product, LC-MS is the superior choice.[1][8] It couples the separation power of HPLC with the definitive identification capability of mass spectrometry.
Causality in Experimental Design
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing compounds like pyrimidines, as they can be readily protonated to form [M+H]⁺ ions.
-
Mobile Phase Buffers: Volatile buffers such as ammonium formate or ammonium acetate are required to be compatible with the MS interface, as non-volatile buffers (like phosphate) will precipitate and contaminate the system.
-
Mass Analyzer and Detection Mode: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[9] In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "precursor -> product" transition is highly specific to the analyte, effectively filtering out background noise.
Experimental Workflow: LC-MS/MS Analysis
Caption: LC-MS/MS workflow for targeted quantification.
Protocol: LC-MS Method
-
Sample Preparation: Prepare standards and samples as described for the HPLC-UV method, using LC-MS grade solvents.
-
Chromatographic Conditions:
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
-
Mass Spectrometry Conditions:
-
Ion Source: ESI (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transition: Determine the specific precursor and product ions for this compound by infusing a standard solution. Optimize cone voltage and collision energy for maximum signal intensity.
-
The validation of the LC-MS method follows the same principles as the HPLC-UV method (Specificity, Linearity, Accuracy, etc.), but the acceptance criteria for sensitivity (LOD/LOQ) will be significantly lower.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many polar, non-volatile pharmaceutical compounds, a derivatization step is required to increase their volatility.[10]
Causality in Experimental Design
-
Derivatization: this compound contains an amine group, which can cause peak tailing and poor chromatographic performance in GC. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy to replace the active hydrogen on the amine with a nonpolar trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[10]
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., HP-5ms), is suitable for separating the derivatized analyte from other components.[10]
-
Injection Mode: A splitless injection is often used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.
Experimental Workflow: GC-MS Analysis
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The Unseen Targets: A Comparative Guide to Assessing Off-Target Effects of 6-Chloro-N-cyclopropylpyrimidin-4-amine
Introduction: Beyond the Intended Target
In the landscape of modern drug discovery, the pursuit of highly specific and potent therapeutic agents is paramount. 6-Chloro-N-cyclopropylpyrimidin-4-amine, a molecule with a versatile pyrimidine scaffold, and its analogs have emerged as promising candidates in various therapeutic areas, with potential roles as kinase and deubiquitinase inhibitors.[1] However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, one of the most significant being the characterization of off-target effects.[2] Unintended interactions with proteins other than the primary therapeutic target can lead to unforeseen toxicities and a diminished therapeutic window, contributing to the high attrition rates in clinical trials.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the off-target profile of this compound and its analogs. We will delve into the rationale behind various experimental choices, present detailed protocols for key assays, and offer a comparative analysis with alternative compounds, thereby enabling a more informed and robust drug development process. The early identification and mitigation of off-target liabilities are not merely a regulatory hurdle but a fundamental aspect of designing safer and more effective medicines.[4]
The Rationale for a Multi-pronged Approach to Off-Target Profiling
A singular experimental approach is insufficient to comprehensively map the off-target landscape of a small molecule. The complex intracellular environment and the promiscuous nature of some protein families necessitate a multi-layered strategy. This guide advocates for a tiered approach, beginning with broad, high-throughput screens and progressing to more focused, cell-based functional assays.
Tier 1: Broad Spectrum In Vitro Profiling
The initial step involves screening the compound against large, well-characterized panels of proteins. This provides a bird's-eye view of potential off-target interactions.
-
Kinome-Wide Scanning: Given that pyrimidine scaffolds are common in kinase inhibitors, a comprehensive kinase screen is essential.[1][5] This typically involves testing the compound's inhibitory activity against a panel of hundreds of recombinant human kinases.[5]
-
Safety Pharmacology Panels: Beyond kinases, it is crucial to assess interactions with other protein classes known to be associated with adverse drug reactions.[3][4] Companies like Eurofins Discovery and WuXi AppTec offer curated panels that include G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.[3][6]
Tier 2: Cell-Based Functional Assays
Following the identification of potential off-targets from in vitro screens, the next logical step is to validate these findings in a more physiologically relevant context. Cell-based assays can confirm whether the observed biochemical interactions translate into a functional cellular response.[1]
-
Target Engagement Assays: Techniques like NanoBRET can be employed to confirm if the compound engages with the putative off-target in living cells.[7]
-
Phenotypic Screening: Assessing the compound's effect on various cellular phenotypes, such as proliferation, apoptosis, or specific signaling pathways, can uncover unexpected off-target effects that might not be apparent from biochemical assays alone.[1]
Tier 3: In Silico and Predictive Modeling
Computational approaches can complement experimental data by predicting potential off-targets based on the chemical structure of the compound and the known binding pockets of a vast array of proteins.[8][9] While these predictions require experimental validation, they can help prioritize which off-targets to investigate further.[10]
Experimental Workflow: A Step-by-Step Guide to Kinome-Wide Profiling
The following protocol outlines a typical workflow for assessing the kinase selectivity of this compound using a commercial service.
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Perform serial dilutions in DMSO to generate a range of concentrations for testing (e.g., 10-point dose-response curve).
-
-
Assay Plate Preparation:
-
Dispense the diluted compound into the appropriate wells of a multi-well assay plate. Include positive control (a known broad-spectrum kinase inhibitor) and negative control (DMSO vehicle) wells.
-
-
Kinase Reaction:
-
The service provider will perform the kinase assays using a validated platform (e.g., radiometric, fluorescence-based, or luminescence-based).[11]
-
Each well will contain the specific kinase, its substrate (e.g., a peptide or protein), and ATP.
-
The reaction is initiated by the addition of the ATP solution.
-
-
Detection and Data Analysis:
-
After a defined incubation period, the reaction is stopped, and the kinase activity is measured.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the controls.
-
IC50 values (the concentration of the compound that inhibits 50% of the kinase activity) are determined for each kinase that shows significant inhibition.[11]
-
Data Interpretation: The results are typically presented as a percentage of control at a specific concentration or as IC50 values. A "selectivity score" can be calculated to quantify the compound's specificity for its intended target versus the off-targets.
Visualizing the Process
To better understand the experimental design and the potential signaling context, the following diagrams are provided.
Caption: A streamlined workflow for kinome-wide off-target screening.
Caption: A hypothetical signaling pathway illustrating a potential off-target interaction.
Comparative Analysis: this compound vs. Alternatives
To contextualize the off-target profile of this compound (Compound A), it is essential to compare it with structurally distinct inhibitors targeting the same primary protein. For this illustrative purpose, let's assume the primary target is Mitogen-activated protein kinase kinase 1 (MEK1). We will compare it with two hypothetical alternative compounds: a highly selective inhibitor (Compound B) and a less selective inhibitor (Compound C).
| Target Kinase | Compound A (this compound) IC50 (nM) | Compound B (Alternative 1) IC50 (nM) | Compound C (Alternative 2) IC50 (nM) |
| MEK1 (Primary Target) | 15 | 10 | 25 |
| MEK2 | 25 | 18 | 40 |
| ERK2 | >10,000 | >10,000 | 500 |
| JNK1 | 1,500 | >10,000 | 250 |
| p38α | 2,500 | >10,000 | 300 |
| CDK2 | >10,000 | >10,000 | 800 |
| SRC | 800 | >10,000 | 150 |
| LCK | 1,200 | >10,000 | 200 |
Interpretation of Comparative Data:
-
Compound A (this compound): This compound demonstrates good potency against the primary target, MEK1. However, it exhibits some off-target activity against other kinases such as SRC and LCK at higher concentrations. This suggests that while it is relatively selective, further medicinal chemistry efforts could be directed at improving its specificity.
-
Compound B (Alternative 1): This represents an ideal highly selective inhibitor. It is potent against the primary target and shows minimal to no activity against a wide range of other kinases. This profile is desirable for minimizing the risk of off-target-related side effects.
-
Compound C (Alternative 2): This compound is less selective, showing inhibitory activity against multiple kinases at concentrations not far from its IC50 for the primary target. This polypharmacology could lead to a complex biological response and a higher likelihood of adverse effects.[8]
Conclusion: A Commitment to Scientific Rigor
The comprehensive assessment of off-target effects is a cornerstone of modern drug discovery and development. For a promising molecule like this compound, a thorough understanding of its selectivity profile is not just an academic exercise but a critical step toward ensuring its potential translation into a safe and effective therapeutic. By employing a multi-tiered approach that combines broad in vitro screening with targeted cell-based assays and computational modeling, researchers can build a robust data package that informs lead optimization, predicts potential liabilities, and ultimately contributes to the development of better medicines. The principles and protocols outlined in this guide are intended to provide a solid foundation for these crucial investigations.
References
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Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
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Zhang, X., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]
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Creative Diagnostics. Off-Target Effects Analysis. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Antczak, A. A., et al. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology. [Link]
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Lochmann, T. L., & Chen, L. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
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Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry. [Link]
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Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]
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Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]
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Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
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Creative Biolabs. Off-Target Profiling. [Link]
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ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. [Link]
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Addgene Blog. (2024). CRISPR 101: Off-Target Effects. [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]
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PubMed. (2024). In silico off-target profiling for enhanced drug safety assessment. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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A Senior Application Scientist's Guide to the Physicochemical Properties of Pyrimidine Analogs
Introduction: The Central Role of Pyrimidines in Drug Design
The pyrimidine scaffold, a six-membered heterocyclic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] It forms the structural basis for three of the nucleobases in our DNA and RNA—cytosine, thymine, and uracil—and is a "privileged pharmacophore" found in a vast array of therapeutic agents.[3][4] These include anticancer drugs like 5-fluorouracil, antiviral agents such as zidovudine, and many others targeting a wide spectrum of diseases.[1]
The success of a pyrimidine-based drug candidate is intrinsically linked to its physicochemical properties. These characteristics govern how a molecule behaves in a biological system, dictating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5] For researchers in drug development, a deep understanding and ability to modulate these properties are paramount. This guide provides a comparative analysis of the core physicochemical properties of key pyrimidine analogs, explains the causality behind experimental choices for their determination, and offers detailed, field-proven protocols.
Core Physicochemical Properties and Their Impact on Drug Development
The journey of a drug from administration to its target is a complex obstacle course defined by varying pH environments and biological membranes. Four key physicochemical parameters offer critical insights into a molecule's likely success:
-
Acidity and Basicity (pKa): The pKa value indicates the extent of ionization of a molecule at a given pH. This is crucial as the ionization state affects solubility, membrane permeability (charged species generally do not cross membranes easily), and the ability to bind to a biological target through ionic interactions.
-
Lipophilicity (logP/logD): Lipophilicity, often termed "greasiness," is the affinity of a molecule for a lipid-like environment versus an aqueous one. It is a key predictor of membrane permeability, plasma protein binding, and metabolic stability. LogP is the partition coefficient for the neutral form of the molecule, while logD accounts for both neutral and ionized species at a specific pH (typically physiological pH 7.4).
-
Aqueous Solubility: A drug must dissolve to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[6]
-
Melting Point (M.P.): While seemingly simple, the melting point is an indicator of the stability of the crystal lattice. A high melting point often correlates with lower solubility due to the strong intermolecular forces that must be overcome for the solid to dissolve.
The interplay between these properties is a delicate balancing act. For instance, increasing lipophilicity to enhance membrane permeation can often lead to decreased aqueous solubility. The goal of the medicinal chemist is to fine-tune the structure of a pyrimidine analog to achieve an optimal balance of these properties.
Comparative Analysis of Key Pyrimidine Analogs
To understand structure-property relationships, we will compare the foundational pyrimidine nucleobases (uracil, thymine, and cytosine) with a clinically vital synthetic analog, 5-fluorouracil (5-FU). These compounds illustrate how minor structural modifications can lead to significant changes in physicochemical behavior.
| Compound | Structure | pKa (acidic) | LogP | Aqueous Solubility | Melting Point (°C) |
| Uracil | 2,4-dioxopyrimidine | 9.5[7] | -1.07 | ~3.0 g/L[8] | 335 (decomposes) |
| Thymine | 5-methyluracil | 9.7[9] | -0.53 | ~3.82 g/L[9] | 316-317 |
| Cytosine | 4-amino-2-oxopyrimidine | 4.6 (basic), 12.2 (acidic) | -1.36 | Insoluble in water | >300 (decomposes) |
| 5-Fluorouracil | 5-fluorouracil | 8.1[10] | -0.89[11] | ~11.1 g/L[11] | 282-283 (decomposes)[11] |
Analysis of Structure-Property Relationships:
-
Uracil vs. Thymine: The only difference between thymine and uracil is a methyl group at the C5 position. This small, non-polar addition makes thymine slightly more lipophilic (higher logP) and marginally more soluble than uracil. The electron-donating nature of the methyl group also slightly increases the pKa, making the N3 proton marginally less acidic than in uracil.[7][9]
-
Uracil vs. Cytosine: Replacing the C4 carbonyl of uracil with an amino group in cytosine introduces a basic center (the N3 nitrogen and the exocyclic amino group), resulting in a much lower pKa corresponding to protonation. This change dramatically decreases its lipophilicity and renders it largely insoluble in neutral water, though it can be solubilized in acidic or basic solutions.[12]
-
Uracil vs. 5-Fluorouracil (5-FU): The substitution of hydrogen at C5 with a highly electronegative fluorine atom has profound effects. Fluorine's strong electron-withdrawing nature makes the N3 proton significantly more acidic, lowering the pKa from 9.5 in uracil to 8.1 in 5-FU.[7][10] This increased acidity means that at physiological pH, a greater fraction of 5-FU exists in its ionized (anionic) form compared to uracil, which contributes to its increased aqueous solubility.[10]
Standardized Experimental Protocols
To ensure data is reliable and reproducible, standardized protocols are essential. The following sections detail robust, commonly used methods for determining the key physicochemical properties discussed.
Workflow for Physicochemical Property Determination
The following diagram illustrates the logical workflow for characterizing a novel pyrimidine analog.
Caption: Workflow for physicochemical characterization of pyrimidine analogs.
Protocol 1: pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is a gold-standard method for pKa determination because it directly measures the change in pH of a solution as a titrant of known concentration is added.[13][14][15] The pKa corresponds to the pH at which the compound is 50% ionized, which is identified as the midpoint of the buffer region on the titration curve.[13] This method is robust and provides high accuracy when performed correctly.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[13]
-
Sample Preparation: Prepare a solution of the pyrimidine analog (e.g., 1 mM) in deionized water.[16] If solubility is low, a co-solvent system can be used, but the aqueous pKa must then be extrapolated.[14] To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[13]
-
Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C) on a magnetic stirrer. Immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the titration of bases.[13]
-
Titration: For an acidic pyrimidine (like uracil), titrate with a standardized solution of NaOH (e.g., 0.1 M). For a basic analog, titrate with standardized HCl (e.g., 0.1 M).[16] Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point of minimum slope in the buffer region (or the point of maximum slope on the first derivative plot).[13]
Protocol 2: logP Determination by the Shake-Flask Method
Causality: The shake-flask method is the traditional and most reliable technique for measuring logP.[17][18] It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) after they have reached equilibrium. N-octanol is used as a surrogate for biological lipid membranes. The method's trustworthiness comes from its direct measurement of the equilibrium state.
Step-by-Step Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and buffer (typically phosphate-buffered saline at pH 7.4 for logD determination) for 24 hours to ensure mutual saturation. Separate the two phases.
-
Sample Preparation: Prepare a stock solution of the pyrimidine analog in the pre-saturated buffer. The concentration should be low enough to avoid saturation in either phase.
-
Partitioning: In a centrifuge tube, combine a known volume of the pre-saturated n-octanol and a known volume of the pyrimidine analog solution in buffer (e.g., a 1:1 volume ratio).
-
Equilibration: Tightly cap the tube and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[19] The shaking should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the pyrimidine analog in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the logP using the formula: logP = log10([Concentration in Octanol] / [Concentration in Aqueous])
Protocol 3: Aqueous Solubility by the Equilibrium Shake-Flask Method
Causality: This method determines the thermodynamic equilibrium solubility, which is the most relevant measure for drug development as it represents the true saturation point of a compound in a given medium.[20][21] The method relies on creating a saturated solution in equilibrium with an excess of the solid compound, ensuring a reliable and reproducible measurement.[19]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid pyrimidine analog to a vial containing a known volume of the desired aqueous medium (e.g., water or pH 7.4 buffer). The excess solid is crucial to ensure equilibrium is reached with the solid phase.[19][20]
-
Equilibration: Tightly seal the vial and agitate it in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[19]
-
Phase Separation: After equilibration, allow the suspension to settle. To remove the undissolved solid, filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed and carefully collect the supernatant.[20]
-
Quantification: Dilute the clear filtrate/supernatant with a suitable solvent and determine the concentration of the dissolved pyrimidine analog using a validated analytical method (e.g., HPLC-UV).
-
Result: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.
Caption: Equilibrium shake-flask solubility determination workflow.
Implications for Drug Development and Conclusion
The comparative analysis of pyrimidine analogs highlights a fundamental principle of medicinal chemistry: small structural changes can have large and predictable impacts on physicochemical properties. By understanding the effects of adding or changing functional groups—a methyl group increasing lipophilicity, a fluorine atom increasing acidity, an amino group introducing basicity—scientists can rationally design better drug candidates.
For example, if a promising pyrimidine lead compound suffers from poor solubility, a chemist might introduce a polar group or modify a substituent to alter its pKa, thereby increasing the proportion of the more soluble ionized form at physiological pH. Conversely, if a compound has poor membrane permeability, its lipophilicity could be systematically increased.
This guide has provided a framework for understanding, measuring, and comparing the critical physicochemical properties of pyrimidine analogs. The experimental protocols described are robust, self-validating systems that form the basis of modern drug discovery research. By applying these principles and methodologies, researchers can more effectively navigate the complex landscape of drug development, optimizing molecules for therapeutic success.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-Chloro-N-cyclopropylpyrimidin-4-amine
As researchers and professionals in drug development, our work extends beyond the synthesis and analysis of novel compounds; it encompasses the responsible management of these chemicals from acquisition to disposal. 6-Chloro-N-cyclopropylpyrimidin-4-amine, a substituted pyrimidine derivative, is a valuable building block in medicinal chemistry. However, its structural features—a chlorinated heterocyclic core and an amine functional group—necessitate a rigorous and informed approach to its disposal to ensure laboratory safety, environmental protection, and regulatory compliance.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams. The procedures outlined herein are grounded in an understanding of the compound's chemical hazards and are designed to be self-validating systems of safety.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its hazard profile from structurally similar compounds like cyclopropylamine and other chlorinated pyrimidines. The primary hazards stem from its potential corrosivity, toxicity, and the environmental impact of halogenated organic compounds.
Based on data from analogous structures, the compound should be treated as hazardous, exhibiting characteristics summarized below.
| Hazard Classification | Description & Rationale | Key Precautionary Actions |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Amines can be readily absorbed through the skin, and chlorinated compounds can exhibit systemic toxicity. | Avoid direct contact, dust inhalation, and ingestion.[4][5] Use only in well-ventilated areas or under a chemical fume hood.[1] |
| Skin & Eye Damage | Expected to cause serious eye irritation or damage and skin irritation.[2][3][6] The parent compound, cyclopropylamine, is known to cause severe skin burns and eye damage.[7][8] | Always wear chemical-resistant gloves, safety goggles, and a face shield when handling the solid or its solutions.[9] |
| Sensitization | May cause an allergic skin reaction upon repeated contact.[2][3] | Prevent repeated skin exposure. Contaminated work clothing should not be allowed out of the workplace.[3] |
| Environmental Hazard | Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[5] Improper disposal can lead to persistent environmental contamination. | Do not allow the product to enter drains or waterways.[5][10] All waste must be collected for approved disposal. |
| Combustion Byproducts | Thermal decomposition is expected to produce highly toxic and corrosive gases, including nitrogen oxides, carbon oxides, and hydrogen chloride.[11] | Disposal via incineration must be conducted in a facility equipped with appropriate scrubbers to neutralize acidic gases.[8][10] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure the following PPE is worn to mitigate the risks identified above.
-
Eye and Face Protection : Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[8][9] This provides a robust barrier against dust particles and splashes.
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of after contamination in accordance with laboratory practices.[9]
-
Body Protection : A lab coat or a chemical-protective suit is mandatory to prevent skin contact.[9] For significant quantities or spill cleanup, an apron and rubber boots should be added.[11]
-
Respiratory Protection : If dusts or aerosols may be generated, use a NIOSH-approved P95 or P100 particle respirator.[9] All handling of the solid compound should ideally occur within a chemical fume hood to prevent inhalation.[4]
Waste Characterization and Segregation Workflow
Proper disposal begins with correct waste characterization and segregation at the point of generation. This compound and any materials contaminated with it must be treated as hazardous waste.[4] Never mix this waste with non-hazardous materials or incompatible chemicals, particularly strong acids or oxidizing agents.[4]
The following diagram outlines the decision-making process for segregating different waste streams associated with this compound.
Caption: Waste Stream Decision Workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and compliance. Consult your institution's Environmental Health & Safety (EHS) department for specific container types and labeling requirements.
Protocol 4.1: Disposal of Solid Waste and Contaminated Materials
-
Preparation : Work within a chemical fume hood. Lay down absorbent, disposable bench paper to contain any potential spills.
-
Collection : Carefully transfer unreacted this compound, reaction residues, or contaminated solids (e.g., silica gel) into a designated, robust, and sealable hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste: Halogenated Organic Solids" and list this compound as a primary constituent.
-
-
Contaminated PPE and Labware : Place all contaminated disposable items, such as gloves, wipes, and weigh boats, into a separate, sealed plastic bag before depositing them into the main solid hazardous waste container to prevent the spread of fine powders.[9]
-
Storage : Tightly seal the waste container and store it in a designated, well-ventilated satellite accumulation area, away from heat or ignition sources and incompatible materials.[1][4]
-
Pickup : Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.[1]
Protocol 4.2: Decontamination and Disposal of Empty Containers
Empty containers that once held this compound are not safe for regular trash and must be decontaminated or disposed of as hazardous waste.[7][10]
-
Triple Rinsing : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection : Crucially, collect all three rinses as hazardous liquid waste.[10] This rinsate is now considered "Halogenated Organic Liquid Waste" and must be collected in an appropriately labeled container.
-
Container Disposal : After triple rinsing, the container can often be offered for recycling.[10] Puncture or otherwise render the container unusable to prevent its reuse.[10] Always confirm this procedure with your local EHS guidelines.
Protocol 4.3: Approved Final Disposition Method
The universally recommended disposal method for chlorinated organic compounds is high-temperature incineration in a licensed facility.
-
Mechanism : This method involves burning the chemical waste in a chemical incinerator equipped with an afterburner and a scrubber.[8]
-
Causality : The high temperatures ensure the complete destruction of the organic molecule. The afterburner destroys any lingering volatile organic compounds, and the scrubber is essential for neutralizing the acidic gases (primarily hydrogen chloride) produced from the combustion of the chlorinated structure, preventing their release into the atmosphere.[10]
-
Action : Entrust the disposal of all collected waste to a licensed and reputable chemical waste disposal company that can provide documentation of this disposal method.[8][12]
Regulatory and Compliance Imperative
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Chemical waste generators must determine if their waste is classified as hazardous.[4] Due to its reactivity and toxicity profile, this compound waste must be managed as hazardous. Depending on its formulation and use, it could be classified under specific EPA hazardous waste codes (e.g., F-listed for certain halogenated compounds or D-listed for toxicity).[14][15]
Your primary resource for compliance is your institution's EHS department. They will provide the necessary guidance on waste codes, labeling, containerization, and disposal vendors, ensuring adherence to all federal, state, and local regulations.[13]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of its use in a professional research setting. By understanding its hazard profile, employing rigorous safety protocols, correctly segregating waste streams, and utilizing the approved final disposal method of high-temperature incineration, we uphold our commitment to personal safety, environmental stewardship, and scientific integrity. Always prioritize caution and consult your local safety experts when in doubt.
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A Researcher's Guide to the Safe Handling of 6-Chloro-N-cyclopropylpyrimidin-4-amine
Hazard Assessment and Triage
6-Chloro-N-cyclopropylpyrimidin-4-amine is a halogenated heterocyclic amine. Based on the analysis of similar chemical structures, the primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[3][4][5]
-
Sensitization: May cause an allergic skin reaction.[1][3][4]
A thorough risk assessment should be conducted before commencing any work with this compound.[6][7]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure.[8][9] The selection of appropriate PPE should be based on the specific procedures being performed and the potential for exposure.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards at all times.[3] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[8][10][11][12] |
| Hand Protection | Chemical-resistant gloves are essential.[10][13] Nitrile gloves are a common choice for a wide range of chemicals, but for prolonged or immersive contact, consider double-gloving or using gloves with a higher level of chemical resistance, such as butyl rubber for handling amines.[8][13][14] Always inspect gloves for any signs of degradation before use and change them frequently, especially if contact is known or suspected.[15] |
| Body Protection | A chemical-resistant lab coat, fully buttoned, is required.[8][13] For tasks with a significant risk of splashes, a chemically resistant apron over the lab coat is recommended.[1] |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential aerosols or dust.[8][13] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8] |
Glove Selection and Permeation:
The choice of glove material is critical for providing an effective barrier against chemical exposure. Permeation is the process by which a chemical can pass through a protective film on a molecular level, even without visible openings.[16] Degradation refers to the physical changes in the glove material upon contact with a chemical.[16]
| Glove Material | Performance Against Amines & Halogenated Compounds |
| Nitrile | Good for incidental splash protection against many chemicals, but may have limited resistance to some halogenated solvents.[14][17] |
| Butyl Rubber | Offers excellent resistance to a wide variety of chemicals, including many amines and corrosive acids.[14] |
| Viton™ | Provides excellent resistance to aromatic and halogenated hydrocarbons.[14] |
Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation ratings for the chemicals being handled.[16][17][18][19]
Operational Workflow for Safe Handling
The following workflow provides a step-by-step guide for safely handling this compound from receipt to disposal.
Detailed Protocols
Handling and Use
-
Preparation: Before handling, ensure you have read and understood the safety information for similar compounds.[13][20] Conduct a thorough risk assessment for your specific experiment.[6] Assemble and inspect all necessary PPE.[13]
-
Location: All manipulations of this compound should be performed inside a certified chemical fume hood to control exposure to vapors and dust.[8][13]
-
Dispensing: Use appropriate tools, such as spatulas and glassware, to handle the solid compound.[8] Avoid creating dust.[8]
-
Reactions: When setting up reactions, ensure that the glassware is properly secured and that any potential for splashes or aerosol generation is minimized.
-
Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8][21]
Storage
Store this compound in a tightly sealed, properly labeled container.[3][6] The storage area should be cool, dry, and well-ventilated.[3][6][7] Store away from incompatible materials such as strong oxidizing agents and strong acids.[5][8]
Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For small spills, use an absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2]
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.[22]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Disposal Guidelines:
-
Waste Characterization: Due to the presence of chlorine, this compound is classified as a halogenated organic waste.[22][23]
-
Containerization: Collect all waste in compatible, tightly sealed containers.[22][24] Ensure containers are properly labeled with the words "Hazardous Waste" and a full description of the contents.[22]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[22]
-
Disposal Method: The primary recommended disposal method for halogenated organic compounds is incineration at high temperatures by a licensed hazardous waste disposal facility.[25][26] This ensures the complete destruction of the compound and minimizes environmental impact.
-
Regulations: All disposal activities must comply with local, state, and federal regulations.[3][6]
Emergency Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][27]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][21]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
